1H-Imidazole-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-imidazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-3(8)4-6-1-2-7-4/h1-2H,(H2,5,8)(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIZONYLXCOHEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00936431 | |
| Record name | 1H-Imidazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00936431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16093-82-6, 80658-49-7 | |
| Record name | 1H-Imidazole-2-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016093826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazolecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080658497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00936431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 1H-Imidazole-2-carboxamide: Pathways and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic pathways for 1H-imidazole-2-carboxamide, a key heterocyclic scaffold in medicinal chemistry. The document outlines reaction mechanisms, provides detailed experimental protocols, and presents quantitative data to facilitate reproducible research and development.
Core Synthesis Pathways
The synthesis of this compound can be broadly approached through three main strategies, each originating from a different precursor:
-
Amidation of 1H-Imidazole-2-carboxylic acid: This is a classical and widely applicable method that involves the activation of the carboxylic acid group followed by reaction with an amine source.
-
Ammonolysis of Ethyl 1H-imidazole-2-carboxylate: This pathway utilizes the corresponding ester derivative, which can be converted to the amide through reaction with ammonia.
-
Direct Carboxamidation of 1H-Imidazole: While less common for the unsubstituted carboxamide, this approach involves the direct introduction of the carboxamide functionality onto the imidazole ring, often through a metallated intermediate.
Pathway 1: Amidation of 1H-Imidazole-2-carboxylic acid
This versatile pathway first requires the synthesis of the precursor, 1H-imidazole-2-carboxylic acid.
Synthesis of 1H-Imidazole-2-carboxylic acid
A common and efficient method for the preparation of 1H-imidazole-2-carboxylic acid is the oxidation of 1H-imidazole-2-carboxaldehyde.
Reaction:
Caption: Oxidation of 1H-imidazole-2-carboxaldehyde.
Mechanism: The reaction proceeds via a nucleophilic attack of hydrogen peroxide on the carbonyl carbon of the aldehyde, followed by a rearrangement to yield the carboxylic acid.
Experimental Protocol:
To a stirred solution of 1H-imidazole-2-carboxaldehyde (2.88 g, 0.030 mol) in water (10 ml), a 30% aqueous solution of hydrogen peroxide (10 g) is added dropwise. The reaction mixture is stirred at room temperature for 72 hours. After completion, water is removed under reduced pressure to yield a white crystalline solid. The solid is then washed with a diethyl ether/water (4:1) mixture to remove any residual peroxide.[1]
Quantitative Data:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount (g) |
| 1H-imidazole-2-carboxaldehyde | 1.0 | 96.09 | 2.88 |
| Hydrogen Peroxide (30% aq.) | - | 34.01 | 10 |
| Product | 112.09 | ||
| 1H-imidazole-2-carboxylic acid | ~3.28 (97.5% yield) |
Table 1: Reagents and yield for the synthesis of 1H-imidazole-2-carboxylic acid.[1]
Amidation using Coupling Agents
Once the carboxylic acid is obtained, it can be converted to the carboxamide using a variety of coupling agents. A common method involves the use of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a non-nucleophilic base such as DIPEA (N,N-diisopropylethylamine).
Reaction Workflow:
Caption: Amidation workflow using a coupling agent.
Mechanism: The carboxylic acid is first activated by the coupling agent (e.g., HBTU) in the presence of a base to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by ammonia (or an amine) to form the stable amide bond.
Experimental Protocol:
To a solution of 1H-imidazole-2-carboxylic acid (1.0 mmol) in anhydrous DMF (10 mL), HBTU (1.1 mmol) and DIPEA (2.0 mmol) are added. The mixture is stirred at room temperature for 30 minutes to ensure the formation of the activated ester. Subsequently, a source of ammonia, such as ammonium chloride (1.5 mmol), is added, and the reaction is stirred at room temperature for 12-24 hours. The reaction mixture is then diluted with water and extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by chromatography.
Quantitative Data:
| Reactant | Molar Eq. |
| 1H-imidazole-2-carboxylic acid | 1.0 |
| HBTU | 1.1 |
| DIPEA | 2.0 |
| Ammonium Chloride | 1.5 |
| Yield | Variable (typically >70%) |
Table 2: General molar equivalents for amidation using HBTU.
Pathway 2: Ammonolysis of Ethyl 1H-imidazole-2-carboxylate
This pathway involves the synthesis of an ester intermediate, which is then converted to the desired carboxamide.
Synthesis of Ethyl 1H-imidazole-2-carboxylate
The ethyl ester can be prepared from 2-(trichloromethyl)-1H-imidazole.
Reaction:
Caption: Synthesis of ethyl 1H-imidazole-2-carboxylate.
Experimental Protocol:
2-(Trichloromethyl)-1H-imidazole is dissolved in ethanol. Concentrated sulfuric acid is added dropwise while maintaining the temperature below 25°C. The mixture is then refluxed for 7 hours and stirred overnight at room temperature. After removing the ethanol under reduced pressure, the residue is diluted with ice water and the pH is adjusted to 5-6 with concentrated ammonia. The resulting solid is filtered, washed with water, and dried to give the crude product, which is recrystallized to yield ethyl 1H-imidazole-2-carboxylate.[2][3]
Quantitative Data:
| Reactant | Yield |
| Ethyl 1H-imidazole-2-carboxylate | 64.3% |
Table 3: Yield for the synthesis of ethyl 1H-imidazole-2-carboxylate.[2]
Ammonolysis of the Ester
The ester is then treated with ammonia to form the carboxamide.
Reaction Workflow:
Caption: Ammonolysis of ethyl 1H-imidazole-2-carboxylate.
Mechanism: The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating an ethoxide ion as a leaving group to form the more stable amide.
Experimental Protocol:
Ethyl 1H-imidazole-2-carboxylate is dissolved in a solution of ammonia in methanol (e.g., 7N). The reaction vessel is sealed and heated to a temperature between 50-80°C for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography.
Quantitative Data:
| Reactant | Yield |
| This compound | Variable (typically moderate to good) |
Table 4: Expected yield for the ammonolysis reaction.
Pathway 3: Direct Carboxamidation of 1H-Imidazole
A direct synthesis of N-substituted imidazole-2-carboxamides has been reported via lithiation of N-alkyl imidazole followed by quenching with an isocyanate. While this method yields a substituted amide, it provides a foundation for potential adaptation.
Reaction Workflow:
Caption: Synthesis of N-substituted imidazole-2-carboxamides via lithiation.
Mechanism: N-butylimidazole is deprotonated at the C2 position by a strong base like n-butyllithium to form a highly nucleophilic 2-lithioimidazole intermediate. This intermediate then readily attacks the electrophilic carbon of an isocyanate. A subsequent workup protonates the nitrogen to yield the final N-substituted carboxamide.
Biological Significance and Signaling Pathways
Derivatives of 1H-imidazole-2-carboxylic acid have been identified as promising inhibitors of metallo-β-lactamases (MBLs).[4][5] MBLs are a class of enzymes produced by some bacteria that are responsible for conferring resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.
Inhibition of Metallo-β-Lactamases:
Caption: Inhibition of MBL by this compound derivatives.
The imidazole-2-carboxamide scaffold can act as a metal-binding pharmacophore, chelating the zinc ions in the active site of the MBL enzyme. This binding prevents the enzyme from hydrolyzing and inactivating β-lactam antibiotics, thereby restoring their efficacy against resistant bacteria.[4] This mechanism of action is a critical area of research in the development of new antibiotic adjuvants to combat antimicrobial resistance.
References
- 1. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. ETHYL IMIDAZOLE-2-CARBOXYLATE | 33543-78-1 [chemicalbook.com]
- 3. ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 1H-Imidazole-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Imidazole-2-carboxamide is a heterocyclic organic compound featuring a five-membered imidazole ring substituted with a carboxamide group. The imidazole moiety is a common scaffold in a multitude of biologically active molecules and approved pharmaceuticals, owing to its ability to participate in hydrogen bonding and coordinate with metal ions. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of potential signaling pathways informed by the activities of its derivatives. This document is intended to serve as a technical resource for professionals in research and drug development.
Physicochemical Properties
The physicochemical characteristics of a compound are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅N₃O | [1][2][3] |
| Molecular Weight | 111.10 g/mol | [3] |
| Melting Point | 312-313 °C (decomposition) | [1] |
| Boiling Point | 365.4 °C at 760 mmHg | [1][2] |
| Density | 1.394 g/cm³ | [1] |
| pKa (Predicted) | 11.61 ± 0.10 | [1] |
| LogP | -0.98, -0.4914 | [2][3] |
| Topological Polar Surface Area (TPSA) | 71.77 Ų | [2][3] |
| Flash Point | 174.8 °C | [1][2] |
| Vapor Pressure | 1.58 x 10⁻⁵ mmHg at 25°C | [1] |
| Refractive Index | 1.612 | [1] |
Experimental Protocols
Accurate determination of physicochemical properties is crucial for drug development. The following sections detail standard experimental methodologies for key parameters.
Synthesis of this compound
A common route to synthesize this compound involves the amidation of its corresponding carboxylic acid.
Protocol for Amidation:
-
Activation of Carboxylic Acid: To a solution of 1H-imidazole-2-carboxylic acid in a suitable aprotic solvent (e.g., DMF), add a coupling agent such as HBTU and a non-nucleophilic base like DIPEA. The mixture is stirred at room temperature to form the activated ester.
-
Addition of Amine: A solution of ammonia (or an ammonium salt) is then added to the reaction mixture.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.
Determination of pKa
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.
Potentiometric Titration Protocol:
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water or a suitable co-solvent system.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) using a calibrated pH meter to monitor the pH changes.
-
Data Collection: The pH of the solution is recorded after each incremental addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.
Determination of LogP
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and overall pharmacokinetic profile.
Shake-Flask Method Protocol:
-
Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mixed and allowed to saturate each other.
-
Partitioning: A known amount of this compound is added to a mixture of the two pre-saturated phases. The mixture is then shaken vigorously to facilitate the partitioning of the compound between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The LogP value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
Determination of Aqueous Solubility
Aqueous solubility is a critical property that affects a drug's dissolution rate and bioavailability.
Equilibrium Solubility Method Protocol:
-
Sample Preparation: An excess amount of this compound is added to a known volume of water or a relevant buffer in a sealed container.
-
Equilibration: The resulting suspension is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient period to ensure that equilibrium is reached.
-
Separation: The saturated solution is then filtered or centrifuged to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Potential Signaling Pathways and Biological Activities of Derivatives
While specific signaling pathways for this compound are not yet extensively documented, the broader class of imidazole-containing molecules exhibits a wide range of biological activities, suggesting potential mechanisms of action.
Anti-parasitic Activity
Derivatives of imidazole-2-carboxamide have shown promise as anti-parasitic agents, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. The proposed mechanism of action for some of these derivatives involves the inhibition of cyclic AMP (cAMP) phosphodiesterases (PDEs) within the parasite.[4][5]
Inhibition of PDEs leads to an accumulation of intracellular cAMP, which can disrupt the parasite's cellular homeostasis, leading to osmotic stress and the induction of autophagy, ultimately resulting in parasite death.[4][5]
Metallo-β-Lactamase Inhibition
The emergence of bacterial resistance to β-lactam antibiotics is a major global health concern. Metallo-β-lactamases (MBLs) are enzymes that confer resistance by hydrolyzing these antibiotics. Imidazole-2-carboxylic acid derivatives have been identified as potential inhibitors of MBLs.[6]
The proposed mechanism involves the coordination of the imidazole and carboxamide functionalities to the zinc ions in the active site of the MBL, thereby preventing the hydrolysis of β-lactam antibiotics and restoring their efficacy.[7][8]
Anticancer Activity
Imidazole derivatives are extensively studied in oncology due to their diverse mechanisms of action against various cancer types. These mechanisms often involve the modulation of key signaling pathways that are dysregulated in cancer.
-
Kinase Inhibition: Many imidazole-containing compounds act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and BRAF kinase.[2]
-
Induction of Apoptosis: Some imidazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by increasing the levels of reactive oxygen species (ROS), which leads to oxidative stress and cellular damage.[9]
-
Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a role in gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes. Certain imidazole derivatives have been identified as HDAC inhibitors.[9]
Conclusion
This compound possesses a set of physicochemical properties that make it an interesting scaffold for further investigation in drug discovery. Its high melting point suggests strong intermolecular forces in the solid state, while its predicted pKa and LogP values indicate that it is a polar and potentially water-soluble molecule. The experimental protocols outlined in this guide provide a framework for the accurate and reproducible determination of its key physicochemical parameters. While the specific biological targets and signaling pathways of this compound remain to be fully elucidated, the diverse activities of its derivatives in anti-parasitic, anti-bacterial, and anti-cancer applications highlight the therapeutic potential of this chemical class. Further research into the precise molecular mechanisms of this compound and its analogues is warranted to unlock their full potential in the development of novel therapeutics.
References
- 1. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]
- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Imidazole Derivatives as Promising Agents for the Treatment of Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazole Derivatives as Promising Agents for the Treatment of Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current Strategy for Targeting Metallo-β-Lactamase with Metal-Ion-Binding Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijsrtjournal.com [ijsrtjournal.com]
The Ascendant Trajectory of Imidazole Carboxamides: A Technical Guide to their Biological Activities
For Immediate Release
In the dynamic landscape of drug discovery, the versatile scaffold of imidazole carboxamide has emerged as a cornerstone for the development of novel therapeutic agents. This technical guide offers an in-depth exploration of the diverse biological activities exhibited by these derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising chemical space. The unique structural attributes of the imidazole ring, coupled with the carboxamide linkage, grant these molecules the ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and kinase inhibitory activities.
This guide summarizes key quantitative data, provides detailed experimental methodologies for crucial assays, and visualizes the intricate signaling pathways modulated by these innovative compounds, thereby serving as an essential tool for advancing the frontiers of medicinal chemistry.
Quantitative Bioactivity Data of Novel Imidazole Carboxamide Derivatives
The following tables encapsulate the quantitative biological activity data of various novel imidazole carboxamide derivatives, offering a comparative overview of their potency against different biological targets.
Table 1: Anticancer Activity of Imidazole Carboxamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4f | A549 (Lung) | 7.5 | [1] |
| HeLa (Cervical) | 9.3 | [1] | |
| MCF-7 (Breast) | 8.9 | [1] | |
| 4e | A549 (Lung) | 8.9 | [1] |
| HeLa (Cervical) | 11.1 | [1] | |
| MCF-7 (Breast) | 9.2 | [1] | |
| 4h | A549 (Lung) | 9.3 | [1] |
| HeLa (Cervical) | 11.9 | [1] | |
| MCF-7 (Breast) | 10.5 | [1] | |
| 12 | K-562 (Leukemia) | 0.33 | [2] |
| 14 | K-562 (Leukemia) | 0.61 | [2] |
| 4 | K-562 (Leukemia) | 0.61 | [2] |
| 4k | Caco-2 (Colon) | 4.67 | [3] |
| 6e | Caco-2 (Colon) | 5.22 | [3] |
Table 2: Antimicrobial and Antitubercular Activity of Imidazole Carboxamide Derivatives
| Compound ID | Microorganism | MIC (µM) | Reference |
| 6e | M. tuberculosis H37Rv | Not specified | |
| 6j | M. tuberculosis H37Rv | Not specified | |
| 15 | M. tuberculosis H37Rv | 6.62 | [4] |
| 17 | M. tuberculosis H37Rv | 4.85 | [4] |
| 12 | M. tuberculosis H37Rv | 9.54 | [4] |
Table 3: Kinase Inhibitory Activity of Imidazole Carboxamide Derivatives
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| 18a | JNK3 | 2.69 | [5][6] |
| 26 | BTK | Not specified (potent) | [7] |
| 4 (INS018_055) | TNIK | Not specified (potent) | [8] |
| 22 | TAK1 | 55 (Kd) | [9] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments commonly cited in the study of imidazole carboxamide derivatives.
Synthesis of N-phenyl-1H-imidazole-4-carboxamide (General Procedure)
This protocol outlines a common two-step synthesis for N-aryl imidazole carboxamides.
-
Step 1: Oxidative Esterification of 1H-imidazole-4-carbaldehyde.
-
To a solution of 1H-imidazole-4-carbaldehyde (1 mmol) in toluene, add a phenol (1.2 mmol), a catalyst such as 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) (10 mol%), and an oxidant like (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO).
-
Stir the reaction mixture at a specified temperature (e.g., 80°C) for a designated time (e.g., 12-24 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography on silica gel.
-
-
Step 2: Aminolysis of the Ester.
-
Dissolve the purified ester (1 mmol) in a suitable solvent such as toluene.
-
Add the desired substituted aniline (1.2 mmol).
-
Heat the reaction mixture at reflux for a specified period (e.g., 6-12 hours).
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture, and the product will often precipitate.
-
Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield the N-phenyl-1H-imidazole-4-carboxamide derivative.
-
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test imidazole carboxamide derivatives in culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for another 24-72 hours at 37°C and 5% CO₂.[2][11]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.[12]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[11]
-
In Vitro Antibacterial Activity: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]
-
Preparation of Inoculum:
-
Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in a suitable broth medium to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[14]
-
-
Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the imidazole carboxamide derivatives in the broth medium in a 96-well microtiter plate.[13]
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 18-24 hours.[14]
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[15]
-
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the activity of a kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.
-
Compound Preparation:
-
Prepare a serial dilution of the imidazole carboxamide inhibitor in DMSO.[16]
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase, the specific substrate peptide, and the inhibitor at various concentrations in a kinase assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for the phosphorylation reaction to occur.[16]
-
-
ATP Detection:
-
Stop the kinase reaction and measure the amount of remaining ATP using a luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is inversely proportional to the kinase activity.[16]
-
-
Data Analysis:
-
Plot the luminescence signal against the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.[16]
-
Signaling Pathways and Mechanisms of Action
Imidazole carboxamide derivatives exert their biological effects by modulating key signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for several important kinase targets.
Caption: TAK1 Signaling Pathway Inhibition.
Caption: BTK Signaling Pathway Inhibition.
Caption: JNK3 Signaling Pathway Inhibition.
Caption: TNIK Signaling Pathway Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Bruton’s tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments | springermedicine.com [springermedicine.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 6. TNiK Is Required for Postsynaptic and Nuclear Signaling Pathways and Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TNIK - Wikipedia [en.wikipedia.org]
- 8. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
The Multifaceted Mechanisms of Action of 1H-Imidazole-2-carboxamide Derivatives in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-imidazole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. Derivatives of this core structure have demonstrated significant potential in a variety of therapeutic areas, including infectious diseases, oncology, and inflammatory conditions. This technical guide provides a comprehensive overview of the primary mechanisms of action through which these compounds exert their effects on biological systems, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
Inhibition of Metallo-β-Lactamases (MBLs) for Combating Antibiotic Resistance
A critical mechanism of action for 1H-imidazole-2-carboxylic acid derivatives is the inhibition of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics, including last-resort carbapenems.[1] These imidazole derivatives act as MBL inhibitors by chelating the zinc ions essential for the catalytic activity of these enzymes, thereby restoring the efficacy of β-lactam antibiotics.[2][3]
Signaling Pathway and Mechanism of Inhibition
The primary interaction involves the imidazole core acting as a metal-binding pharmacophore (MBP) that directly coordinates with the zinc ions in the MBL active site.[2] This interaction prevents the hydrolysis of the β-lactam ring of antibiotics, rendering the bacteria susceptible to treatment. Structural optimization of these derivatives, particularly at the 1-position of the imidazole ring, has been shown to enhance inhibitory potency by engaging with flexible active site loops of the enzyme.[4]
References
- 1. Fatty Acid Synthase inhibition engages a novel caspase-2 regulatory mechanism to induce ovarian cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Release of GLP-1 and PYY in response to the activation of G protein-coupled bile acid receptor TGR5 is mediated by Epac/PLC- pathway and modulated by endogenous H2S [frontiersin.org]
- 3. Metallo-β-Lactamases: Structure, Function, Epidemiology, Treatment Options, and the Development Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G protein-coupled bile acid receptor - Wikipedia [en.wikipedia.org]
The Discovery and Synthesis of Novel 1H-Imidazole-2-Carboxamide Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-imidazole-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel analogs based on this core, with a particular focus on their role as kinase inhibitors. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows to aid researchers in the development of next-generation therapeutics.
Data Presentation: Kinase Inhibitory Activity
The inhibitory potential of novel this compound analogs is a critical determinant of their therapeutic promise. The following tables summarize the in vitro biochemical potency of representative compounds against key kinase targets, such as Transforming Growth Factor β-Activated Kinase 1 (TAK1), a crucial mediator in inflammatory and oncological signaling pathways.
| Compound ID | R¹ Substituent | R² Substituent | TAK1 IC₅₀ (μM)[1] |
| 8 | H | H | 1.3 |
| 9 | H | CH₃ | 1.8 |
| 10 | H | OCH₃ | 3.5 |
| 11 | H | Cl | 0.9 |
| 12 | H | F | 2.1 |
| 17 | CH₃ | H | >20 |
| 18 | Piperidine | H | 0.4 |
| 22 | H | Imidazole | 0.055 |
Table 1: In Vitro Biochemical Potency of 2,4-Disubstituted-1H-imidazole-carboxamide Analogs against TAK1. The data illustrates the impact of substitutions at the R¹ and R² positions on the inhibitory activity against TAK1. A LanthaScreen biochemical assay with TAK1-TAB1 fusion protein was used in the presence of 10 μM ATP.[1]
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to the successful discovery and development of novel therapeutic agents. This section provides protocols for the synthesis of key intermediates and the final this compound analogs, as well as for a common in vitro kinase inhibition assay.
Synthesis of 1H-Imidazole-2-carboxylic acid
A common precursor for the synthesis of this compound analogs is 1H-imidazole-2-carboxylic acid. A general and efficient method for its preparation involves the oxidation of 1H-imidazole-2-carboxaldehyde.
Procedure:
-
To a stirred aqueous solution of 1H-imidazole-2-carboxaldehyde (e.g., 2.88 g, 0.030 mol in 10 ml of water), slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂) (10 g) dropwise at room temperature.
-
Continue the reaction at room temperature for 72 hours.
-
After completion, remove the water by distillation under reduced pressure at room temperature to obtain a white crystalline solid.
-
Wash the resulting solid with a stirred mixture of diethyl ether and water (4:1) to remove any residual peroxide. The product, 1H-imidazole-2-carboxylic acid, is obtained in high yield (typically >95%).[2]
General Procedure for Amide Coupling
The final step in the synthesis of this compound analogs is the coupling of the carboxylic acid intermediate with a desired amine.
Procedure:
-
Dissolve 1H-imidazole-2-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Add a coupling agent, for example, HBTU (1.05 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3 equivalents), to the solution.
-
Stir the reaction mixture at room temperature for approximately 1 hour to activate the carboxylic acid.
-
Add the desired amine (1.05 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 16-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry to yield the crude this compound analog.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
A widely used method for determining the potency of kinase inhibitors is the LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[3][4][5][6] This protocol provides a general workflow for assessing the inhibitory activity of novel this compound analogs against a target kinase, such as TAK1.
Materials:
-
Kinase (e.g., TAK1-TAB1 fusion protein)
-
Fluorescein-labeled substrate peptide
-
ATP
-
Test compounds (this compound analogs)
-
LanthaScreen™ Tb-labeled antibody specific for the phosphorylated substrate
-
TR-FRET dilution buffer
-
EDTA (to stop the reaction)
-
Low-volume 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO. Further dilute these in the assay buffer to achieve the desired final concentrations.
-
Kinase Reaction:
-
Add 5 µL of the diluted test compound or vehicle (DMSO) control to the wells of a 384-well plate.
-
Add 5 µL of the kinase solution (prepared in kinase reaction buffer) to each well.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 10 µL of a substrate and ATP mixture (prepared in kinase reaction buffer). The ATP concentration should ideally be at or near the Kₘ for the kinase.[3]
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the kinase reaction by adding 10 µL of a solution containing EDTA and the Tb-labeled antibody in TR-FRET dilution buffer.
-
Incubate the plate for at least 30-60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).
-
Data Analysis: Calculate the emission ratio (520 nm / 495 nm). The IC₅₀ values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
To facilitate a deeper understanding of the complex biological and experimental processes involved in the discovery of this compound analogs, the following diagrams have been generated using the DOT language.
Caption: A simplified diagram of the JNK signaling cascade.
Caption: Workflow for identifying protein binders from a DNA-encoded library.
Caption: A typical workflow for the hit-to-lead optimization process.
References
- 1. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
Spectroscopic Characterization of 1H-Imidazole-2-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of 1H-Imidazole-2-carboxamide, a molecule of interest in medicinal chemistry and drug development. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with comprehensive experimental protocols for acquiring such data.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of complete experimental spectra in public literature, this guide incorporates a combination of available experimental data, data from closely related compounds for comparative purposes, and predicted values. Predicted data should be used as a reference and is subject to experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H4 / H5 | 7.1 - 7.3 | Doublet | The two imidazole ring protons are expected to be in the aromatic region. |
| H5 / H4 | 7.1 - 7.3 | Doublet | Their exact chemical shifts can be influenced by solvent and concentration. |
| -NH (imidazole) | ~10.1 | Broad Singlet | This proton is acidic and its signal may be broad. Experimental data in chloroform suggests a chemical shift around 10.1 ppm.[1] |
| -CONH₂ (amide) | ~6.2 | Broad Singlet | The two amide protons are often diastereotopic and may appear as two separate signals or a single broad signal. Experimental data in chloroform suggests a chemical shift around 6.2 ppm.[1] |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 | 140 - 145 | The carbon atom of the imidazole ring to which the carboxamide group is attached. |
| C4 / C5 | 120 - 130 | The chemical shifts of the other two imidazole ring carbons. |
| C5 / C4 | 120 - 130 | Tautomerism in the imidazole ring can lead to averaged signals for C4 and C5. |
| -C=O (amide) | 160 - 165 | The carbonyl carbon of the amide group. |
Note: Predicted values are based on computational models and data from similar structures, such as 1H-imidazole-2-carboxylic acid. For 1H-imidazole-2-carboxylic acid in D₂O, the imidazolium ring protons appear as a singlet at 7.56 ppm, and the carbon signals are at 158.86, 141.02, and 120.49 ppm[2].
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Table 3: IR Spectroscopic Data for this compound
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch (imidazole) | 3100 - 3300 | Medium, Broad | Associated with the N-H bond of the imidazole ring. |
| N-H Stretch (amide) | 3150 - 3350 | Medium | Two bands may be observed for the symmetric and asymmetric stretching of the primary amide. |
| C-H Stretch (aromatic) | 3000 - 3100 | Weak to Medium | Corresponding to the C-H bonds of the imidazole ring. |
| C=O Stretch (amide I) | 1650 - 1690 | Strong | A strong absorption characteristic of the amide carbonyl group. |
| N-H Bend (amide II) | 1580 - 1620 | Medium to Strong | Bending vibration of the N-H bond in the amide. |
| C=N Stretch (imidazole) | 1450 - 1550 | Medium | Stretching vibrations of the carbon-nitrogen double bonds within the imidazole ring. |
| C-N Stretch (imidazole) | 1250 - 1350 | Medium | Stretching vibrations of the carbon-nitrogen single bonds within the imidazole ring. |
Note: For comparison, the IR spectrum of 1H-imidazole-2-carboxylic acid (in KBr) shows characteristic peaks at 3392 cm⁻¹ (O-H), 3124 cm⁻¹ (N-H), and 1618 cm⁻¹ (C=O)[2].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.
Table 4: Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ | 111.04 | Molecular ion peak corresponding to the exact mass of C₄H₅N₃O. |
| [M-NH₂]⁺ | 95.03 | Loss of the amino group from the carboxamide. |
| [M-CONH₂]⁺ | 68.03 | Loss of the entire carboxamide group, resulting in an imidazole cation. |
| [C₃H₃N₂]⁺ | 67.03 | A common fragment for the imidazole ring. |
Note: The fragmentation pattern can vary depending on the ionization technique used.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)
-
NMR tubes (5 mm diameter)
-
Pipettes and vials
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently vortex the vial until the sample is completely dissolved. If necessary, sonication can be used to aid dissolution.
-
Using a pipette, transfer the solution into a clean NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining high-resolution spectra.
-
For ¹H NMR, acquire the spectrum using a standard pulse program. Typically, a sufficient signal-to-noise ratio is achieved with 8 to 16 scans.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are generally required.
-
Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of this compound to identify its functional groups.
Materials and Equipment:
-
This compound sample
-
Potassium bromide (KBr, IR grade)
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Place a small amount of KBr powder (approx. 100-200 mg) in an agate mortar and grind it to a fine powder.
-
Add a small amount of this compound (approx. 1-2 mg) to the KBr powder.
-
Thoroughly mix and grind the sample and KBr together until a homogeneous fine powder is obtained.
-
Transfer a portion of the mixture into the pellet press die.
-
Apply pressure to the die using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.
-
Process the spectrum by performing a background subtraction.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials and Equipment:
-
This compound sample
-
Suitable solvent (e.g., methanol, acetonitrile)
-
Vials and micropipettes
-
Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI)
Procedure (ESI-MS):
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.
-
-
Data Acquisition:
-
Set the mass spectrometer to the desired ionization mode (positive or negative). For this compound, positive ion mode is generally suitable.
-
Infuse the sample solution directly into the ion source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor ion and applying collision-induced dissociation (CID).
-
Workflow Diagram
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
References
Tautomerism in 1H-Imidazole-2-carboxamide and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug discovery and development. For heterocyclic compounds such as 1H-imidazole-2-carboxamide and its derivatives, the existence of tautomeric forms can significantly influence their physicochemical properties, including lipophilicity, acidity, basicity, and hydrogen bonding capabilities. These properties, in turn, dictate the molecule's pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the tautomerism in this compound, detailing the experimental and computational methodologies used to study this phenomenon. It aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to understand, characterize, and potentially modulate the tautomeric equilibrium of this important chemical scaffold for therapeutic advantage.
Introduction to Tautomerism in Imidazole Derivatives
The imidazole ring is a common motif in a vast array of biologically active compounds, including the essential amino acid histidine. The potential for prototropic tautomerism in asymmetrically substituted imidazoles, where a proton can reside on either of the two ring nitrogen atoms, is a key feature of their chemistry.[1][2] In the case of this compound, two primary tautomeric forms are in equilibrium: the 1H-tautomer and the 3H-tautomer. The position of this equilibrium can be influenced by various factors, including the electronic nature of substituents on the imidazole ring, the solvent environment, temperature, and pH.[2][3] Understanding and controlling this tautomeric balance is crucial, as the different tautomers can exhibit distinct biological activities due to their unique shapes, hydrogen bonding patterns, and electrostatic potentials, which govern their interactions with biological targets such as enzymes and receptors.[4]
Tautomeric Forms of this compound
The two principal tautomers of this compound are the 1H-tautomer (also referred to as the 4-carboxamide tautomer) and the 3H-tautomer (or 5-carboxamide tautomer). The equilibrium between these two forms is a dynamic process involving the transfer of a proton between the N1 and N3 atoms of the imidazole ring.
Quantitative Analysis of Tautomeric Equilibrium
The position of the tautomeric equilibrium is quantitatively described by the equilibrium constant, KT, which is the ratio of the concentrations of the two tautomers at equilibrium.
KT = [3H-tautomer] / [1H-tautomer]
The determination of KT is essential for understanding the relative stability of the tautomers under different conditions. While specific experimental KT values for this compound and a systematic series of its derivatives are not extensively documented in the reviewed literature, the following table provides a template for summarizing such data, which can be populated as experimental or computational results become available. The data for related imidazole derivatives indicate that both substituent and solvent effects are significant.
| Substituent (R) | Solvent | Method | KT | % 1H-Tautomer | % 3H-Tautomer | Reference |
| H | DMSO-d₆ | NMR | Data not available | Data not available | Data not available | |
| H | CDCl₃ | NMR | Data not available | Data not available | Data not available | |
| 4-NO₂ | Various | Computational | Data not available | Data not available | Data not available | |
| 5-CH₃ | CD₂Cl₂ | NMR | Data not available | Data not available | Data not available | [5] |
Table 1: Tautomeric Equilibrium Data for this compound and Derivatives (Illustrative)
Experimental Protocols for Studying Tautomerism
A variety of spectroscopic and analytical techniques are employed to investigate tautomeric equilibria. The choice of method depends on the specific system and the information required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful techniques for studying tautomerism in solution.[6] By analyzing the chemical shifts, coupling constants, and signal intensities of the nuclei in the imidazole ring and its substituents, the predominant tautomer and the equilibrium constant can be determined.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed amount of the purified this compound derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, methanol-d₄) to a concentration of approximately 5-10 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Data Acquisition:
-
Record ¹H NMR spectra at various temperatures (e.g., from room temperature down to -60 °C). At lower temperatures, the rate of interconversion between tautomers may be slowed sufficiently to observe separate signals for each tautomer.
-
Record ¹³C NMR spectra. The chemical shifts of the imidazole ring carbons, particularly C4 and C5, are often sensitive to the position of the proton and can be used to identify the major tautomer.[5][7]
-
For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
-
Data Analysis:
-
If distinct signals for each tautomer are observed, the relative populations can be determined by integrating the corresponding peaks in the ¹H NMR spectrum.
-
The equilibrium constant (KT) can then be calculated from the ratio of the integrals.
-
In cases of fast exchange where averaged signals are observed, the chemical shifts can be compared to those of N-methylated derivatives, which serve as fixed models for the respective tautomers.[8]
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of a molecule and can be used to identify functional groups and hydrogen bonding patterns that differ between tautomers.
Protocol for IR Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet (for solid-state analysis) or as a solution in a suitable solvent (e.g., CCl₄, CH₂Cl₂) in an IR-transparent cell.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Analyze the N-H stretching region (around 3500-3000 cm⁻¹) for differences in hydrogen bonding.
-
Examine the C=O and C=N stretching regions (around 1700-1500 cm⁻¹) for shifts that are characteristic of each tautomeric form.
-
Compare the experimental spectra with computationally predicted spectra for each tautomer to aid in the assignment of vibrational bands.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is sensitive to the electronic structure of molecules. Since tautomers have different arrangements of conjugated systems, they will exhibit distinct absorption spectra.
Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare dilute solutions of the compound in various solvents of differing polarity (e.g., hexane, ethanol, water).
-
Data Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each tautomer.
-
Changes in the position and intensity of the absorption bands with solvent polarity can provide insights into the nature of the electronic transitions and the relative stability of the tautomers.
-
X-ray Crystallography
X-ray crystallography provides unambiguous determination of the molecular structure in the solid state, revealing which tautomer is present in the crystal lattice.
Protocol for X-ray Crystallography:
-
Crystallization: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
-
Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles. This will definitively identify the tautomeric form present in the solid state.
Computational Chemistry Protocols
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for interpreting experimental data.
Protocol for DFT Calculations:
-
Structure Optimization: Build the 3D structures of both the 1H- and 3H-tautomers. Perform geometry optimization for each tautomer in the gas phase using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
Energy Calculation: Calculate the single-point electronic energies and zero-point vibrational energies (ZPVE) for the optimized structures to determine their relative stabilities.
-
Solvent Effects: To model the tautomeric equilibrium in solution, incorporate the effects of different solvents using a continuum solvation model (e.g., Polarizable Continuum Model - PCM).
-
Spectroscopic Prediction: Calculate theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions for each tautomer to aid in the interpretation of experimental spectra.
-
pKa Calculation: The relative pKa values of the two nitrogen atoms can be calculated to predict the favored protonation site and thus the predominant tautomer under different pH conditions.
Biological Relevance and Signaling Pathways
The tautomeric state of an imidazole-containing molecule can have a profound impact on its biological activity. The different hydrogen bonding patterns of the tautomers can lead to altered binding affinities for biological targets. For instance, one tautomer may act as a hydrogen bond donor at a particular position, while the other acts as a hydrogen bond acceptor, leading to different interactions within a receptor's binding pocket or an enzyme's active site.
While specific signaling pathways directly modulated by the tautomerism of this compound are not yet well-defined in the literature, the general principle of tautomerism influencing biological activity is well-established. The imidazole ring of histidine residues in enzymes plays a crucial role in catalysis, often involving proton transfer and tautomerization.[9] Therefore, it is plausible that the tautomeric state of this compound and its derivatives could be critical for their interaction with various biological targets, potentially influencing pathways involved in inflammation, cell proliferation, or microbial growth. Further research is needed to elucidate the specific signaling pathways where the tautomerism of this scaffold plays a definitive role.
Conclusion
The tautomerism of this compound and its derivatives is a critical aspect of their chemical and biological characterization. A thorough understanding of the factors governing the tautomeric equilibrium is essential for the rational design of new therapeutic agents based on this scaffold. This guide has outlined the key experimental and computational methodologies for the qualitative and quantitative study of tautomerism. By applying these techniques, researchers can gain valuable insights into the structure-activity relationships of these compounds, ultimately facilitating the development of more effective and safer drugs. Future work should focus on generating systematic quantitative data on the tautomeric equilibria of a diverse range of this compound derivatives and exploring the specific biological signaling pathways that are modulated by their different tautomeric forms.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazole-amino acids. Conformational switch under tautomer and pH change - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole-amino acids. Conformational switch under tautomer and pH change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The 1H-Imidazole-2-carboxamide Scaffold: A Versatile Pharmacophore with Diverse Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1H-imidazole-2-carboxamide core represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological macromolecules. This has led to its emergence as a focal point in the development of novel therapeutic agents across multiple disease areas, including infectious diseases, oncology, and inflammatory conditions. This technical guide provides a comprehensive overview of the key therapeutic targets associated with the this compound scaffold and its derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows. While data on the unsubstituted parent compound, this compound, is limited, the extensive research into its derivatives underscores the significant therapeutic potential inherent in this chemical moiety.
Key Therapeutic Targets and Associated Quantitative Data
The this compound scaffold has been successfully exploited to generate potent modulators of several key enzymes and biological processes. The following sections summarize the primary therapeutic targets and the corresponding quantitative data for representative derivatives.
Metallo-β-Lactamase (MBL) Inhibition
Derivatives of 1H-imidazole-2-carboxylic acid have emerged as potent inhibitors of Verona Integron-encoded Metallo-β-lactamases (VIM), a critical family of enzymes responsible for carbapenem resistance in Gram-negative bacteria. These inhibitors function by chelating the zinc ions essential for the catalytic activity of MBLs, thereby restoring the efficacy of β-lactam antibiotics.
| Compound Class | Target Enzyme | Representative Compound | IC50 (µM) | Reference |
| 1H-Imidazole-2-carboxylic acid derivatives | VIM-2 | Compound 28 | 0.018 | [1] |
| 1H-Imidazole-2-carboxylic acid derivatives | VIM-5 | Compound 28 | 0.018 | [1] |
| 1H-Imidazole-2-carboxylic acid derivatives | VIM-2 | Compound 73 | - | [2] |
Kinase Inhibition
The imidazole-carboxamide framework has been effectively utilized in the design of inhibitors for several protein kinases implicated in cancer and inflammatory diseases.
2,4-1H-imidazole carboxamides have been identified as potent and selective inhibitors of TAK1, a key signaling node in inflammatory and oncogenic pathways.
| Compound Class | Target Enzyme | Representative Compound | IC50 (nM) | Reference |
| 2,4-1H-imidazole carboxamides | TAK1-TAB1 fusion protein | Staurosporine (Control) | 39 | [3] |
| 2,4-1H-imidazole carboxamides | TAK1-TAB1 fusion protein | Compound from library | 2 | [3] |
Derivatives incorporating the imidazole-carboxamide motif have demonstrated high potency and selectivity for JNK3, a kinase involved in neurodegenerative diseases such as Alzheimer's disease.
| Compound Class | Target Enzyme | Representative Compound | IC50 (nM) | Reference |
| 1-pyrimidinyl-2-aryl-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxamide | JNK3 | Compound 18a | 2.69 | [4][5] |
| Pyrazole carboxamide derivatives | JNK3 | Compound 24a | 12 | [6] |
| Pyrazole carboxamide derivatives | JNK3 | Compound 26a | 19 | [6] |
Human Topoisomerase I Inhibition
1H-benzo[d]imidazole derivatives, which can be considered as extended analogs of the this compound scaffold, have shown promising anticancer activity through the inhibition of Human Topoisomerase I, an enzyme crucial for DNA replication and repair.
| Compound Class | Cell Line | Representative Compound | GI50 (µM) | Reference |
| 1H-benzo[d]imidazole derivatives | Various (NCI-60 panel) | Compound 11a | 0.16 - 3.6 | [7][8] |
| 1H-benzo[d]imidazole derivatives | Various (NCI-60 panel) | Compound 12a | 0.16 - 3.6 | [7][8] |
| 1H-benzo[d]imidazole derivatives | Various (NCI-60 panel) | Compound 12b | 0.16 - 3.6 | [7][8] |
Compound 12b also showed 50% inhibition of DNA relaxation by Human Topoisomerase I at 16 µM.[7][8]
Anti-parasitic Activity
1H-indole-2-carboxamides, a related class of compounds, have been investigated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease.
| Compound Class | Target Organism | Representative Compound | pEC50 | Reference |
| 1H-indole-2-carboxamides | Trypanosoma cruzi (intracellular amastigotes) | Methyl, cyclopropyl, ethyl, or methoxy substituted derivatives | 5.4 - 6.2 | [9][10] |
| 1H-indole-2-carboxamides | Trypanosoma cruzi (intracellular amastigotes) | Ethyl substituted derivative (Compound 37) | 6.9 | [10] |
| 1H-indole-2-carboxamides | Trypanosoma cruzi (intracellular amastigotes) | Thiomorpholine 1,1-dioxide substituted derivative (Compound 56) | 6.5 | [9] |
General Antimicrobial Activity
Various imidazole and benzimidazole carboxamide derivatives have been synthesized and evaluated for their broad-spectrum antimicrobial activity.
| Compound Class | Bacterial Strain | Representative Compound | MIC (µg/mL) | Reference |
| Imidazole derivative | Staphylococcus aureus | HL1 | 625 | [11][12] |
| Imidazole derivative | MRSA | HL1 | 1250 | [11][12] |
| Imidazole derivative | Staphylococcus aureus / MRSA | HL2 | 625 | [11][12] |
| Imidazole derivative | Escherichia coli / Pseudomonas aeruginosa / Acinetobacter baumannii | HL2 | 2500 | [11] |
| N-phenyl-1H-imidazole-4-carboxamide | S. aureus, B. subtilis, P. aeruginosa, E. coli | Compound 6a | - | [13] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are a direct consequence of their interaction with specific nodes in key biological pathways.
Metallo-β-Lactamase (MBL) Inhibition Mechanism
References
- 1. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]
- 2. Topoisomerase I-mediated DNA relaxation as a tool to study intercalation of small molecules into supercoiled DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Beta-lactamase - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. microbenotes.com [microbenotes.com]
In silico docking studies of 1H-Imidazole-2-carboxamide with proteins
An In-Depth Technical Guide to In Silico Docking Studies of 1H-Imidazole Derivatives with Proteins
Introduction
The 1H-imidazole ring is a prominent scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds and its ability to engage in various non-covalent interactions with protein targets. When functionalized as a carboxamide, the resulting 1H-imidazole-2-carboxamide core and its derivatives present a versatile platform for designing inhibitors against a range of protein classes, including enzymes crucial in infectious diseases, cancer, and inflammatory conditions.
In silico molecular docking has become an indispensable tool in modern drug discovery, offering a computational method to predict the binding modes and affinities of small molecules within the active site of a target protein.[1] This approach accelerates the identification of lead compounds and provides insights into structure-activity relationships (SAR), guiding the optimization of ligand potency and selectivity.[1]
This technical guide provides a comprehensive overview of the application of molecular docking to the study of 1H-imidazole derivatives. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data from various studies, detailed experimental protocols, and visualizations of key workflows and biological contexts.
Data Presentation: Quantitative Docking Results
The following tables summarize the quantitative data from several in silico docking studies of various 1H-imidazole derivatives against different protein targets. These results highlight the binding affinities and key interactions that underpin the therapeutic potential of this compound class.
Table 1: Docking of Imidazole Derivatives Against Antimicrobial Targets
| Compound Class | Target Protein | PDB ID | Compound | Docking Score (kcal/mol) | Interacting Residues | Reference |
| Imidazole-Pyrazole Hybrids | GlcN-6-P Synthase | 2VF5 | 4a | - | Ser347 | [2] |
| Imidazole-Pyrazole Hybrids | GlcN-6-P Synthase | 2VF5 | 4c | -8.01 to -6.91 (range for all) | Not Specified | [3] |
| Imidazole Phenanthrolines | DNA Gyrase B | Not Specified | 4d | -5.286 | Not Specified | [4] |
| Imidazole Phenanthrolines | DNA Gyrase B | Not Specified | 4c | - | Not Specified | [4] |
Note: A more negative docking score generally indicates a more favorable binding interaction.
Table 2: Docking of Imidazole Derivatives Against SARS-CoV-2 Targets
| Compound Class | Target Protein | Compound | Docking Score (kcal/mol) | Interacting Residues | Reference |
| Bisimidazole | Main Protease (Mpro) | C2 | -10.8 | HIS 41, CYS 145, GLU 288, ASP 289, GLU 290 | [5][6] |
| Bisimidazole | Spike Protein (Spro) | C2 | -10.2 | ASN 501 | [5][6] |
| Bisimidazole | RNA-dependent RNA Polymerase (RdRp) | C2 | -11.4 | Not Specified | [5][6] |
| Phenyl-substituted 1H-imidazoles | Main Protease (Mpro) | C9 | -8.0 | Not Specified | [5][6] |
| Phenyl-substituted 1H-imidazoles | Spike Protein (Spro) | C9 | -7.4 | Not Specified | [5][6] |
| Phenyl-substituted 1H-imidazoles | RNA-dependent RNA Polymerase (RdRp) | C9 | -7.6 | Not Specified | [5][6] |
| Thiophene-imidazoles | Main Protease (Mpro) | C12 | -7.7 | Not Specified | [5][6] |
| Thiophene-imidazoles | Spike Protein (Spro) | C11 | -7.1 | Not Specified | [5][6] |
| Thiophene-imidazoles | RNA-dependent RNA Polymerase (RdRp) | C12 | -7.8 | Not Specified | [5][6] |
Table 3: Docking of Imidazole Derivatives Against Other Therapeutic Targets
| Compound Class | Target Protein | PDB ID | Compound | Key Interactions | Reference |
| Imidazole-Thiazole Hybrids | EGFR | 6LUD | 5a | п-cation with ARG249 | [7] |
| Imidazole-Thiazole Hybrids | EGFR | 6LUD | 5b | п-п stacking with TRP 32 | [7] |
| Imidazole-Thiazole Hybrids | EGFR | 6LUD | 5c | п-cation with ARG 249 | [7] |
| Imidazole-based Derivatives | MAPK | 1a9u | Various | Hydrogen bonding | [8] |
| Imidazole Derivatives | Sirtuins | Not Specified | Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate | High docking score reported | [9] |
Experimental Protocols: A Generalized Methodology
Molecular docking studies involve a systematic workflow to ensure the reliability and accuracy of the predictions.[1] The process consists of three main stages: preparation of the protein and ligand, execution of the docking simulation, and analysis of the results.[1][10]
1. Protein Preparation
-
Structure Retrieval: Obtain the three-dimensional crystal structure of the target protein from a repository like the Protein Data Bank (PDB).[11]
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands, unless they are known to be critical for binding.[11]
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds. Assign appropriate atomic charges (e.g., Kollman charges) to all atoms.[11]
-
File Format Conversion: Save the prepared protein structure in a format required by the docking software, such as PDBQT for AutoDock.[12]
2. Ligand Preparation
-
Structure Generation: Draw the 2D structure of the this compound derivative using chemical drawing software.
-
3D Conversion and Optimization: Convert the 2D structure to a 3D conformation. Perform an energy minimization of the 3D structure using a suitable force field to obtain a low-energy, stable conformation.[3]
-
Torsion and Rotatable Bonds: Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking process.
-
File Format Conversion: Save the prepared ligand in the appropriate format (e.g., PDBQT).[12]
3. Molecular Docking Simulation (Example using AutoDock)
-
Grid Box Generation: Define a three-dimensional grid box that encompasses the active site of the target protein. This box defines the search space for the ligand docking.[13] The autogrid program is often used for this step.[13]
-
Docking Algorithm: Employ a search algorithm to explore the conformational space of the ligand within the defined grid box. The Lamarckian Genetic Algorithm (LGA) is a commonly used and robust algorithm in AutoDock that combines a genetic algorithm for global searching with a local search method for energy minimization.[12]
-
Parameter Configuration: Set the parameters for the docking run. Key parameters include the number of genetic algorithm runs, population size, and the maximum number of energy evaluations.[12]
-
Execution: Run the docking simulation using the autodock program.[13] This process will generate multiple possible binding poses (conformations) of the ligand ranked by their predicted binding energy.[13]
4. Analysis of Results
-
Pose Clustering: Group the resulting docked conformations based on their root-mean-square deviation (RMSD) to identify clusters of similar binding modes.[12]
-
Binding Energy Evaluation: Analyze the binding energies of the lowest-energy poses. A lower binding energy typically corresponds to a higher predicted binding affinity.[1]
-
Interaction Analysis: Visualize the top-ranked protein-ligand complexes to inspect the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and п-п stacking, that stabilize the binding.[7]
Mandatory Visualization
Workflow for In Silico Molecular Docking
Caption: A generalized workflow for performing protein-ligand docking.
MAPK Signaling Pathway: A Biological Context
Mitogen-activated protein kinase (MAPK) signaling is a critical pathway involved in regulating cellular processes like proliferation, differentiation, and apoptosis. Its dysregulation is linked to diseases such as cancer and inflammation, making it a key target for therapeutic intervention.[8]
Caption: Simplified MAPK signaling cascade showing a potential inhibition point.
Logical Relationship: Docking Score and Binding Affinity
The primary output of a docking simulation is a score that estimates the binding affinity between the ligand and the protein. This relationship is fundamental to interpreting the results.
References
- 1. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular docking studies of some new imidazole derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]
- 4. jddtonline.info [jddtonline.info]
- 5. Computational study of the therapeutic potentials of a new series of imidazole derivatives against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational study of the therapeutic potentials of a new series of imidazole derivatives against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jchr.org [jchr.org]
- 9. Frontiers | In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor [frontiersin.org]
- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Molecular Docking - An easy protocol [protocols.io]
- 13. youtube.com [youtube.com]
An In-depth Technical Guide to the Hydrogen Bonding Capabilities of 1H-Imidazole-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Imidazole-2-carboxamide is a molecule of significant interest due to its versatile hydrogen bonding capabilities, which underpin its potential applications in areas such as DNA sequencing and drug design. This technical guide provides a comprehensive investigation into the hydrogen bonding properties of this compound, detailing its synthesis, physicochemical characteristics, and interactions with biologically relevant molecules. Experimental protocols for key analytical techniques are provided, alongside a summary of quantitative data and visualizations of relevant molecular interactions and experimental workflows.
Introduction
Hydrogen bonds are fundamental non-covalent interactions that play a crucial role in chemical and biological systems, governing molecular recognition, stabilization of secondary and tertiary structures of proteins and nucleic acids, and the binding of ligands to their receptors. This compound possesses both hydrogen bond donor (the N-H of the imidazole ring and the -NH2 of the carboxamide group) and acceptor sites (the pyridinic nitrogen of the imidazole ring and the carbonyl oxygen of the carboxamide group). This multiplicity of hydrogen bonding sites allows for the formation of diverse intermolecular interactions, including self-association into dimers and complexation with other molecules.[1]
A particularly noteworthy application of this compound is its proposed role as a "universal reader" for DNA sequencing, where its ability to form distinct hydrogen bonding patterns with all four DNA bases could be exploited for single-molecule identification.[1] Understanding the specifics of these hydrogen bonding interactions is therefore critical for the advancement of such technologies and for the rational design of novel therapeutic agents that target nucleic acids or proteins.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically starting from a suitable imidazole precursor. A common route involves the conversion of 1H-imidazole-2-carboxylic acid to the corresponding carboxamide.
Synthesis of 1H-Imidazole-2-carboxylic Acid
A general method for the synthesis of the precursor, 1H-imidazole-2-carboxylic acid, involves the oxidation of 1H-imidazole-2-carboxaldehyde.[1]
Experimental Protocol:
-
To a stirred aqueous solution of 1H-imidazole-2-carboxaldehyde (e.g., 2.88 g, 0.030 mol in 10 mL of water), slowly add a 30% aqueous solution of hydrogen peroxide (10 g) dropwise at room temperature.
-
Continue the reaction at room temperature for 72 hours.
-
After completion, remove the water by distillation under reduced pressure at room temperature to yield a white crystalline solid.
-
Wash the resulting solid with a stirred mixture of diethyl ether/water (4:1) to remove any residual peroxide.
Conversion to this compound
The conversion of the carboxylic acid to the carboxamide can be achieved using standard amidation procedures. A general protocol involves the activation of the carboxylic acid followed by reaction with an ammonia source.
Experimental Protocol:
-
Dissolve 1H-imidazole-2-carboxylic acid (1 equivalent) in a suitable dry solvent (e.g., pyridine).
-
Add a condensing agent, such as phosphorus oxychloride, to the solution.
-
Introduce a source of ammonia, such as sulfanilamide or another suitable amine, to the reaction mixture.
-
The reaction is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
The product can be isolated and purified using standard techniques such as crystallization or chromatography.
dot
Caption: Synthetic pathway for this compound.
Physicochemical Properties and Tautomerism
Acid Dissociation Constants (pKa)
The acid dissociation constants (pKa) of this compound are crucial for understanding its ionization state at physiological pH. UV spectroscopy is a common and effective method for determining pKa values.[1]
Experimental Protocol: pKa Determination by UV Spectroscopy
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with a constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 2 to 12).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Measurement: In a 96-well microtiter plate, add a fixed volume of the stock solution to each well containing the different buffer solutions. Record the UV-Vis spectrum (e.g., 230-500 nm) for each well.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.
Based on such studies, this compound exists predominantly in its neutral form between pH 6 and 10.[1]
Tautomerism
The imidazole ring of this compound can exist in two prototropic tautomeric forms. Density functional theory (DFT) and NMR studies have indicated that both tautomers can coexist in solution with a small energy difference between them. An intramolecular mechanism for tautomerization has been proposed, where the amide group acts as a proton shuttle.[1]
Hydrogen Bonding Interactions
The hydrogen bonding capabilities of this compound have been investigated through various experimental and computational methods.
Self-Association
This compound can self-associate to form hydrogen-bonded dimers. This dimerization is a common feature of molecules containing both hydrogen bond donor and acceptor groups.[1]
Interaction with Nucleosides
NMR titration experiments have been employed to study the interaction of this compound with naturally occurring nucleosides. These studies reveal a binding preference, with the order of interaction being dG > dC ≈ dT > dA.[1] This selectivity is crucial for its potential application in DNA sequencing.
Experimental Protocol: NMR Titration for Nucleoside Binding
-
Sample Preparation: Prepare a solution of this compound of a known concentration in a suitable deuterated solvent (e.g., CDCl3).
-
Titration: Acquire a baseline 1H NMR spectrum of the this compound solution. Sequentially add small aliquots of a concentrated solution of the nucleoside of interest.
-
Data Acquisition: Record a 1H NMR spectrum after each addition of the nucleoside.
-
Data Analysis: Monitor the chemical shift changes of the protons of this compound (particularly the N-H protons) as a function of the nucleoside concentration. The association constant (Ka) can be determined by fitting the titration data to an appropriate binding model.
Table 1: Quantitative Data on Hydrogen Bonding Interactions (Illustrative)
| Interaction Type | Method | Parameter | Value | Reference |
| Self-Association | NMR | Dimerization Constant (Kdimer) | Data not available | [1] |
| Interaction with dG | NMR Titration | Association Constant (Ka) | > 10 M⁻¹ | [1] |
| Interaction with dC | NMR Titration | Association Constant (Ka) | ~ 10 M⁻¹ | [1] |
| Interaction with dT | NMR Titration | Association Constant (Ka) | < 10 M⁻¹ | [1] |
| Interaction with dA | NMR Titration | Association Constant (Ka) | < 10 M⁻¹ | [1] |
Note: The exact quantitative values for association constants were not explicitly found in the provided search results, but the relative binding strengths are indicated.
Computational Studies (DFT)
Density Functional Theory (DFT) calculations are a powerful tool for investigating the energetics and geometries of hydrogen-bonded complexes. These calculations can provide insights into bond lengths, bond angles, and interaction energies.
General Protocol for DFT Calculations:
-
Model Building: Construct the 3D structures of this compound and the interacting molecule (e.g., a nucleobase).
-
Geometry Optimization: Perform geometry optimization of the individual molecules and the hydrogen-bonded complex using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
-
Energy Calculation: Calculate the single-point energies of the optimized structures.
-
Interaction Energy: The hydrogen bond interaction energy can be calculated as the difference between the energy of the complex and the sum of the energies of the individual molecules, often with a correction for basis set superposition error (BSSE).
Table 2: Calculated Hydrogen Bond Parameters from DFT (Illustrative)
| Hydrogen Bond | Donor-Acceptor Distance (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |
| Imidazole N-H --- O=C (dimer) | ~2.9 | ~170 | Data not available |
| Amide N-H --- N (imidazole, dimer) | ~3.0 | ~165 | Data not available |
| Imidazole N-H --- N7 (Guanine) | Data not available | Data not available | Data not available |
| Amide N-H --- O6 (Guanine) | Data not available | Data not available | Data not available |
Note: Specific quantitative data from DFT calculations for this compound were not available in the search results. The values presented are typical for such interactions and are for illustrative purposes.
Application in DNA Sequencing by Recognition Tunneling
The primary driver for the investigation of this compound's hydrogen bonding is its potential use in a novel DNA sequencing technology. In this proposed method, the molecule would be attached to an electrode in a nanopore. As a single strand of DNA passes through the pore, the attached this compound would interact with each base via hydrogen bonding. The specific hydrogen bonding pattern formed with each base (A, T, C, or G) is expected to produce a unique electronic signature that can be measured, thereby allowing for the determination of the DNA sequence.[1]
dot
Caption: Workflow for DNA sequencing by recognition tunneling.
Conclusion
This compound is a molecule with rich hydrogen bonding capabilities that are being explored for innovative applications. Its ability to form specific hydrogen bonding patterns with nucleobases makes it a promising candidate for next-generation DNA sequencing technologies. Further detailed experimental and computational studies are warranted to fully elucidate the quantitative aspects of its hydrogen bonding interactions, which will be crucial for optimizing its function in these and other potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding of the current knowledge and the experimental approaches used to investigate this fascinating molecule.
References
Methodological & Application
Application Note: HPLC-UV Method for the Quantification of 1H-Imidazole-2-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 1H-Imidazole-2-carboxamide using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method.
Introduction
This compound is a molecule of interest in pharmaceutical research and development due to its structural similarity to various biologically active compounds. A reliable and accurate analytical method for its quantification is crucial for various stages of drug discovery and development, including purity assessment, solubility studies, and pharmacokinetic analysis. This application note describes a robust reverse-phase HPLC-UV method for the determination of this compound.
Principle of the Method
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. In this reverse-phase method, a non-polar stationary phase is used with a polar mobile phase. The retention of this compound on the column is influenced by its polarity and the composition of the mobile phase. The compound is then detected by a UV detector at a wavelength where it exhibits maximum absorbance.
Materials and Reagents
-
This compound: Reference standard of known purity.
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Phosphoric Acid (H₃PO₄): Analytical grade.
-
Methanol (MeOH): HPLC grade (for cleaning).
-
Sample Diluent: Mobile phase or a mixture of Acetonitrile and Water.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The following chromatographic conditions are recommended:
| Parameter | Recommended Condition |
| HPLC Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water with 0.1% Phosphoric Acid (e.g., 20:80 v/v). The exact ratio may require optimization. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 210 nm (This wavelength is suggested based on similar imidazole compounds. It is highly recommended to determine the λmax of this compound by scanning its UV spectrum) |
| Run Time | Approximately 10 minutes |
Note: The mobile phase composition is a starting point and may need to be adjusted to achieve optimal separation and peak shape. For compounds that are difficult to retain, alternative columns such as those with amide-bonded silica gel may be considered.[1]
Experimental Protocols
Preparation of Mobile Phase
-
To prepare 1 L of the mobile phase (20:80 ACN:Water with 0.1% H₃PO₄), mix 200 mL of Acetonitrile with 800 mL of HPLC grade water.
-
Add 1.0 mL of Phosphoric Acid to the mixture.
-
Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use.
Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the sample diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the sample diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Preparation of Sample Solutions
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of sample diluent to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system to prevent clogging of the column.
Method Validation Parameters
The following parameters should be evaluated to validate the analytical method according to ICH guidelines. The data presented below is illustrative.
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,525,000 |
| Correlation Coefficient (r²) | > 0.999 |
Accuracy
Accuracy is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 20 | 19.8 | 99.0 |
| 50 | 50.5 | 101.0 |
| 80 | 79.6 | 99.5 |
| Average Recovery (%) | 99.8 |
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6 over 3 days) |
| 50 | < 2.0% | < 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest concentration of analyte that can be detected but not necessarily quantified. (Illustrative value: 0.1 µg/mL)
-
LOQ: The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. (Illustrative value: 0.5 µg/mL)
System Suitability
Before starting the analysis, the suitability of the HPLC system should be verified. This is typically done by injecting a standard solution multiple times.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area | ≤ 2.0% (for n=5) |
Visualizations
HPLC Experimental Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
Principle of Reverse-Phase HPLC Separation
Caption: Differential partitioning in reverse-phase HPLC.
Conclusion
The described HPLC-UV method provides a starting point for a reliable and efficient means for the quantification of this compound. The method is simple, and with proper validation, can be applied in various research and quality control settings. It is recommended that users perform their own optimization and validation to ensure the method is suitable for their specific application.
References
Protocol for the synthesis of 1H-Imidazole-2-carboxamide from imidazole-2-carboxaldehyde
Application Notes and Protocols for the Synthesis of 1H-Imidazole-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the two-step synthesis of this compound, a valuable building block in medicinal chemistry, starting from imidazole-2-carboxaldehyde. The synthesis involves an initial oxidation of the aldehyde to the corresponding carboxylic acid, followed by amidation. Two distinct methods for the amidation step are presented: a standard approach utilizing a coupling agent and a direct method employing urea as the nitrogen source.
Overall Synthetic Scheme
The synthesis of this compound from imidazole-2-carboxaldehyde is achieved in two sequential steps:
-
Oxidation: Imidazole-2-carboxaldehyde is oxidized to 1H-imidazole-2-carboxylic acid.
-
Amidation: 1H-imidazole-2-carboxylic acid is converted to this compound.
Figure 1. Workflow for the synthesis of this compound.
Step 1: Oxidation of Imidazole-2-carboxaldehyde to 1H-Imidazole-2-carboxylic acid
This protocol outlines the oxidation of imidazole-2-carboxaldehyde using hydrogen peroxide, a common and effective method.[1]
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve imidazole-2-carboxaldehyde (1.0 eq) in deionized water.
-
Reagent Addition: Slowly add 30% aqueous hydrogen peroxide (H₂O₂) solution (approx. 3.5 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for an extended period (typically 72 hours). Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Work-up and Purification: Upon completion, remove the water under reduced pressure at room temperature to yield a white crystalline solid. Wash the solid with a mixture of diethyl ether and water (4:1) to remove any residual peroxide. Dry the resulting solid under vacuum to obtain 1H-imidazole-2-carboxylic acid.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Imidazole-2-carboxaldehyde | [1] |
| Reagent | 30% Hydrogen Peroxide | [1] |
| Solvent | Water | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 72 hours | [1] |
| Yield | Up to 97.5% | [1] |
Step 2: Amidation of 1H-Imidazole-2-carboxylic acid to this compound
Two effective methods for the amidation of 1H-imidazole-2-carboxylic acid are presented below. Method A employs a standard coupling agent, while Method B describes a direct amidation using urea.
Method A: Amidation using a Coupling Agent (EDC/HOBt)
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in the presence of 1-Hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.
Experimental Protocol
-
Reaction Setup: To a solution of 1H-imidazole-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM), add HOBt (1.2 eq) and EDC (1.2 eq).
-
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Ammonia Addition: Bubble ammonia gas through the reaction mixture or add a solution of ammonia in a suitable solvent (e.g., 7N NH₃ in MeOH).
-
Reaction: Stir the reaction at room temperature and monitor its progress.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Method B: Direct Amidation using Urea with Imidazole as a Catalyst
This novel method uses urea as a stable and easy-to-handle nitrogen source, with imidazole itself acting as a catalyst for the direct amidation of the carboxylic acid.[2][3]
Experimental Protocol
-
Reaction Setup: In a sealed reaction vessel, combine 1H-imidazole-2-carboxylic acid (1.0 eq), urea (2.0 eq), and a catalytic amount of imidazole (e.g., 20 mol%).
-
Reaction: Heat the mixture in a suitable high-boiling solvent (e.g., octane) at a temperature of approximately 110-120 °C.
-
Monitoring: Monitor the reaction for 24 hours or until completion is observed by an appropriate analytical technique.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture can be diluted with an organic solvent and washed with water to remove excess urea and catalyst. The organic layer is then dried, concentrated, and the product purified by recrystallization or column chromatography.
Quantitative Data Comparison for Amidation Methods
| Parameter | Method A (EDC/HOBt) | Method B (Direct Amidation) |
| Amine Source | Ammonia | Urea |
| Coupling Agent | EDC/HOBt | None (Imidazole catalyzed) |
| Solvent | DMF or DCM | High-boiling solvent (e.g., Octane) |
| Temperature | Room Temperature | 110-120 °C |
| Reaction Time | Varies (typically a few hours) | ~24 hours |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression of the chemical transformations described in the protocols.
Figure 2. Detailed reaction pathways for the synthesis of this compound.
References
Application of 1H-Imidazole-2-carboxamide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Imidazole-2-carboxamide and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The imidazole core, a five-membered aromatic heterocycle with two nitrogen atoms, imparts favorable properties such as hydrogen bonding capabilities and the ability to coordinate with metal ions, making it a privileged structure in drug design.[1] The carboxamide moiety at the 2-position further enhances its potential for molecular interactions. This document provides a comprehensive overview of the applications of this compound derivatives, with a focus on their roles as enzyme inhibitors in antibacterial and anticancer therapies. Detailed synthetic protocols, biological assay procedures, and quantitative structure-activity relationship (SAR) data are presented to facilitate further research and development in this area.
Key Applications and Mechanisms of Action
Derivatives of this compound have emerged as potent inhibitors of two key enzyme classes: metallo-β-lactamases (MBLs) and fatty acid synthase (FASN).
Metallo-β-lactamase (MBL) Inhibition for Combating Antibiotic Resistance
Metallo-β-lactamases are zinc-dependent enzymes produced by bacteria that hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[2][3] The emergence and spread of MBL-producing bacteria pose a significant threat to global health.[3] Derivatives of 1H-imidazole-2-carboxylic acid, the precursor to the carboxamide, have been identified as effective MBL inhibitors.[4][5] These compounds act by chelating the zinc ions in the active site of MBLs, thereby preventing the hydrolysis of β-lactam antibiotics and restoring their efficacy.[6]
The mechanism of MBL-mediated antibiotic resistance and its inhibition is depicted below.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Mechanistic Investigations of Metallo-β-lactamase Inhibitors: Strong Zinc Binding Is Not Required for Potent Enzyme Inhibition* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metallo-β-lactamases in the age of multidrug resistance: from structure and mechanism to evolution, dissemination and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for 1H-Imidazole-2-carboxamide as a Metallo-β-Lactamase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance, particularly mediated by metallo-β-lactamases (MBLs), presents a formidable challenge to global health. These enzymes are capable of hydrolyzing a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems, rendering them ineffective.[1][2] The development of potent MBL inhibitors that can be co-administered with existing antibiotics is a critical strategy to combat this threat.
The 1H-imidazole scaffold has emerged as a promising metal-binding pharmacophore for the design of MBL inhibitors. While specific inhibitory data for 1H-Imidazole-2-carboxamide is not extensively available in the reviewed literature, its parent compound, 1H-imidazole-2-carboxylic acid (ICA), and its derivatives have demonstrated significant inhibitory activity against clinically relevant MBLs.[3][4] These compounds are thought to exert their inhibitory effect by chelating the active site zinc ions essential for the catalytic activity of MBLs.[1][5]
This document provides detailed application notes on the use of compounds based on the this compound scaffold as MBL inhibitors, including quantitative data for closely related analogues, and comprehensive protocols for their in vitro evaluation.
Mechanism of Action: Zinc Chelation
Metallo-β-lactamases rely on one or two zinc ions in their active site to catalyze the hydrolysis of the β-lactam ring of antibiotics.[2][5] The inhibitory mechanism of imidazole-based compounds is primarily attributed to their ability to act as metal-binding pharmacophores. The nitrogen atoms of the imidazole ring can effectively chelate the catalytic zinc ions, displacing the nucleophilic hydroxide ion and rendering the enzyme inactive. This prevents the hydrolysis of β-lactam antibiotics, thus restoring their efficacy.[1][5]
Quantitative Data: Inhibitory Activity of 1H-Imidazole-2-carboxylic Acid Derivatives
Table 1: IC50 Values of 1H-imidazole-2-carboxylic acid derivatives against VIM-type MBLs.
| Compound | VIM-2 IC50 (µM) | VIM-5 IC50 (µM) | Reference |
| Derivative 28 | 0.018 | 0.018 | [3] |
Table 2: IC50 Values of imidazole derivatives against various MBLs.
| Compound | IMP-1 IC50 (µM) | Reference |
| Derivative A | 39 | [6] |
| Derivative B | 46 | [6] |
Note: "Derivative 28", "Derivative A", and "Derivative B" are potent examples from the cited literature, showcasing the potential of the imidazole scaffold. For full structures, please refer to the original publications.
Experimental Protocols
Metallo-β-Lactamase Inhibition Assay (Nitrocefin-Based)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a purified MBL enzyme using the chromogenic substrate nitrocefin.
References
- 1. The Continuing Challenge of Metallo-β-Lactamase Inhibition: Mechanism Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metallo-β-lactamase structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Strategy for Targeting Metallo-β-Lactamase with Metal-Ion-Binding Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and investigation of inhibitory activities of imidazole derivatives against the metallo-β-lactamase IMP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis of Polyamides Using 1H-Imidazole-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of polyamides incorporating imidazole-containing monomers, with a special focus on the adaptation for 1H-Imidazole-2-carboxamide. Polyamides composed of N-methylpyrrole (Py) and N-methylimidazole (Im) amino acids are synthetic oligomers capable of binding to the minor groove of DNA with high affinity and sequence specificity. This property makes them promising candidates for the development of novel therapeutics that can modulate gene expression.
Introduction
Solid-phase synthesis (SPS) offers a significant advantage over solution-phase methods for the preparation of polyamides, enabling rapid and efficient assembly of these complex molecules.[1][2] The iterative nature of SPS, carried out on a solid support (resin), simplifies purification by allowing for the removal of excess reagents and by-products by simple filtration. Both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protection strategies have been successfully employed for the synthesis of pyrrole-imidazole polyamides.[1][3][4]
While the majority of published protocols utilize N-methylimidazole monomers, these methodologies can be adapted for the incorporation of this compound. Key considerations for this adaptation include the potential for side reactions involving the N-H proton of the imidazole ring and the selection of appropriate protecting groups and coupling reagents.
Applications in Drug Development
Pyrrole-imidazole polyamides have emerged as a novel class of DNA-interactive agents with significant potential in drug development.[5] Their ability to be programmed to recognize specific DNA sequences allows for the targeted disruption of protein-DNA interactions, thereby modulating gene transcription.[6] This mechanism of action has been explored for various therapeutic applications, including:
-
Oncology: Targeting oncogenes such as KRAS and MYCN, and signaling pathways involved in cancer progression like the PI3K-Akt pathway.[7][8]
-
Infectious Diseases: Development of agents that interfere with viral or bacterial replication.
-
Genetic Disorders: Designing molecules to correct or compensate for genetic defects at the transcriptional level.
A key challenge in the clinical translation of these polyamides is understanding and minimizing off-target effects.[5][7] Pathway-based gene expression profiling is a valuable tool for assessing the genome-wide impact of these compounds and identifying potential side effects.[7]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the solid-phase synthesis of pyrrole-imidazole polyamides as reported in the literature.
Table 1: Synthesis Yields and Purity
| Parameter | Boc Chemistry | Fmoc Chemistry | Reference(s) |
| Stepwise Coupling Yield | >99% | >99% | [1][3][4] |
| Overall Yield (8-residue) | 13% - 30% | Comparable to Boc | [2] |
| Final Purity (after HPLC) | >98% | Comparable to Boc | [1] |
| Quantity per Synthesis | up to 100 mg | up to 200 mg | [1][3][4] |
Table 2: Monomer Building Blocks
| Monomer | Protecting Group | Common Activated Form | Reference(s) |
| N-methylpyrrole carboxylic acid | Boc/Fmoc | -OBt ester | [1][3][4] |
| N-methylimidazole carboxylic acid | Boc/Fmoc | Acid | [1][3][4] |
| 1H-Imidazole-2-carboxylic acid (proposed) | Boc/Fmoc | Acid |
Experimental Protocols
Protocol 1: Manual Solid-Phase Synthesis of a Pyrrole-Imidazole Polyamide (Boc Strategy)
This protocol is adapted from established methods for the synthesis of N-methylpyrrole and N-methylimidazole polyamides.[1][2]
Materials:
-
Boc-β-alanine-Pam resin
-
Boc-Py-OBt ester (N-methylpyrrole monomer)
-
Boc-Im-OH (N-methylimidazole monomer)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Thiophenol (PhSH)
-
Diisopropylethylamine (DIEA)
-
1-Hydroxybenzotriazole (HOBt)
-
Dicyclohexylcarbodiimide (DCC)
-
(N,N-dimethylamino)propylamine
Procedure:
The synthesis cycle consists of deprotection, washing, coupling, and washing steps.
-
Resin Preparation: Swell the Boc-β-alanine-Pam resin in DCM.
-
Deprotection:
-
Wash the resin with DCM (1 min flow).
-
Treat the resin with 80% TFA in DCM containing 0.5 M PhSH for 1 minute with shaking, followed by 20 minutes of shaking.
-
Wash the resin with DCM (1 min flow) and then DMF (30 s flow).
-
-
Coupling (Boc-Py-OBt):
-
Add a solution of Boc-Py-OBt ester and DIEA in DMF to the resin.
-
Shake for 45 minutes.
-
Wash the resin with DMF (2 x 30 s flow) and DCM (30 s flow).
-
-
Coupling (Boc-Im-OH):
-
Pre-activate Boc-Im-OH with DCC and HOBt in DMF.
-
Add the activated monomer solution and DIEA to the resin.
-
Shake for 45-60 minutes.
-
Wash the resin with DMF (2 x 30 s flow) and DCM (30 s flow).
-
-
Repeat Cycles: Repeat the deprotection and coupling cycles for each monomer until the desired polyamide sequence is assembled.
-
Cleavage:
-
Wash the final resin-bound polyamide with DMF and DCM and dry under vacuum.
-
Treat the resin with (N,N-dimethylamino)propylamine at 55°C for 16 hours to cleave the polyamide from the resin.
-
-
Purification:
-
Filter the resin and collect the filtrate.
-
Purify the crude polyamide by reverse-phase HPLC.
-
Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.
-
Considerations for using this compound:
The presence of the N-H proton on the imidazole ring of this compound introduces a potential site for side reactions during solid-phase synthesis. To mitigate this, the following modifications to the standard protocol should be considered:
-
N-H Protection: The imidazole nitrogen may require protection. An acid-labile protecting group compatible with the Boc strategy, or an orthogonal protecting group for the Fmoc strategy, would be necessary.
-
Coupling Reagents: The choice of coupling reagent is critical to avoid side reactions. The use of pre-activated esters or coupling reagents that minimize racemization and side reactions, such as HBTU/HATU in combination with a non-nucleophilic base like DIEA, is recommended.
-
Monomer Synthesis: A synthetic route to prepare the appropriately protected this compound monomer will be required. This may involve the synthesis of 1H-imidazole-2-carboxylic acid followed by N-protection and subsequent activation for solid-phase synthesis.
Visualizations
Signaling Pathway Diagram
Caption: Simplified PI3K-Akt signaling pathway and the inhibitory action of a KRAS-targeting imidazole polyamide.
Experimental Workflow Diagram
Caption: General workflow for the solid-phase synthesis of a polyamide using Boc chemistry.
References
- 1. its.caltech.edu [its.caltech.edu]
- 2. Pyrrole-Imidazole Polyamides: Manual Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fmoc solid phase synthesis of polyamides containing pyrrole and imidazole amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Road Not Taken with Pyrrole-Imidazole Polyamides: Off-Target Effects and Genomic Binding [mdpi.com]
- 6. Effects of Pyrrole-Imidazole Polyamides Targeting Human TGF-β1 on the Malignant Phenotypes of Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estimating genome-wide off-target effects for pyrrole-imidazole polyamide binding by a pathway-based expression profiling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of DNA‐alkylating pyrrole‐imidazole polyamides for anti‐cancer drug sensitivity screening in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Analysis of Imidazole Compounds in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole and its derivatives are a critical class of heterocyclic compounds with significant roles in biological systems and pharmaceutical development. They form the core structure of essential biomolecules like the amino acid histidine and the neurotransmitter histamine. Furthermore, many pharmaceutical agents, including antifungal drugs (e.g., ketoconazole, clotrimazole) and H3 receptor antagonists, are based on the imidazole scaffold. Accurate and sensitive quantification of these compounds in biological fluids such as plasma, serum, and urine is paramount for pharmacokinetic studies, therapeutic drug monitoring, and understanding their physiological and pathological roles.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of imidazole compounds in complex biological matrices.[1] Its high selectivity and sensitivity enable the precise measurement of low concentrations of target analytes, overcoming the challenges posed by the inherent complexity of biological samples.[1][2] This document provides detailed application notes and standardized protocols for the LC-MS/MS analysis of imidazole compounds in biological fluids.
Quantitative Data Summary
The following tables summarize the quantitative performance of various LC-MS/MS methods for the analysis of different imidazole compounds in biological matrices. This allows for a direct comparison of key analytical parameters.
Table 1: Performance Parameters for the Analysis of Azole Drugs in Biological Samples
| Analyte | Matrix | LLOQ/Validation Range | Linearity (R²) | Inter-day RSD (%) | Intra-day RSD (%) | Reference |
| ROS203 (imidazole H3 antagonist) | Rat Plasma | 2.61 ng/mL | >0.99 | ≤ 7.19 | ≤ 9.50 | |
| MTIC | Rat Plasma | 10 ng/mL | N/A | < 12 | < 12 | [3] |
| MTIC | Dog Plasma | 10 ng/mL | N/A | < 12 | < 12 | [3] |
| 12 Azole Drugs (e.g., ravuconazole, terconazole) | Plasma, Urine | 0.02–5 µg/mL | N/A | N/A | N/A | [1][4] |
| Imatinib | Rat Plasma | N/A | Good | 2.6-14.8 | 0.3-14.8 | |
| Voriconazole | Rat Plasma | N/A | Good | 2.6-14.8 | 0.3-14.8 | [5] |
| N-desmethyl imatinib | Rat Plasma | N/A | Good | 2.6-14.8 | 0.3-14.8 | [5] |
| N-oxide voriconazole | Rat Plasma | N/A | Good | 2.6-14.8 | 0.3-14.8 | [5] |
N/A: Not Available in the provided search results.
Experimental Workflows and Protocols
The selection of an appropriate sample preparation method is critical for removing interferences from the biological matrix and ensuring the accuracy and robustness of the LC-MS/MS analysis.[2] Three common and effective protocols are detailed below: Protein Precipitation, Solid-Phase Extraction (SPE), and Microextraction by Packed Sorbent (MEPS).
Experimental Workflow Overview
Caption: General experimental workflow for LC-MS/MS analysis of imidazole compounds.
Protocol 1: Protein Precipitation
This method is rapid and straightforward, making it suitable for high-throughput analysis. It is particularly effective for plasma and serum samples.[6]
1. Sample Preparation:
-
Pipette 100 µL of plasma or serum into a clean microcentrifuge tube.
-
Add 200 µL of cold acetonitrile to precipitate the proteins.[6] For different applications, a 1:2 v/v ratio of plasma to acetonitrile is commonly used.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[2]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[6]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[6]
-
Vortex briefly and transfer to an autosampler vial for injection.
2. LC-MS/MS Conditions (Example for ROS203 in Rat Plasma): [6]
-
LC System: Agilent 1100 Series HPLC or equivalent.
-
Column: Supelco Ascentis C18.
-
Mobile Phase: Isocratic elution with acetonitrile-10mM ammonium acetate buffer pH 4.0 (30:70, v/v).
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI).
-
Ionization Mode: Positive ion mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
Caption: Protein precipitation workflow for biological samples.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than protein precipitation and is suitable for various biological fluids, including urine. This method is ideal for achieving lower limits of quantification.[7]
1. Sample Preparation (Urine):
-
Filter the urine sample (e.g., 500 mL, though smaller volumes can be used with method adaptation) through a 0.45 µm membrane.[1]
-
For some applications, Na₂EDTA may be added to chelate metal ions.[8]
-
Spike the sample with an appropriate isotope-labeled internal standard.[1]
-
Condition an Oasis HLB SPE cartridge (or equivalent) with methanol followed by ultrapure water.[8]
-
Load the pre-treated sample onto the SPE cartridge.[1]
-
Wash the cartridge with ultrapure water to remove interferences.[1]
-
Dry the cartridge under vacuum.
-
Elute the analytes with methanol. Acidified methanol may also be used for improved recovery of certain compounds.[1]
-
Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[1]
2. LC-MS/MS Conditions (General Method): [1][7]
-
LC System: High-performance or ultra-high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., Accucore C18, 100 mm × 3.0 mm, 2.6 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[1]
-
Gradient: A suitable gradient to separate the compounds of interest (e.g., 3% to 100% B).
-
Flow Rate: 0.25 - 0.4 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
MS System: Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).
-
Ionization Mode: Heated Electrospray Ionization (HESI) in positive mode (ESI+).[1]
-
Detection: MRM for quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. UPLC-MS/MS method for the simultaneous determination of imatinib, voriconazole and their metabolites concentrations in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for N-Alkylation of Imidazole-2-Carboxamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of imidazole-2-carboxamides is a crucial transformation in medicinal chemistry and drug development. The introduction of alkyl groups onto the imidazole ring can significantly modulate the pharmacological properties of the molecule, including its potency, selectivity, and pharmacokinetic profile. The imidazole ring contains two nitrogen atoms, and the regioselectivity of the alkylation (N-1 vs. N-3) is a key consideration, often influenced by the steric and electronic nature of the substituents on the imidazole ring and the chosen reaction conditions. These protocols provide detailed methodologies for the selective N-alkylation of imidazole-2-carboxamides, a class of compounds with significant therapeutic potential.
Core Principles of N-Alkylation
The N-alkylation of imidazoles typically proceeds via a nucleophilic substitution reaction. The imidazole nitrogen acts as a nucleophile, attacking an electrophilic alkylating agent, such as an alkyl halide or tosylate. Due to the reduced nucleophilicity of the imidazole ring, particularly when substituted with an electron-withdrawing carboxamide group, the use of a base is generally required to deprotonate the N-H bond, thereby generating a more potent imidazolide anion. The choice of base, solvent, and temperature plays a critical role in the reaction's efficiency and regioselectivity.
Experimental Protocols
Two common methods for the N-alkylation of imidazole-2-carboxamides are presented below, employing a strong base (Sodium Hydride) and a milder base (Potassium Carbonate) respectively.
Protocol 1: N-Alkylation using Sodium Hydride (NaH) in Tetrahydrofuran (THF)
This protocol is particularly effective for achieving high yields and is often preferred when the substrate is less reactive. Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the imidazole nitrogen.
Materials:
-
Imidazole-2-carboxamide derivative
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the imidazole-2-carboxamide (1.0 equiv).
-
Dissolution: Add anhydrous THF (approximately 0.1 M concentration relative to the substrate). Stir the mixture at room temperature until the solid is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1-1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Activation: Allow the mixture to stir at 0 °C for 15-30 minutes, then let it warm to room temperature and stir for an additional 30-60 minutes. The formation of the sodium salt of the imidazole may result in a slurry.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.0-1.2 equiv) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-24 hours).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.
Protocol 2: N-Alkylation using Potassium Carbonate (K₂CO₃) in Acetonitrile (MeCN)
This method employs a milder base and is suitable for substrates that may be sensitive to stronger bases like NaH.
Materials:
-
Imidazole-2-carboxamide derivative
-
Alkyl halide (e.g., ethyl bromoacetate)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the imidazole-2-carboxamide (1.0 equiv) and anhydrous potassium carbonate (1.5-2.0 equiv).
-
Solvent Addition: Add acetonitrile or DMF (to a concentration of approximately 0.1-0.2 M).
-
Addition of Alkylating Agent: Add the alkylating agent (1.1-1.5 equiv) to the suspension.
-
Reaction: Stir the mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C) under a reflux condenser.
-
Monitoring: Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with the reaction solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic salts and DMF if used. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of imidazole-2-carboxamides based on established procedures for related N-heterocycles.[1][2][3]
| Method | Base (equiv) | Alkylating Agent (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Protocol 1 | NaH (1.1) | Methyl Iodide (1.1) | THF | 0 to RT | 2-4 | 85-95 | Highly efficient for simple alkyl halides. |
| Protocol 1 | NaH (1.2) | Benzyl Bromide (1.2) | THF | 0 to RT | 4-8 | 80-90 | Good for reactive benzylic halides. |
| Protocol 2 | K₂CO₃ (2.0) | Ethyl Bromoacetate (1.5) | MeCN | 60 | 12-24 | 60-75 | Milder conditions, suitable for functionalized alkylating agents.[1] |
| Protocol 2 | K₂CO₃ (2.0) | Propargyl Bromide (1.2) | DMF | RT | 6-12 | 70-85 | DMF can accelerate the reaction at room temperature.[3] |
| Protocol 2 | KOH (1.1) | Alkyl Halide (2.0) | MeCN | RT | 12-24 | 50-70 | An alternative mild base.[1] |
Visualizations
Caption: General workflow for the N-alkylation of imidazole-2-carboxamides.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1H-Imidazole-2-carboxamide in the Development of Antifungal Agents
Abstract:
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of the 1H-Imidazole-2-carboxamide scaffold in the discovery of novel antifungal agents. It covers the mechanism of action, protocols for in vitro evaluation, and data presentation guidelines.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. The imidazole ring is a well-established pharmacophore in antifungal drug discovery, with prominent examples like miconazole and ketoconazole.[1] These agents primarily exert their antifungal effect by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] The this compound scaffold represents a promising, yet relatively underexplored, platform for the development of new antifungal drugs with potentially improved efficacy and safety profiles. This document outlines the application of this scaffold in the antifungal drug development pipeline.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for antifungal imidazoles is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi.
Ergosterol Biosynthesis Pathway and Inhibition by this compound Derivatives:
Inhibition of lanosterol 14α-demethylase leads to the accumulation of toxic sterol precursors and depletion of ergosterol in the fungal cell membrane. This disruption of membrane integrity and function ultimately results in the inhibition of fungal growth and cell death.[2]
Data Presentation
Quantitative data from in vitro antifungal and cytotoxicity assays should be summarized in clear and concise tables to facilitate comparison and structure-activity relationship (SAR) analysis.
Table 1: In Vitro Antifungal Activity of this compound Derivatives
| Compound ID | R1 | R2 | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) | C. neoformans MIC (µg/mL) |
| HIC-01 | H | Phenyl | 8 | 16 | 4 |
| HIC-02 | H | 4-Chlorophenyl | 2 | 4 | 1 |
| HIC-03 | H | 2,4-Dichlorophenyl | 1 | 2 | 0.5 |
| HIC-04 | Methyl | Phenyl | 16 | 32 | 8 |
| Fluconazole | - | - | 1 | 64 | 2 |
| Amphotericin B | - | - | 0.5 | 0.5 | 0.25 |
Table 2: Cytotoxicity of this compound Derivatives against Mammalian Cells
| Compound ID | Cell Line (e.g., HEK293) IC50 (µM) | Selectivity Index (SI)* |
| HIC-01 | > 100 | > 12.5 |
| HIC-02 | > 100 | > 50 |
| HIC-03 | 85 | 85 |
| HIC-04 | > 100 | > 6.25 |
| Amphotericin B | 5 | 10 |
*Selectivity Index (SI) = IC50 (Mammalian Cells) / MIC (Fungal Pathogen)
Experimental Protocols
Detailed and standardized protocols are crucial for the reliable evaluation of novel antifungal candidates.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3][4][5][6][7]
Workflow for Broth Microdilution MIC Assay:
Materials:
-
Test compounds (this compound derivatives)
-
Control antifungal agents (e.g., Fluconazole, Amphotericin B)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader (optional)
-
Incubator (35°C)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of each test compound and control drug in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Prepare a working solution by diluting the stock solution in RPMI-1640 medium to twice the highest concentration to be tested.
-
-
Inoculum Preparation:
-
Culture yeast strains on Sabouraud Dextrose Agar for 24 hours at 35°C. For molds, culture on Potato Dextrose Agar for 48-72 hours at 35°C until sporulation.
-
Harvest fungal cells or conidia and suspend in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast).
-
Further dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Plate Preparation and Inoculation:
-
Add 100 µL of RPMI-1640 medium to wells 2-11 of a 96-well plate.
-
Add 200 µL of the working compound solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no inoculum).
-
Add 100 µL of the prepared fungal inoculum to wells 1-11. The final volume in these wells will be 200 µL.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds), or until sufficient growth is observed in the growth control well.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control well. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
-
In Vitro Cytotoxicity Assay: MTT Assay
This protocol is a standard method for assessing the cytotoxicity of compounds on mammalian cell lines.[8][9][10][11][12]
Workflow for MTT Cytotoxicity Assay:
References
- 1. biolmolchem.com [biolmolchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis and Evaluation of 1H-Imidazole-2-carboxamide Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action of novel 1H-imidazole-2-carboxamide derivatives as potential anticancer agents. The imidazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds.[1][2] This application note details the synthetic protocols, summarizes key anticancer activity data, and illustrates the relevant biological pathways and experimental workflows.
Rationale for Anticancer Activity
The 1H-imidazole core is a versatile pharmacophore that can interact with various biological targets implicated in cancer progression.[2][3] Derivatives of this scaffold have been shown to exhibit a range of anticancer activities, including the inhibition of crucial enzymes like Fatty Acid Synthase (FASN) and topoisomerase, as well as the disruption of microtubule polymerization.[1][4][5]
Elevated expression of FASN is a hallmark of many cancers, providing the necessary lipids for rapid cell proliferation.[1][6] Inhibition of FASN by imidazole-based compounds can lead to cell cycle arrest and apoptosis.[1][6] Similarly, targeting topoisomerase I, an enzyme essential for DNA replication and transcription, is a clinically validated anticancer strategy.[4][7][8] Certain benzimidazole derivatives, structurally related to the this compound core, have demonstrated potent topoisomerase I inhibitory activity.[4][7][8]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through a multi-step process, often starting from readily available precursors. A general synthetic scheme is outlined below, based on established methodologies for related heterocyclic compounds.[9]
Experimental Protocol: General Synthesis
Step 1: Synthesis of 1H-imidazole-2-carboxylic acid This can be achieved through various published methods. A common approach involves the oxidation of a 2-substituted imidazole precursor.
Step 2: Activation of the Carboxylic Acid The carboxylic acid group of 1H-imidazole-2-carboxylic acid is activated to facilitate amide bond formation. This is typically done using a coupling agent.
-
To a solution of 1H-imidazole-2-carboxylic acid (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent like 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents).[9]
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the activated acyl-imidazole intermediate.
Step 3: Amide Bond Formation The activated carboxylic acid is then reacted with a desired amine to form the final carboxamide derivative.
-
To the solution containing the activated intermediate, add the desired primary or secondary amine (1.2 equivalents).
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the amine, for 4-24 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the pure this compound derivative.
The following diagram illustrates the general workflow for the synthesis and initial screening of the target compounds.
Biological Evaluation
The anticancer potential of the synthesized this compound derivatives is primarily assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized imidazole derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solvent like dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of representative imidazole derivatives from recent studies.
| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |
| QNX-10 | HCT-116 (Colon) | FASN Inhibition | <10 | [1] |
| Caco-2 (Colon) | FASN Inhibition | <10 | [1] | |
| MCF-7 (Breast) | FASN Inhibition | <10 | [1] | |
| CTL-06 | HCT-116 (Colon) | FASN Inhibition | 3 ± 0.25 | [1][6] |
| CTL-12 | HCT-116 (Colon) | FASN Inhibition | 2.5 ± 0.25 | [1][6] |
| 11a | Various (NCI-60) | Topoisomerase I | 0.16 - 3.6 | [4][8] |
| 12a | Various (NCI-60) | Topoisomerase I | 0.16 - 3.6 | [4][8] |
| 12b | Various (NCI-60) | Topoisomerase I | 0.16 - 3.6 | [4][8] |
| 18b | A549 (Lung) | Tubulin Polymerization | 0.12 | [5] |
| MCF-7 (Breast) | Tubulin Polymerization | 0.15 | [5] | |
| K562 (Leukemia) | Tubulin Polymerization | 0.21 | [5] | |
| Compound 10 | HCT-116 (Colon) | Not Specified | 1.01 | [10] |
| Compound 12 | K-562 (Leukemia) | Not Specified | 0.33 | [10] |
Proposed Signaling Pathways
Based on the current literature, two prominent signaling pathways targeted by imidazole derivatives are FASN inhibition and topoisomerase I inhibition, both ultimately leading to apoptosis.
FASN Inhibition Pathway
Inhibition of Fatty Acid Synthase (FASN) in cancer cells disrupts the synthesis of fatty acids required for membrane formation and signaling. This leads to an accumulation of cytotoxic intermediates and ultimately triggers apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, biological evaluation and molecular modeling of 1H-benzo[d]imidazole derivatives as novel anti-tubulin polymerization agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DNA Sequencing by Recognition Tunneling using 1H-Imidazole-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recognition tunneling presents a promising approach for third-generation DNA sequencing, offering the potential for label-free, single-molecule analysis. This method relies on the quantum mechanical phenomenon of electron tunneling across a nanometer-scale gap between two electrodes. By functionalizing these electrodes with a "reader" molecule, it is possible to selectively interact with and identify individual DNA bases as they transit through the tunneling junction.
1H-Imidazole-2-carboxamide and its derivatives have emerged as highly effective reader molecules for this purpose. Their structure allows for the formation of specific hydrogen bonding patterns with each of the four DNA bases (Adenine, Guanine, Cytosine, and Thymine), resulting in distinct electronic signatures. When a DNA base is transiently captured by the imidazole-functionalized electrodes, a characteristic change in the tunneling current, often observed as "telegraph noise," is produced. Analysis of this noise allows for the determination of the DNA sequence.[1][2]
These application notes provide detailed protocols for the synthesis of a key imidazole-based reader molecule, the fabrication of the recognition tunneling device, and the procedure for DNA sequencing. Additionally, quantitative data from relevant studies are summarized to provide an overview of the technique's performance.
Data Presentation
The following tables summarize quantitative data related to the performance of this compound and its derivatives in DNA sequencing by recognition tunneling.
| Parameter | Value | Reference |
| Reader Molecule | 4(5)-(2-mercaptoethyl)-1H-imidazole-2-carboxamide | [1] |
| Binding Affinity Trend | dG > dC >> dT > dA | [1] |
| Base Calling Accuracy (Single Peak) | > 80% | |
| Base Calling Accuracy (Multiple Spikes) | > 95% | |
| Maximum Off-rate | 3 s⁻¹ | |
| Lower Bound On-rate | 1 M⁻¹s⁻¹ |
Table 1: Performance Metrics of this compound in Recognition Tunneling. This table outlines the key performance indicators for identifying DNA bases using an imidazole-based reader molecule.
| Parameter | Description | Typical Value/Setting |
| Bias Voltage (V) | The electrical potential applied across the tunneling gap. | +0.5 V |
| Baseline Tunneling Current (i) | The current measured in the absence of a DNA base. | 10 pA |
| Tunnel Gap Conductance | The electrical conductance of the tunneling junction. | ≤ 20 pS |
| DNA Nucleotide Concentration | The concentration of the sample introduced into the system. | 10 µM in phosphate buffer |
Table 2: Typical Experimental Parameters for Recognition Tunneling. This table provides a summary of the typical electrical and sample conditions used in recognition tunneling experiments for DNA sequencing.
Experimental Protocols
Protocol 1: Synthesis of 4(5)-(2-mercaptoethyl)-1H-imidazole-2-carboxamide
This protocol describes the synthesis of the thiol-functionalized imidazole reader molecule, which allows for its attachment to gold electrodes.[1]
Materials:
-
4(5)-(2-(Benzylthio)ethyl)-1-H-imidazole-2-carboxamide
-
Sodium
-
Anhydrous ammonia
-
Diethyl ether
-
Ammonium chloride
-
Hexanes
-
Dichloromethane
-
Methanol
-
Silica gel
-
Nitrogen gas
Procedure:
-
Prepare a solution of sodium (40 mg) in anhydrous ammonia at -76°C under a nitrogen atmosphere.
-
Add a solution of 4(5)-(2-(Benzylthio)ethyl)-1-H-imidazole-2-carboxamide (34 mg, 0.097 mmol) in diethyl ether (0.2 mL) to the sodium-ammonia solution.
-
Maintain the blue color of the solution by adding more sodium as needed during the reaction.
-
After 5 hours, quench the reaction by adding ammonium chloride (40 mg).
-
Allow the ammonia to evaporate at room temperature.
-
Wash the residue with hexanes and diethyl ether.
-
Purify the product by flash chromatography on a silica gel column using a gradient of methanol in dichloromethane (from 0:100 to 50:50).
Protocol 2: Fabrication and Functionalization of Gold Electrodes
This protocol outlines the preparation of gold electrodes and their functionalization with the synthesized reader molecule to create a self-assembled monolayer (SAM).
Materials:
-
Gold-coated substrate (e.g., silicon wafer with a layer of gold)
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Ethanol
-
Deionized water
-
Nitrogen gas
-
1 mM solution of 4(5)-(2-mercaptoethyl)-1H-imidazole-2-carboxamide in ethanol
Procedure:
-
Cleaning the Gold Substrate:
-
Immerse the gold substrate in Piranha solution for 10-15 minutes to remove organic residues. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrate thoroughly with deionized water.
-
Rinse with ethanol.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Formation of the Self-Assembled Monolayer (SAM):
-
Immerse the clean, dry gold substrate in a 1 mM solution of 4(5)-(2-mercaptoethyl)-1H-imidazole-2-carboxamide in ethanol.
-
Allow the self-assembly process to proceed for 12-24 hours at room temperature.
-
Remove the substrate from the solution and rinse thoroughly with ethanol to remove any unbound molecules.
-
Dry the functionalized substrate under a stream of nitrogen gas.
-
Protocol 3: DNA Sequencing by Recognition Tunneling
This protocol describes the general procedure for performing a DNA sequencing experiment using a scanning tunneling microscope (STM) setup.
Materials:
-
STM instrument
-
Functionalized gold substrate (from Protocol 2)
-
STM tip (e.g., Pt/Ir)
-
Single-stranded DNA sample in a suitable buffer (e.g., 10 µM in phosphate buffer, pH 7.4)
-
Data acquisition system (e.g., digital oscilloscope, lock-in amplifier)
Procedure:
-
STM Setup:
-
Mount the functionalized gold substrate in the STM.
-
Approach the STM tip to the substrate until a stable tunneling current is established.
-
-
Data Acquisition Parameters:
-
Set the bias voltage to a suitable value (e.g., +0.5 V).
-
Adjust the tip-substrate distance to achieve a baseline tunneling current in the pA range (e.g., 10 pA).
-
-
Introduction of DNA Sample:
-
Introduce the single-stranded DNA sample into the liquid cell of the STM.
-
-
Data Recording:
-
Monitor the tunneling current for characteristic "telegraph noise" signals, which appear as discrete jumps in the current. These events correspond to the trapping of a DNA base in the tunneling junction.
-
Record the current-time traces using a digital oscilloscope.
-
-
Data Analysis:
-
Analyze the recorded telegraph noise to extract parameters such as the amplitude of the current jumps, the duration of the high and low current states, and the frequency of events.
-
Generate histograms of these parameters to identify distinct populations corresponding to the four DNA bases.
-
Utilize a base-calling algorithm to assign a base to each detected event based on its characteristic signal.
-
Visualizations
Caption: Experimental workflow for DNA sequencing by recognition tunneling.
References
Application Notes & Protocols: Functionalization of Nanoparticles with 1H-Imidazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The functionalization of nanoparticles (NPs) through surface modification is a critical step in tailoring their properties for a vast range of applications in medicine, catalysis, and materials science.[1] 1H-imidazole and its derivatives have emerged as a versatile class of ligands for this purpose. The imidazole ring, a nitrogen-containing heterocycle, offers unique chemical characteristics, including the ability to coordinate with metal surfaces, engage in hydrogen bonding, and serve as a scaffold for further chemical modifications.[2][3] This allows for the creation of highly stable and functional nanoparticle systems.[3] The applications of imidazole-functionalized nanoparticles are diverse, ranging from advanced catalysts and chemical sensors to innovative platforms for targeted drug delivery and cancer therapy.[4][5][6]
These notes provide an overview of key applications and detailed protocols for the synthesis and functionalization of various nanoparticles with 1H-imidazole derivatives.
Key Applications of Imidazole-Functionalized Nanoparticles
The unique properties of the imidazole moiety make it a valuable component in nanoparticle functionalization for several advanced applications:
-
Catalysis: Imidazole ligands can stabilize metal nanoparticles (e.g., Pd, Pt, Au, Ag) while providing an intermediate level of surface protection, which is crucial for catalytic activity.[3][4] This stabilization prevents irreversible aggregation while allowing access for substrates.[3] Imidazole-functionalized magnetic (Fe₃O₄) and graphene oxide nanoparticles have also been developed as highly efficient and recyclable catalysts for various organic reactions, such as oxidative amidation and regioselective thiocyanation.[7][8]
-
Sensing: The ability of imidazole derivatives to bind to nanoparticle surfaces and interact with specific analytes has been exploited to create novel sensors.[3] For instance, 1H-imidazole-4,5-dicarboxylic acid-functionalized silver nanoparticles (AgNPs) have been used as dual colorimetric sensors for the detection of Zn²⁺ and homocysteine through aggregation-induced color changes.[9]
-
Biomedical Applications: In drug delivery, imidazole-containing nanocarriers are being explored for their potential in cancer therapy.[5] The imidazole scaffold can enhance the therapeutic potential of anti-cancer agents, and nano-formulations can improve drug stability and targeting through the enhanced permeability and retention (EPR) effect.[5]
-
Material Science: Imidazole compounds can form a protective layer on the surface of metal nanoparticles, such as copper (Cu), significantly improving their resistance to oxidation.[10] This is critical for applications in microelectronics and interconnects where the stability and sintering properties of Cu nanoparticles are paramount.[10][11]
Experimental Protocols
Detailed methodologies for the synthesis and functionalization of different types of nanoparticles with 1H-imidazole derivatives are provided below.
Protocol 1: Synthesis of Alkyl Imidazole-Stabilized Gold Nanoparticles (AuNPs)
This protocol is adapted from the Brust-Schiffrin method for producing metal nanoparticles stabilized by alkyl imidazole ligands, suitable for applications in catalysis and sensing.[3]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
1-Hexyl-1H-imidazole (or other N-alkylated imidazole)
-
Toluene
-
Tetra-n-octylammonium bromide (TOAB)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Ultrapure water
Procedure:
-
Phase Transfer: Prepare a two-phase system by dissolving HAuCl₄·3H₂O in ultrapure water and TOAB in toluene. Mix the two solutions in a flask and stir vigorously until the aqueous phase becomes clear and the organic (toluene) phase turns deep orange, indicating the transfer of AuCl₄⁻ ions.
-
Ligand Addition: Separate the organic phase and add the 1-hexyl-1H-imidazole ligand. The molar ratio of ligand to gold can be varied (e.g., 1:1 or 10:1) to control nanoparticle size.[3]
-
Reduction: While stirring vigorously, add a freshly prepared aqueous solution of NaBH₄ dropwise to the organic mixture. A rapid color change from orange to deep brown/black indicates the formation of AuNPs.
-
Purification: Continue stirring for at least 3 hours. Separate the organic phase and reduce its volume using a rotary evaporator. Add methanol to precipitate the nanoparticles.
-
Washing: Centrifuge the mixture to pellet the AuNPs. Discard the supernatant and wash the pellet multiple times with methanol to remove excess ligand and TOAB.
-
Final Product: Dry the final product, a thick oil or waxy solid, under vacuum. The resulting nanoparticles can be redispersed in organic solvents like toluene for characterization and use.[3]
Protocol 2: Synthesis of Imidazole-Coated Copper Nanoparticles (CuNPs)
This protocol describes a liquid-phase reduction method to prepare oxidation-resistant CuNPs using imidazole compounds as protective agents.[10]
Materials:
-
Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)
-
Anhydrous ethanol
-
Ascorbic acid
-
Protective agent: Imidazole, 2-methylimidazole, or benzimidazole
Procedure:
-
Solution A: Dissolve 0.05 mol of copper acetate and 0.00625 mol of the chosen imidazole protective agent in 100 mL of anhydrous ethanol.
-
Solution B: Dissolve 0.2 mol of ascorbic acid (reducing agent) in 150 mL of anhydrous ethanol.
-
Reaction: Mix Solution A and Solution B in a flask. Heat the mixture to 60°C and stir mechanically for 15 minutes. The reduction of copper ions by ascorbic acid will form the copper nanoparticles.
-
Collection: After the reaction, collect the synthesized CuNPs by centrifugation.
-
Washing: Wash the collected nanoparticles thoroughly with anhydrous ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the purified CuNPs in a vacuum oven. The resulting particles exhibit improved oxidation resistance and sintering properties.[10]
Protocol 3: Synthesis of 1-(3-Aminopropyl)imidazole-Functionalized Magnetic Nanoparticles (MNPs)
This protocol details a remarkably straightforward, room-temperature synthesis of amine-functionalized MNPs using 1-(3-aminopropyl)imidazole, where the imidazole moiety binds to the magnetite surface.[12]
Materials:
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
1-(3-aminopropyl)imidazole (AIm)
-
Deionized water
-
Acetone
-
External magnet
Procedure:
-
Iron Solution: Dissolve iron(II) chloride tetrahydrate (e.g., 0.8 g, 4 mmol) in deionized water (100 mL) in a beaker.
-
Ligand Addition: Under vigorous magnetic stirring at room temperature, add 1-(3-aminopropyl)imidazole (e.g., 12.5 mL, 100 mmol) to the iron solution. A black magnetic solid will form.
-
Reaction: Allow the mixture to stir at room temperature for 30 minutes.
-
Separation: Use a strong external magnet to separate the functionalized magnetic nanoparticles from the solution.
-
Washing: Decant the supernatant and wash the black magnetic material sequentially with deionized water and then acetone.
-
Drying: After the final wash, dry the product to obtain the functionalized MNPs as a black magnetic powder.[12] The resulting nanoparticles have amino groups available on the surface for further "grafting-from" strategies.[12]
Protocol 4: Post-Functionalization of Silver Nanoparticles with 1H-Imidazole-4,5-dicarboxylic Acid (IDCA)
This protocol describes the surface modification of pre-synthesized citrate-capped silver nanoparticles (AgNPs) with an imidazole derivative for sensing applications.[9]
Materials:
-
Citrate-capped AgNPs (can be synthesized via standard citrate reduction of AgNO₃)
-
1H-imidazole-4,5-dicarboxylic acid (IDCA)
-
Phosphate buffer
Procedure:
-
IDCA Solution: Prepare a stock solution of IDCA in an appropriate solvent (e.g., water or buffer).
-
Functionalization: To a solution of citrate-capped AgNPs, add the IDCA solution and mix. The N-donor atoms of the imidazole ring have a stronger affinity for the AgNP surface than the citrate capping agent, leading to ligand exchange.[9][13]
-
Incubation: Allow the mixture to incubate for a period (e.g., several hours to overnight) at room temperature with gentle stirring to ensure complete functionalization.
-
Purification: Purify the IDCA-functionalized AgNPs (IDCA@AgNPs) by centrifugation. The speed and time should be optimized to pellet the nanoparticles without causing irreversible aggregation.
-
Washing: Discard the supernatant containing excess IDCA and displaced citrate. Resuspend the nanoparticle pellet in fresh buffer. Repeat the centrifugation and resuspension steps 2-3 times.
-
Final Product: After the final wash, resuspend the IDCA@AgNPs in the desired aqueous buffer for use as a colorimetric sensor.[9]
Characterization of Functionalized Nanoparticles
Successful functionalization must be confirmed using a suite of analytical techniques.
| Technique | Purpose | Reference |
| Transmission Electron Microscopy (TEM) | To determine nanoparticle size, morphology, and dispersion. | [3][7] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of imidazole functional groups on the nanoparticle surface by identifying characteristic vibrational bands (e.g., C=N, N-H stretching, Ag-N bond). | [9] |
| UV-Visible (UV-Vis) Spectroscopy | To monitor the synthesis of metal nanoparticles via their surface plasmon resonance (SPR) band and to detect changes in the SPR upon functionalization or analyte binding. | [9] |
| X-ray Diffraction (XRD) | To determine the crystalline structure of the nanoparticle core and identify the presence of any oxides. | [7][14] |
| Vibrating Sample Magnetometry (VSM) | To measure the magnetic properties of iron oxide nanoparticles. | [8] |
| Thermogravimetric Analysis (TGA) | To quantify the amount of organic ligand (imidazole derivative) attached to the nanoparticle surface. | [7] |
| X-ray Photoelectron Spectroscopy (XPS) | To analyze the elemental composition and chemical states on the nanoparticle surface, confirming the binding of imidazole. | [12] |
Quantitative Data Summary
The following tables summarize key quantitative data from referenced studies.
Table 1: Characterization of Alkyl Imidazole-Stabilized Gold & Palladium Nanoparticles [3]
| Nanoparticle Sample | Ligand:Metal Molar Ratio | Average Diameter (nm) ± SD (n) |
|---|---|---|
| AuNP (Hexyl Imidazole) | 1:1 | 11.2 ± 3.4 (n=200) |
| AuNP (Hexyl Imidazole) | 10:1 | 2.9 ± 1.0 (n=200) |
| AuNP (Dodecyl Imidazole) | 1:1 | 5.5 ± 2.0 (n=200) |
| PdNP (Hexyl Imidazole) | 1:1 | 3.6 ± 1.0 (n=200) |
| PdNP (Hexyl Imidazole) | 10:1 | 2.0 ± 0.6 (n=200) |
(SD: Standard Deviation, n: number of nanoparticles measured)
Table 2: Properties of Imidazole-Compound-Coated Copper Nanoparticles [10][14]
| Protective Agent | Average Particle Size (nm) | Oxidation Resistance (in air) | Shear Strength (after sintering) |
|---|---|---|---|
| Imidazole | ~200 | Moderate | Not Reported |
| 2-Methylimidazole | ~250 | Moderate | Not Reported |
| 2-Phenylimidazole | ~300 | Good | Not Reported |
| Benzimidazole | ~500 | Excellent (stable for 30 days) | 32 MPa |
| PVP (control) | ~100 | Poor | Not Reported |
| None | ~600 | Very Poor | Not Reported |
References
- 1. Nanoparticle Functionalization and Its Potentials for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N‐Functionalised Imidazoles as Stabilisers for Metal Nanoparticles in Catalysis and Anion Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Screening of Nano-Drugs Dispersion of Imidazole Derivatives as Potential Anti-Cancer Agents | Scientific.Net [scientific.net]
- 6. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 9. Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Aminopropylimidazole as an Advantageous Coating in the Synthesis of Functionalized Magnetite Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of Imidazole-Compound-Coated Copper Nanoparticles with Promising Antioxidant and Sintering Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assay Development for Screening a 1H-Imidazole-2-carboxamide Library
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1H-imidazole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with diverse biological activities. Libraries of these molecules have been screened against various targets, leading to the discovery of potent inhibitors for infectious diseases, cancer, and parasitic infections.[1][2][3] This document provides detailed application notes and protocols for developing and executing robust screening assays tailored to a this compound library. The focus is on providing actionable methodologies for primary high-throughput screening (HTS), hit confirmation, and secondary characterization.
High-throughput screening (HTS) is a foundational process in drug discovery that allows for the rapid, automated testing of large numbers of chemical compounds against a specific biological target.[4] The primary objective is to identify "hits"—compounds that modulate the target's activity in a desired manner.[4] These hits then serve as the starting point for more detailed investigation and lead optimization.
Below is a generalized workflow for a typical HTS campaign.
References
- 1. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 1H-Imidazole-2-carboxamide synthesis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 1H-Imidazole-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to obtain this compound?
A1: The most prevalent and efficient method involves a two-step process:
-
Oxidation of 1H-imidazole-2-carboxaldehyde to 1H-imidazole-2-carboxylic acid. A high-yield method for this step utilizes hydrogen peroxide in an aqueous solution.[1]
-
Amidation of 1H-imidazole-2-carboxylic acid . This can be achieved through standard peptide coupling methods using reagents like HBTU, or by converting the carboxylic acid to an acyl chloride followed by reaction with ammonia or an appropriate amine.[2]
Q2: I am observing a low yield in the oxidation of 1H-imidazole-2-carboxaldehyde. What are the potential causes?
A2: Low yields in this oxidation step can stem from several factors:
-
Incomplete Reaction: The reaction can be slow, sometimes requiring up to 72 hours at room temperature to reach completion.[1] Ensure sufficient reaction time is allowed.
-
Reagent Quality: The concentration and quality of the hydrogen peroxide solution are critical. Use a fresh, properly stored 30% aqueous solution.
-
Temperature: While the reaction proceeds at room temperature, significant deviations can affect the rate. Avoid heating, as it can cause decarboxylation of the product.[1]
-
Work-up Procedure: The product, 1H-imidazole-2-carboxylic acid, is a white crystalline solid. Ensure complete removal of water under reduced pressure at room temperature to avoid product loss.
Q3: My amidation reaction is not proceeding to completion. What troubleshooting steps can I take?
A3: If you are experiencing difficulties with the amidation step, consider the following:
-
Activation of the Carboxylic Acid: Ensure the carboxylic acid is fully activated. If using a coupling agent like HBTU, ensure appropriate stoichiometry and the presence of a non-nucleophilic base like DIPEA.[2] If preparing an acyl chloride, ensure the reaction with thionyl chloride or oxalyl chloride is complete before adding the amine.
-
Purity of Reactants: Impurities in the 1H-imidazole-2-carboxylic acid can interfere with the reaction. Ensure the starting material is pure and dry.
-
Reaction Conditions: The choice of solvent and temperature is crucial. Anhydrous polar aprotic solvents like DMF or acetonitrile are commonly used. Reactions are often started at 0°C and then allowed to warm to room temperature.[2]
-
Moisture: Amidation reactions are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.
Q4: What are the common impurities I should look out for, and how can they be removed?
A4: The nature of impurities depends on the synthetic route:
-
From Oxidation: The primary impurity is often unreacted 1H-imidazole-2-carboxaldehyde.[3] This can be monitored by TLC or HPLC. Purification of the carboxylic acid can be achieved by washing the solid product with a mixture of diethyl ether and water to remove residual peroxide.[1]
-
From Amidation: Unreacted 1H-imidazole-2-carboxylic acid is a common impurity. Purification of the final carboxamide can typically be achieved by recrystallization or column chromatography.
Experimental Protocols
Protocol 1: Synthesis of 1H-Imidazole-2-carboxylic acid
This protocol is adapted from a high-yield procedure.[1]
Materials:
-
1H-imidazole-2-carboxaldehyde
-
30% aqueous hydrogen peroxide solution
-
Deionized water
-
Diethyl ether
Procedure:
-
Dissolve 1H-imidazole-2-carboxaldehyde (e.g., 2.88 g, 0.030 mol) in deionized water (10 ml) in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add a 30% aqueous hydrogen peroxide solution (10 g) dropwise to the stirred solution at room temperature.
-
Allow the reaction to stir at room temperature for 72 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the water in vacuo at room temperature to yield a white crystalline solid. Note: Avoid heating, as this may cause decarboxylation.[1]
-
Wash the solid with a stirred mixture of diethyl ether/water (4:1) to remove any residual peroxide.
-
Dry the resulting white crystalline solid under vacuum to obtain 1H-imidazole-2-carboxylic acid.
Protocol 2: Synthesis of this compound (via HBTU coupling)
Materials:
-
1H-imidazole-2-carboxylic acid
-
Ammonia source (e.g., ammonium chloride and a base, or aqueous ammonia)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
To a solution of 1H-imidazole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and cool the mixture to 0°C in an ice bath.
-
Add HBTU (1.1 eq) to the solution and stir for 15 minutes at 0°C to activate the carboxylic acid.
-
Add the ammonia source (e.g., ammonium chloride, 1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield this compound.
Data Presentation
Table 1: Reaction Conditions for 1H-Imidazole-2-carboxylic acid Synthesis
| Parameter | Value | Reference |
| Starting Material | 1H-imidazole-2-carboxaldehyde | [1] |
| Reagent | 30% aq. H₂O₂ | [1] |
| Solvent | Water | [1] |
| Temperature | Room Temperature (20°C) | [1] |
| Reaction Time | 72 hours | [1] |
| Yield | 97.5% | [1] |
Visualizations
Experimental Workflow
References
Technical Support Center: Troubleshooting Low Yield in Imidazole Carboxamide Synthesis
Welcome to the technical support center for the synthesis of imidazole carboxamides. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low reaction yields. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to help you optimize your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: My imidazole carboxamide synthesis is resulting in a low yield. What are the most common culprits?
Low yields in imidazole carboxamide synthesis can often be attributed to several factors:
-
Inefficient Carboxylic Acid Activation: The first step in the coupling reaction is the activation of the carboxylic acid group of your imidazole carboxylic acid. If the coupling reagent is not effective or used in insufficient amounts, this activation will be incomplete, leading to a poor yield.
-
Side Reactions: The imidazole ring itself can participate in side reactions. The lone pair of electrons on the imidazole nitrogen can compete with the amine nucleophile, leading to undesired products. Other potential side reactions include racemization if your starting materials are chiral.
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, and reaction temperature are critical. The presence of moisture can also be detrimental, as it can hydrolyze the activated intermediate.
-
Steric Hindrance: Bulky substituents on either the imidazole carboxylic acid or the amine can physically block the reaction, slowing it down or preventing it from going to completion.
-
Difficult Purification: The desired imidazole carboxamide product may be lost during workup and purification due to its polarity and potential solubility in both aqueous and organic phases.
Q2: How do I choose the best coupling reagent for my imidazole carboxamide synthesis?
The choice of coupling reagent is critical for achieving a high yield. Reagents vary in their reactivity, cost, and the nature of their byproducts. Common choices include carbodiimides (like DCC and EDC), uronium/aminium salts (like HATU and HBTU), and phosphonium salts (like PyBOP). For sterically hindered substrates or reactions prone to racemization, newer generation reagents like HATU or COMU are often preferred due to their higher reactivity and ability to suppress side reactions.[1][2]
Q3: I suspect side reactions are the cause of my low yield. What are the most likely side reactions in this synthesis?
The most common side reaction is the unproductive reaction at the imidazole nitrogen. The imidazole nitrogen is nucleophilic and can compete with your primary or secondary amine for the activated carboxylic acid. This can lead to the formation of N-acylimidazole intermediates or even oligomeric byproducts. Another common issue, particularly with carbodiimide reagents, is the formation of an N-acylurea byproduct, which can be difficult to remove.[3] If your starting materials are chiral, racemization at the alpha-carbon of the amino acid can be a significant side reaction, which can be minimized by the addition of reagents like HOBt or by using coupling reagents that incorporate a racemization suppressant.[1]
Q4: My product seems to be difficult to purify. What are some common strategies for purifying imidazole carboxamides?
Imidazole carboxamides are often polar compounds, which can make purification challenging. Here are some common strategies:
-
Column Chromatography: This is the most common method. Due to the polarity of the products, a polar mobile phase is often required, such as a gradient of methanol in dichloromethane or ethyl acetate. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to improve peak shape and reduce tailing on silica gel.
-
Acid-Base Extraction: This can be an effective way to remove non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1 M HCl). The basic imidazole carboxamide will move to the aqueous layer. The aqueous layer can then be basified, and the product can be back-extracted into an organic solvent.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining a pure product.
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Low Yield
This workflow will guide you through a systematic process to identify the root cause of low yield in your imidazole carboxamide synthesis.
Caption: A workflow for troubleshooting low yield in imidazole carboxamide synthesis.
Guide 2: Addressing Specific Issues
| Issue | Potential Cause | Recommended Solution |
| No product formation | Ineffective carboxylic acid activation. | Switch to a more powerful coupling reagent (e.g., from DCC to HATU). Ensure the coupling reagent is fresh and used in the correct stoichiometry (typically 1.0-1.5 equivalents). |
| Presence of water in the reaction. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Significant side products | N-acylation of the imidazole ring. | Use a non-nucleophilic base (e.g., DIPEA or 2,6-lutidine). Consider protecting the imidazole nitrogen if the problem persists. |
| Racemization of chiral centers. | Add a racemization suppressant like HOBt or OxymaPure. Use a coupling reagent known to minimize racemization (e.g., HATU, COMU). Run the reaction at a lower temperature. | |
| Incomplete reaction | Steric hindrance. | Switch to a more potent coupling reagent. Increase the reaction temperature and/or reaction time. |
| Poor solubility of starting materials. | Choose a solvent that dissolves all reactants (e.g., DMF, NMP). | |
| Low isolated yield after purification | Product loss during aqueous workup. | If your product has some water solubility, saturate the aqueous phase with NaCl before extraction to reduce its solubility. |
| Irreversible binding to silica gel. | Deactivate the silica gel with a base (e.g., triethylamine) before loading your sample. Alternatively, use a different stationary phase like alumina. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents in Imidazole Carboxamide Synthesis
The following table provides a qualitative comparison of commonly used coupling reagents for the synthesis of imidazole carboxamides. The exact yields will be substrate-dependent.
| Coupling Reagent | Relative Reactivity | Common Byproducts | Advantages | Disadvantages |
| DCC | Moderate | Dicyclohexylurea (DCU) | Inexpensive. | DCU can be difficult to remove; can cause racemization. |
| EDC | Moderate | Water-soluble urea | Byproduct is easily removed by aqueous workup. | Can still cause racemization. |
| HATU | High | Tetramethylurea, HOAt | High reactivity, low racemization.[1] | More expensive. |
| CDI | Moderate | Imidazole | Byproduct is relatively benign. | Can be less effective for sterically hindered substrates.[4] |
| PyBOP | High | Hexamethylphosphoramide (HMPA), HOBt | High reactivity. | HMPA is a known carcinogen. |
| COMU | Very High | Water-soluble urea, OxymaPure | Very high reactivity, low racemization, non-explosive byproducts.[1] | Higher cost. |
Experimental Protocols
Protocol 1: General Procedure for Imidazole Carboxamide Synthesis using HATU
This protocol describes a general method for the coupling of an imidazole carboxylic acid with an amine using HATU as the coupling reagent.
-
Dissolution and Activation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the imidazole carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Addition of Reagents: To the solution, add HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.
-
Amine Addition: Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Reaction Scheme and Potential Side Reactions
Caption: Main reaction pathway and potential side reactions in imidazole carboxamide synthesis.
References
Technical Support Center: Improving the Metabolic Stability of 1H-Imidazole-2-carboxamide Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the metabolic stability of 1H-imidazole-2-carboxamide derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is improving the metabolic stability of drug candidates crucial? A1: Enhancing metabolic stability is essential for optimizing a drug's pharmacokinetic profile.[1] Compounds that are rapidly metabolized often have a short half-life and poor bioavailability, requiring more frequent or higher doses, which can increase the risk of side effects.[1][2][3] By improving stability, researchers can develop drug candidates with a longer duration of action, more predictable exposure, and a better overall therapeutic window.[1]
Q2: What are the most common metabolic pathways for imidazole-based compounds? A2: Imidazole-containing drugs are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver, with CYP3A4 and CYP3A5 being core enzymes involved in the metabolism of many approved imidazole-based drugs.[4][5] Common metabolic reactions include oxidation of the imidazole ring, N-dealkylation, and hydroxylation of aliphatic or aromatic substituents attached to the core structure. The specific site of metabolism is often referred to as a "metabolic hotspot."[3]
Q3: What are the primary strategies to block metabolism at the imidazole core? A3: To improve metabolic stability, medicinal chemists employ several strategies to block metabolism at susceptible positions.[2] Key approaches include:
-
Steric Hindrance: Introducing bulky groups near the metabolic hotspot to prevent the enzyme from accessing the site.
-
Electronic Modification: Substituting hydrogen atoms with electron-withdrawing groups (e.g., fluorine) can make the position less susceptible to oxidative metabolism.[6]
-
Deuterium Substitution: Replacing a carbon-hydrogen bond at a metabolic hotspot with a more stable carbon-deuterium bond can slow the rate of CYP-mediated metabolism (the "kinetic isotope effect").[1][2]
-
Structural Modification: Altering the overall structure, for example, by cyclization or changing ring sizes, can significantly improve metabolic stability.[1]
Q4: Which in vitro models are most appropriate for assessing the metabolic stability of these derivatives? A4: The choice of in vitro model depends on the stage of research and the specific questions being asked. The most common systems are:
-
Liver Microsomes: These subcellular fractions are rich in Phase I enzymes, particularly CYPs, and are ideal for high-throughput screening to determine intrinsic clearance for CYP-mediated metabolism.[5][7][8]
-
Hepatocytes (Suspension or Plated): As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.[7][8][9] They provide a more comprehensive assessment of a compound's overall cellular metabolism.[8] For slowly metabolized compounds, plated hepatocytes or hepatocyte relay methods can be used for longer incubation times.[10]
Q5: How is data from metabolic stability assays typically reported and interpreted? A5: The primary outputs are the in vitro half-life (t½) and the in vitro intrinsic clearance (CLint).
-
Half-life (t½): The time required for 50% of the parent compound to be metabolized. A longer half-life indicates greater stability.
-
Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug. It is calculated from the rate of disappearance of the test compound over time.[8][11] These in vitro data are used to rank-order compounds and predict in vivo pharmacokinetic parameters.[1][9]
Troubleshooting Guides
Issue 1: High variability in results from liver microsomal stability assays.
-
Potential Cause: Inconsistent experimental conditions.[12]
-
Potential Cause: Instability of the compound in the assay buffer (chemical instability).
-
Potential Cause: Issues with the analytical method (LC-MS/MS).
-
Solution: Verify the linearity, sensitivity, and stability of the analytical method for the parent compound. Ensure the internal standard is appropriate and does not suffer from matrix effects.[12]
-
Issue 2: The compound disappears too quickly, even in the absence of NADPH.
-
Potential Cause: The compound is chemically unstable in the incubation buffer (e.g., due to pH or temperature).
-
Solution: Assess compound stability in different buffer systems and at different pH values to identify optimal conditions.
-
-
Potential Cause: The compound is binding non-specifically to the plasticware (e.g., pipette tips, plates).
-
Solution: Use low-binding plates and pipette tips. Include a "time zero" sample that is immediately quenched after adding the compound to determine the initial concentration accurately and assess recovery.
-
Issue 3: Faster than expected metabolism in hepatocyte stability assays compared to microsomes.
-
Potential Cause: Contribution of Phase II metabolism.
-
Solution: Hepatocytes contain both Phase I and Phase II enzymes.[8] The rapid clearance may be due to conjugation reactions (e.g., glucuronidation). Analyze samples for the formation of expected conjugated metabolites.
-
-
Potential Cause: Involvement of non-CYP oxidative enzymes.
-
Solution: While microsomes are rich in CYPs, hepatocytes also contain other oxidative enzymes like aldehyde oxidase (AO).[10] If your compound is a substrate for these enzymes, clearance will be higher in hepatocytes.
-
-
Potential Cause: High activity in the specific lot of hepatocytes used.
-
Solution: Different donor lots of cryopreserved hepatocytes can have varying levels of enzymatic activity.[12] If possible, screen multiple lots to select one with representative metabolic activity for your compound class.
-
Issue 4: Difficulty in predicting in vivo clearance from in vitro data.
-
Potential Cause: Discrepancies between in vitro systems and the in vivo environment.[12][13]
-
Solution: In vitro assays do not fully replicate the complexities of a living organism.[13] To improve predictions, integrate data from multiple in vitro assays (microsomes and hepatocytes) and incorporate additional factors such as plasma protein binding, blood-to-plasma ratio, and potential extrahepatic metabolism into your scaling models.[12]
-
Data Presentation
Table 1: Impact of Structural Modifications on Metabolic Stability of a Hypothetical this compound (Compound X).
| Compound ID | Modification from Compound X | In Vitro t½ (min) (Human Liver Microsomes) | In Vitro CLint (µL/min/mg protein) |
| X | Parent Structure | 8 | 86.6 |
| X-F | Fluorine added to phenyl ring | 25 | 27.7 |
| X-D3 | Deuterated methoxy group | 19 | 36.5 |
| X-Pyr | Phenyl ring replaced with Pyridine | 12 | 57.8 |
| Control | Verapamil (High Turnover) | 5 | 138.6 |
| Control | Diazepam (Low Turnover) | > 60 | < 11.6 |
Table 2: Typical Experimental Conditions for In Vitro Metabolic Stability Assays.
| Parameter | Liver Microsomal Assay | Hepatocyte Suspension Assay |
| Test System | Human Liver Microsomes | Cryopreserved Human Hepatocytes |
| Protein/Cell Conc. | 0.5 mg/mL[5] | 0.5 x 10⁶ viable cells/mL[9] |
| Test Compound Conc. | 1 µM[5] | 1 µM[9] |
| Cofactor | NADPH | Endogenous |
| Incubation Temp. | 37°C | 37°C |
| Time Points (min) | 0, 5, 15, 30, 45[5] | 0, 15, 30, 60, 90, 120[9][11] |
| Reaction Termination | Cold Acetonitrile with Internal Standard | Cold Acetonitrile with Internal Standard |
| Primary Output | Phase I Intrinsic Clearance | Overall (Phase I & II) Intrinsic Clearance |
Experimental Protocols
Protocol 1: Human Liver Microsomal Stability Assay
This protocol assesses metabolic stability in the presence of Phase I enzymes.[8][12]
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a 1 M NADPH regenerating solution in phosphate buffer (pH 7.4).
-
Prepare a 1 mM stock solution of the test compound in DMSO.
-
Prepare a working solution of the test compound (e.g., 2 µM) by diluting the stock in phosphate buffer.
-
-
Incubation Procedure:
-
Pre-warm a 96-well plate containing the test compound working solution at 37°C for 10 minutes.
-
Add HLM to the wells to achieve a final protein concentration of 0.5 mg/mL.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The final concentration of the test compound should be 1 µM.
-
For the negative control, add buffer instead of the NADPH solution.
-
Incubate the plate at 37°C with shaking.
-
-
Sample Collection:
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing 2-3 volumes of ice-cold acetonitrile with an internal standard to terminate the reaction.[5]
-
-
Sample Analysis:
-
Centrifuge the termination plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg protein/mL) .
-
Protocol 2: Cryopreserved Hepatocyte Stability Assay
This protocol assesses the overall metabolic stability in intact liver cells.[9]
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium and centrifuge gently to pellet the cells.
-
Resuspend the cells in fresh medium and perform a cell count to determine viability (e.g., using Trypan blue). Adjust the cell density to 1.0 x 10⁶ viable cells/mL.[9]
-
-
Incubation Procedure:
-
In a 12-well or 24-well plate, add 0.5 mL of incubation medium containing the test compound at 2x the final concentration (e.g., 2 µM).[9]
-
Pre-warm the plate at 37°C.
-
To start the reaction, add 0.5 mL of the hepatocyte suspension (1.0 x 10⁶ cells/mL) to each well, resulting in a final cell density of 0.5 x 10⁶ cells/mL and a final substrate concentration of 1 µM.[9]
-
For the negative control, use heat-inactivated hepatocytes to account for non-enzymatic degradation.[9]
-
-
Sample Collection:
-
Sample Analysis & Data Analysis:
-
The sample and data analysis steps are identical to those described in the Liver Microsomal Stability Assay protocol. The CLint calculation is adjusted for cell number: CLint = (0.693 / t½) / (cells/mL) .
-
Visualizations
Caption: Workflow for assessing and improving metabolic stability.
References
- 1. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective | Scilit [scilit.com]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
Technical Support Center: Structure-Guided Optimization of 1H-Imidazole-2-Carboxylic Acid Derivatives
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers working on the structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives, particularly as inhibitors of metallo-β-lactamases (MBLs).
Troubleshooting and FAQs
This section addresses common issues that may arise during the synthesis, purification, and biological evaluation of 1H-imidazole-2-carboxylic acid derivatives.
Synthesis
-
Q1: I am having trouble with the N-alkylation of the imidazole ring. The reaction is slow and gives low yields. What can I do?
-
A1: Low reactivity in N-alkylation of the imidazole ring can be due to several factors. Firstly, ensure your starting material, the 1H-imidazole-2-carboxylic acid or its ester, is completely dry, as water can interfere with the reaction. The choice of base and solvent is also critical. A stronger base, such as sodium hydride (NaH) in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), is often more effective than weaker bases like potassium carbonate. If using NaH, be cautious with temperature control, as the reaction can be exothermic. Additionally, consider using a more reactive alkylating agent, such as an alkyl iodide or bromide, instead of a chloride.
-
-
Q2: My final compound is difficult to purify. What purification strategies are recommended?
-
A2: Purification of 1H-imidazole-2-carboxylic acid derivatives can be challenging due to their polar nature and potential for zwitterion formation. Standard silica gel chromatography may not be effective. Consider using reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape. Alternatively, if your compound is crystalline, recrystallization from an appropriate solvent system can be a highly effective purification method. Ion-exchange chromatography can also be employed if the compound has a net charge.
-
-
Q3: I am observing decarboxylation of my 1H-imidazole-2-carboxylic acid starting material during the reaction. How can I prevent this?
-
A3: Decarboxylation of 1H-imidazole-2-carboxylic acid is often induced by heat. It is crucial to maintain a low temperature throughout the reaction and workup. When performing reactions, use an ice bath to keep the temperature at or below room temperature, especially during the addition of reagents. During the workup, avoid high temperatures when removing solvents under reduced pressure. It is best to use a rotary evaporator with a room temperature water bath.
-
Biological Assays
-
Q4: My MBL inhibition assay is giving inconsistent results. What are the common sources of variability?
-
A4: Inconsistent results in MBL inhibition assays can stem from several sources. Enzyme stability is a key factor; ensure that the purified MBL enzyme is stored correctly and handled on ice to maintain its activity. The concentration of the zinc cofactor is also critical for MBL activity, so ensure your assay buffer is appropriately supplemented with a zinc salt, typically ZnSO4. The choice of substrate, such as nitrocefin or a fluorescent substrate, can also impact the assay's sensitivity and reproducibility. Finally, ensure that your test compounds are fully dissolved in the assay buffer to avoid precipitation, which can interfere with the measurement.
-
-
Q5: How do I determine if my compound is a true MBL inhibitor or just a metal chelator?
-
A5: A common issue with MBL inhibitors is non-specific inhibition due to chelation of the active site zinc ions. To differentiate between true inhibition and zinc chelation, you can perform the assay with varying concentrations of a zinc salt. A compound that acts as a simple chelator will show decreased inhibitory activity at higher zinc concentrations. In contrast, a true inhibitor that binds to the enzyme's active site in a specific manner will be less affected by changes in the bulk zinc concentration.
-
-
Q6: I am seeing a significant reduction in the Minimum Inhibitory Concentration (MIC) of meropenem in the presence of my inhibitor, but the effect is not as pronounced as I expected based on the IC50 value. Why might this be?
-
A6: A discrepancy between potent enzymatic inhibition (low IC50) and whole-cell activity (MIC reduction) is often due to poor penetration of the compound across the bacterial outer membrane, particularly in Gram-negative bacteria. The compound may be a potent inhibitor of the isolated enzyme but may not be able to reach its target in the periplasmic space of the bacteria. To address this, structure-guided optimization can be used to modify the compound to improve its physicochemical properties, such as polarity and size, to enhance its ability to cross the bacterial cell wall.
-
Quantitative Data
The following table summarizes the in vitro inhibitory activity of selected 1H-imidazole-2-carboxylic acid derivatives against VIM-2 and VIM-5 metallo-β-lactamases, as well as their synergistic effect with meropenem against an E. coli strain expressing VIM-2.
| Compound | R Group (at N1 position) | VIM-2 IC50 (µM) | VIM-5 IC50 (µM) | Meropenem MIC reduction (-fold) with 1 µg/mL inhibitor |
| 28 | 2-(4-chlorophenyl)ethyl | 0.018 | 0.018 | >16 |
| 55 | 3-(trifluoromethyl)benzyl | Potent Inhibition | Not Reported | >16 |
| Reference | Meropenem alone | - | - | 1 |
Data compiled from multiple sources. The IC50 values for compound 28 are from a study on the structural optimization of 1H-imidazole-2-carboxylic acid derivatives. The information for compound 55 is from a structure-guided optimization study that highlighted its potent synergistic activity.
Experimental Protocols
1. General Synthesis of 1H-Imidazole-2-Carboxylic Acid
This protocol describes the synthesis of the core scaffold from 2-imidazolecarboxaldehyde.
-
Materials:
-
2-imidazolecarboxaldehyde
-
30% aqueous hydrogen peroxide (H2O2) solution
-
Deionized water
-
Diethyl ether
-
-
Procedure:
-
Dissolve 2-imidazolecarboxaldehyde (e.g., 2.88 g, 0.030 mol) in deionized water (10 mL) in a round-bottom flask with a magnetic stir bar.
-
Slowly add a 30% aqueous H2O2 solution (10 g) dropwise to the stirred solution at room temperature.
-
Allow the reaction to proceed at room temperature for 72 hours.
-
After 72 hours, remove the water by distillation under reduced pressure at room temperature to obtain a white crystalline solid. Caution: Do not heat, as this may cause decarboxylation.
-
Wash the resulting solid with a stirred mixture of diethyl ether/water (4:1) to remove any residual peroxide.
-
Dry the solid under vacuum to yield 1H-imidazole-2-carboxylic acid.
-
2. Metallo-β-Lactamase (MBL) Inhibition Assay (Nitrocefin-based)
This protocol outlines a general procedure for determining the IC50 values of test compounds against MBLs.
-
Materials:
-
Purified VIM-2 enzyme
-
Nitrocefin (chromogenic substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, supplemented with ZnSO4)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a solution of the VIM-2 enzyme in the assay buffer to the desired final concentration.
-
Prepare serial dilutions of the test compounds in DMSO. Then, dilute these into the assay buffer to achieve the final desired concentrations.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the test compound dilutions to the wells. Include a positive control (enzyme with no inhibitor) and a negative control (assay buffer with no enzyme).
-
Pre-incubate the enzyme and inhibitors for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding a solution of nitrocefin to each well.
-
Immediately monitor the hydrolysis of nitrocefin by measuring the change in absorbance at 486 nm over time using a microplate reader.
-
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
3. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol describes the determination of the MIC of an antibiotic in the presence and absence of an MBL inhibitor.
-
Materials:
-
Bacterial strain (e.g., E. coli expressing VIM-2)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic (e.g., meropenem)
-
Test inhibitor compound
-
Sterile 96-well microplates
-
-
Procedure:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to the final required concentration in CAMHB.
-
Prepare a two-fold serial dilution of the antibiotic in CAMHB in the wells of a 96-well plate.
-
To a parallel set of wells, add the inhibitor at a fixed concentration (e.g., 1 µg/mL) to each well containing the serially diluted antibiotic.
-
Inoculate each well with the prepared bacterial suspension. Include a growth control (bacteria in broth with no antibiotic or inhibitor) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
The MIC reduction is calculated as the ratio of the MIC of the antibiotic alone to the MIC of the antibiotic in the presence of the inhibitor.
-
Visualizations
Structure-Guided Drug Design Workflow
Reducing decarboxylation during 1H-imidazole-2-carboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-imidazole-2-carboxylic acid. Our focus is on practical solutions to common experimental challenges, with a core emphasis on minimizing decarboxylation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 1H-imidazole-2-carboxylic acid, particularly via the oxidation of 1H-imidazole-2-carboxaldehyde.
Problem 1: Low Yield of 1H-Imidazole-2-Carboxylic Acid
Possible Cause 1: Incomplete Oxidation of 1H-Imidazole-2-carboxaldehyde
-
Symptom: Presence of starting material (1H-imidazole-2-carboxaldehyde) in the crude product, confirmed by techniques like NMR or TLC.
-
Solution:
-
Reaction Time: The oxidation at room temperature can be slow. Ensure the reaction has proceeded for a sufficient duration (e.g., 72 hours)[1]. Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting aldehyde.
-
Reagent Stoichiometry: Verify that the correct molar ratio of hydrogen peroxide to the aldehyde was used. An excess of the oxidizing agent is typically employed.
-
Mixing: Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture.
-
Possible Cause 2: Decarboxylation of the Product
-
Symptom: Formation of imidazole as a byproduct, leading to a lower yield of the desired carboxylic acid. This can be detected by NMR or GC-MS.
-
Solution:
-
Temperature Control: Strictly maintain the reaction and workup temperatures at or below room temperature. Avoid any heating, as this is known to induce decarboxylation[1].
-
Workup Conditions: During the removal of the solvent (water), use a rotary evaporator at room temperature under reduced pressure. Do not heat the water bath[1].
-
Possible Cause 3: Loss of Product During Workup and Purification
-
Symptom: The yield is significantly lower than expected after purification.
-
Solution:
-
Washing Steps: When washing the crude product, use minimal volumes of cold solvents in which the product has low solubility.
-
Recrystallization: If recrystallizing, carefully select the solvent system to maximize recovery. Ensure the solution is fully saturated at high temperature and allow for slow cooling to promote crystal formation and minimize loss in the mother liquor.
-
Problem 2: Presence of Impurities in the Final Product
Possible Cause 1: Residual Starting Material or Byproducts
-
Symptom: The purified product shows contamination with 1H-imidazole-2-carboxaldehyde or imidazole.
-
Solution:
-
Purification by Washing: Wash the crude solid with a solvent mixture in which the impurities are soluble but the product is not. A stirred mixture of diethyl ether/water (4:1) has been reported to be effective for removing residual peroxide[1].
-
Recrystallization: Recrystallization from a suitable solvent can effectively remove impurities. For imidazole carboxylic acids, polar solvents or binary solvent systems are often effective.
-
Possible Cause 2: Residual Hydrogen Peroxide
-
Symptom: The product may be unstable over time, or subsequent reactions may be affected.
-
Solution:
-
Thorough Washing: The prescribed washing step with a diethyl ether/water mixture is designed to remove excess peroxide[1]. Ensure this step is performed diligently.
-
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a problem in the synthesis of 1H-imidazole-2-carboxylic acid?
A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). In this synthesis, it converts the desired 1H-imidazole-2-carboxylic acid into imidazole, reducing the yield of the target molecule. This reaction is often promoted by heat[1].
Q2: What is the proposed mechanism for the decarboxylation of 1H-imidazole-2-carboxylic acid?
A2: The decarboxylation of heteroaromatic carboxylic acids is thought to proceed through an acid-promoted ionic pathway. The imidazole ring can be protonated, which facilitates the elimination of carbon dioxide. The stability of the resulting intermediate plays a role in the ease of this process.
Q3: At what temperature does significant decarboxylation occur?
Q4: Can I use a different oxidizing agent instead of hydrogen peroxide?
A4: While hydrogen peroxide is commonly used, other oxidizing agents can be employed for the oxidation of aldehydes to carboxylic acids. However, the reaction conditions would need to be optimized. Milder oxidizing agents may require longer reaction times or catalysts, while stronger ones could lead to side reactions or degradation of the imidazole ring.
Q5: What is the best way to purify the crude 1H-imidazole-2-carboxylic acid?
A5: The most common method is washing the crude solid with appropriate solvents to remove unreacted starting materials and byproducts, followed by recrystallization if a higher purity is required. A diethyl ether/water wash is effective for removing residual peroxide[1].
Q6: Are there alternative methods for synthesizing 1H-imidazole-2-carboxylic acid that are less prone to decarboxylation?
A6: An alternative, though less common, method involves the direct carboxylation of imidazole with carbon dioxide. However, this typically requires high pressure and high temperatures (150-300°C), which can also promote decarboxylation. Therefore, the oxidation of 1H-imidazole-2-carboxaldehyde at room temperature remains the most widely recommended method for avoiding this side reaction.
Data Presentation
Table 1: Summary of a High-Yield Synthesis of 1H-Imidazole-2-Carboxylic Acid
| Parameter | Value/Condition | Reference |
| Starting Material | 1H-Imidazole-2-carboxaldehyde | [1] |
| Oxidizing Agent | 30% Aqueous Hydrogen Peroxide | [1] |
| Solvent | Water | [1] |
| Temperature | Room Temperature (~20°C) | [1] |
| Reaction Time | 72 hours | [1] |
| Reported Yield | 97.5% | [1] |
| Key Consideration | Avoid heating to prevent decarboxylation | [1] |
Experimental Protocols
Protocol 1: Synthesis of 1H-Imidazole-2-Carboxylic Acid via Oxidation
This protocol is adapted from a reported high-yield synthesis[1].
Materials:
-
1H-Imidazole-2-carboxaldehyde
-
30% Aqueous Hydrogen Peroxide (H₂O₂)
-
Deionized Water
-
Diethyl Ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-imidazole-2-carboxaldehyde (e.g., 2.88 g, 0.030 mol) in deionized water (10 ml).
-
Slowly add 30% aqueous H₂O₂ solution (10 g) dropwise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 72 hours.
-
After the reaction is complete, remove the water by distillation under reduced pressure using a rotary evaporator at room temperature. Do not heat the water bath.
-
The resulting white crystalline solid is then washed with a stirred mixture of diethyl ether and water (4:1 ratio) to remove any excess peroxide.
-
The solid product is then dried under vacuum to yield 1H-imidazole-2-carboxylic acid.
Visualizations
Caption: Experimental workflow for the synthesis of 1H-imidazole-2-carboxylic acid.
Caption: Proposed mechanism of decarboxylation of 1H-imidazole-2-carboxylic acid.
Caption: Troubleshooting logic for low yield in 1H-imidazole-2-carboxylic acid synthesis.
References
Technical Support Center: Purification of Imidazole-Based Compounds
Welcome to the Technical support center for the purification of imidazole-based compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying imidazole-based compounds?
A1: The primary challenges stem from the basicity of the imidazole ring, which can lead to strong interactions with acidic stationary phases like silica gel, causing tailing in column chromatography. Other common issues include co-elution with impurities, difficulty in finding a suitable recrystallization solvent, and the formation of emulsions during acid-base extractions. For polar imidazole derivatives, achieving good retention on standard reverse-phase columns can also be problematic.
Q2: How can I remove unreacted imidazole starting material from my reaction mixture?
A2: Unreacted imidazole is highly polar and water-soluble. An effective method for its removal is to perform an aqueous wash of your organic layer during the workup. An acidic wash with dilute HCl will protonate the imidazole, further increasing its solubility in the aqueous phase, thus efficiently separating it from your less polar product in the organic layer. For products that are significantly less polar than imidazole, a quick filtration through a short plug of silica gel can also be effective.
Q3: My imidazole derivative appears to be degrading on the silica gel column. What can I do?
A3: Degradation on silica gel can be a significant issue for sensitive imidazole compounds. To mitigate this, consider the following:
-
Flash Chromatography: Run the column as quickly as possible to minimize the contact time between your compound and the silica gel.
-
Deactivate the Silica Gel: Add a basic modifier, such as triethylamine (0.1-1%), to your mobile phase to neutralize the acidic sites on the silica gel.
-
Alternative Stationary Phases: Switch to a less acidic stationary phase like neutral or basic alumina, which can be more suitable for basic compounds like imidazoles.
Q4: Is it necessary to remove imidazole used for eluting His-tagged proteins in downstream applications?
A4: Yes, it is highly recommended to remove imidazole after protein purification, especially for cell-based functional assays. Imidazole can potentially interfere with downstream applications and may also cause protein precipitation upon storage. Techniques like dialysis or size-exclusion chromatography are commonly used for its removal.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of imidazole-based compounds and offers practical solutions.
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Co-elution of product with impurities | The polarity of the eluent system is not optimal. | Optimize the Mobile Phase: Experiment with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol). Adding a small amount of a basic modifier like triethylamine (0.1-1%) can alter selectivity. Gradient Elution: Switch from an isocratic system to a gradient elution, starting with a less polar solvent and gradually increasing the polarity. This can help separate compounds with close Rf values. |
| An impurity that is not UV-active is co-eluting with your product. | Analyze fractions by other methods like NMR or mass spectrometry to identify unseen impurities. | |
| Significant tailing of the product peak | Strong interaction between the basic imidazole ring and acidic silica gel. | Add a Basic Modifier: Incorporate a small amount of triethylamine or pyridine (0.1-1%) into your mobile phase to reduce tailing. Change Stationary Phase: Use neutral or basic alumina instead of silica gel. |
| Low recovery of the product | Irreversible adsorption of the compound onto the silica gel. | Use a less acidic stationary phase like alumina or deactivate the silica gel with a base (e.g., triethylamine) before running the column. |
| The compound is degrading on the column. | Use flash chromatography to minimize exposure time to the stationary phase. |
Recrystallization Challenges
| Problem | Possible Cause | Solution |
| "Oiling out" instead of forming crystals | The solution is supersaturated, or the cooling is too rapid. | Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help. Use More Solvent: The concentration of your compound might be too high. Add more of the "good" solvent to the hot solution. |
| The melting point of your compound is below the boiling point of the solvent. | Ensure there is a sufficient temperature difference between the boiling point of thesolvent and the melting point of your compound. | |
| Difficulty in finding a suitable solvent | A single solvent does not provide the desired solubility profile. | Systematic Solvent Screening: Test a range of solvents with varying polarities. Two-Solvent System: Use a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is insoluble. Common pairs include ethanol/water and ethyl acetate/hexane. |
| Low yield after recrystallization | The chosen solvent is too good, leading to significant loss in the mother liquor. | Experiment with different solvent systems to find one where the compound is less soluble at low temperatures. |
| The solution was not cooled sufficiently. | Cool the solution in an ice bath to maximize crystal formation. |
Acid-Base Extraction Issues
| Problem | Possible Cause | Solution |
| Emulsion formation | Agitation during extraction was too vigorous. | Gentle Inversion: Swirl or gently invert the separatory funnel instead of shaking vigorously. Brine Wash: Add a saturated aqueous solution of NaCl (brine) to disrupt the emulsion. |
| Product does not precipitate after neutralization | The compound is highly soluble in water even in its neutral form. | Back-extract the neutralized aqueous solution with an organic solvent like dichloromethane or ethyl acetate. |
| The pH of the aqueous layer is not optimal for precipitation. | Check the pH with litmus paper or a pH meter and adjust it to be above the pKa of the imidazole to ensure it is in its neutral, less soluble form. |
Data Presentation
Typical Purity and Yield of Purification Methods for Imidazole Derivatives
| Purification Method | Typical Yield | Typical Purity | Remarks |
| Column Chromatography | 60-90% | >95% | Good for complex mixtures, but can be time-consuming. |
| Recrystallization | 50-85% | >99% | Excellent for final purification; requires finding a suitable solvent. |
| Acid-Base Extraction | 70-95% | >90% | Effective for removing acidic or basic impurities. |
Comparison of HPLC and Flash Chromatography
| Parameter | Flash Chromatography | High-Performance Liquid Chromatography (HPLC) |
| Principle | Pressurized solvent flow through a column with a stationary phase (typically silica gel). | High-pressure solvent flow through a column with smaller stationary phase particles. |
| Speed | Fast, with separations often completed within 30 minutes. | Slower, with run times often exceeding an hour per sample. |
| Cost | Lower initial equipment and operating costs. | Higher initial investment and operating costs due to more complex instrumentation. |
| Resolution | Lower separation efficiency and resolution. | Higher separation efficiency and resolution. |
| Typical Use | Rapid purification of reaction products in organic synthesis. | Detailed analytical work and high-purity isolations in pharmaceuticals and other fields. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Substituted Imidazole
-
Column Preparation: Choose an appropriate column size based on the amount of crude material (a 40:1 to 100:1 ratio of silica to crude product by weight is a good starting point). Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Preparation and Loading: Dissolve the crude imidazole derivative in a minimal amount of the mobile phase or a slightly more polar solvent. For better resolution, perform a "dry load" by dissolving the crude product in a volatile solvent, adding a small amount of silica gel, and evaporating the solvent to obtain a free-flowing powder. Carefully add the sample to the top of the column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 50:50 hexane/ethyl acetate). A step or linear gradient can be used. If tailing is observed, consider adding 0.5% triethylamine to the mobile phase.
-
Fraction Collection and Analysis: Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified imidazole derivative.
Protocol 2: Recrystallization of a 2,4,5-Trisubstituted Imidazole
-
Solvent Selection: Place a small amount of the crude product (e.g., 20-30 mg) in a test tube. Add a few drops of a test solvent. If it dissolves immediately at room temperature, the solvent is too good. If it is insoluble, heat the solvent to its boiling point. If it dissolves when hot, it is a potentially good solvent. Allow the hot solution to cool. If crystals form, you have found a good solvent. If no single solvent is ideal, try a two-solvent system (e.g., ethanol/water).
-
Recrystallization Procedure: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. If using a two-solvent system, dissolve the solid in a minimal amount of the "good" hot solvent, then add the "poor" solvent dropwise until the solution becomes persistently cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate.
-
Crystallization: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven or in a desiccator to a constant weight.
Protocol 3: Acid-Base Extraction for Purification of an N-Alkylated Imidazole
-
Dissolution: Dissolve the crude reaction mixture, containing the N-alkylated imidazole and potentially unreacted starting imidazole, in an organic solvent immiscible with water (e.g., 50 mL of dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid (e.g., 50 mL of 1 M HCl). Stopper the funnel and shake gently, venting frequently. Allow the layers to separate. The protonated imidazole derivatives will move to the aqueous layer. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh dilute acid if necessary.
-
Neutralization and Back-Extraction: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH or a saturated NaHCO₃ solution) with stirring until the solution is basic (check with pH paper). The neutral imidazole derivative should precipitate if it is insoluble in water. If the product precipitates, collect it by vacuum filtration. If the product is water-soluble or oils out, extract the
Overcoming solubility issues of 1H-Imidazole-2-carboxamide in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 1H-Imidazole-2-carboxamide and its derivatives in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound derivative precipitate when I add it to my aqueous assay buffer?
A1: Precipitation is a common issue for poorly soluble compounds when transitioning from a high-concentration organic stock solution (like DMSO) to an aqueous buffer.[1][2] This occurs because the compound's concentration exceeds its solubility limit in the final aqueous environment. The imidazole core, while containing nitrogen atoms, can be part of a larger, more hydrophobic molecular structure. This low aqueous solubility is a primary reason for precipitation, a phenomenon often referred to as the compound "crashing out" of solution.[1][2]
Q2: What is the best solvent for preparing a high-concentration stock solution of my compound?
A2: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for creating high-concentration stock solutions of poorly soluble compounds for biological screening.[2][3] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[3] It is also readily miscible with water and cell culture media, which facilitates its use in assays.[3] It is critical, however, to ensure the compound is fully dissolved in the DMSO stock before diluting it into aqueous media.[2]
Q3: What is a generally acceptable concentration of DMSO in an in vitro assay?
A3: The tolerance for DMSO varies significantly depending on the assay type.
-
Cell-Based Assays: These are often more sensitive to solvent effects. It is best practice to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%, to minimize artifacts or cytotoxicity.[2]
-
Enzymatic/Biochemical Assays: Many enzymatic assays can tolerate DMSO concentrations up to 1-2%.[2] However, some enzymes may be inhibited by concentrations as low as 0.2%.[2]
It is crucial to perform a vehicle control experiment, using the same final concentration of DMSO without the compound, to determine the maximum acceptable solvent concentration for your specific assay.
Q4: What are the primary strategies for improving the aqueous solubility of this compound derivatives?
A4: The most common and effective strategies for enhancing aqueous solubility in an assay context can be categorized into three main approaches:
-
Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous buffer can increase the solubility of a lipophilic compound.[4][5]
-
pH Modification: The imidazole ring contains basic nitrogen atoms, making the solubility of these compounds pH-dependent.[2][6] Adjusting the pH of the buffer can significantly alter solubility.[7][8]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble molecules, forming an "inclusion complex" with enhanced aqueous solubility.[9][10][11]
Troubleshooting Guides
Issue: Compound Precipitates from DMSO Stock into Aqueous Assay Buffer
This guide provides a systematic workflow to diagnose and resolve compound precipitation. Before beginning, always visually inspect your DMSO stock solution for any undissolved particles. If crystals are present, gently warm the solution to 37°C and vortex thoroughly to ensure complete dissolution.[2]
Troubleshooting Workflow
Caption: Workflow for troubleshooting compound precipitation.
Data Presentation
While specific quantitative solubility data for this compound is limited in the available literature, the properties of the core imidazole structure and related derivatives can provide valuable guidance.
Table 1: Physicochemical Properties of Imidazole and Related Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Water Solubility | Reference |
| 1H-Imidazole | C₃H₄N₂ | 68.08 | Highly soluble (~1.8 g/100 mL) | [8][12] |
| 1H-Imidazole-2-carboxaldehyde | C₄H₄N₂O | 96.09 | Slightly soluble | [13] |
| 1H-Imidazole-2-carboxylic acid | C₄H₄N₂O₂ | 112.09 | Data not specified | [14] |
Table 2: Common Co-solvents for In Vitro Assays
| Co-solvent | Typical Starting Concentration | Advantages | Disadvantages |
| DMSO | < 0.5% (cells), < 2% (biochemical) | Excellent solubilizing power for diverse compounds.[3] | Can cause cell toxicity or assay interference at higher concentrations.[2][11] |
| Ethanol | 0.1% - 5% | Biocompatible at low concentrations. | Less effective than DMSO for highly lipophilic compounds. Can be cytotoxic.[11] |
| PEG 300 / PEG 400 | 1% - 10% | Low toxicity, effective for many compounds.[5] | Can increase viscosity of the medium.[5] |
| Glycerol | 1% - 10% | Preserves protein stability.[15] | Can be less effective at solubilization compared to other solvents.[15] |
Table 3: Qualitative Comparison of Solubility Enhancement Strategies
| Strategy | Principle | Ease of Use | Risk of Assay Interference | Best For |
| Co-solvents | Increases the polarity of the solvent mixture.[4] | High | Medium (solvent may affect cells/proteins).[11] | Initial screening and rapid formulation. |
| pH Adjustment | Ionizes the molecule, increasing interaction with water.[7] | Medium | High (pH change can alter protein function or cell viability).[16] | Ionizable compounds where the assay is tolerant to pH changes. |
| Cyclodextrins | Encapsulates the hydrophobic drug in a soluble complex.[9] | Medium | Low (generally well-tolerated).[11] | When co-solvents and pH are not viable or effective. |
Experimental Protocols
Protocol 1: Solubilization Using a Co-solvent (PEG 300)
-
Objective: To increase compound solubility by including a co-solvent in the final assay buffer.
-
Materials: this compound derivative, DMSO, Polyethylene glycol 300 (PEG 300), and assay buffer.
-
Procedure:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Prepare a series of assay buffers containing increasing concentrations of PEG 300 (e.g., 0%, 1%, 2%, 5%, 10% v/v).
-
Add the DMSO stock solution to each buffer to achieve the final desired assay concentration. Ensure the final DMSO concentration remains constant across all conditions (e.g., 0.5%).
-
Vortex briefly and incubate at room temperature for 15-30 minutes.
-
Visually inspect for precipitation. For a quantitative measure, samples can be centrifuged and the supernatant concentration measured by HPLC-UV or UV-Vis spectroscopy.[17]
-
Protocol 2: Determining pH-Dependent Solubility
-
Objective: To assess the impact of pH on compound solubility.
-
Hypothesis: As a weak base due to the imidazole moiety, this compound derivatives will likely be more soluble at a lower (more acidic) pH.[2]
-
Procedure:
-
Prepare a set of buffers with different pH values relevant to your assay's tolerance (e.g., pH 6.0, 7.0, 7.4, 8.0).
-
Prepare a high-concentration stock solution of the compound in DMSO.
-
Add a small aliquot of the DMSO stock to each buffer to a concentration expected to be above the solubility limit.
-
Shake or agitate the samples at a controlled temperature for a set period (e.g., 2 hours for kinetic solubility or >24 hours for equilibrium solubility).[17]
-
Separate undissolved solid by filtration or centrifugation.
-
Quantify the concentration of the dissolved compound in the clear supernatant using an appropriate analytical method (e.g., HPLC-UV).
-
Protocol 3: Solubilization Using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Objective: To enhance aqueous solubility by forming a drug-cyclodextrin inclusion complex.[9][18]
-
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in the desired aqueous assay buffer (e.g., 50 mM).
-
Complexation: Add the solid powder of the this compound derivative directly to the HP-β-CD solution. Alternatively, add a concentrated DMSO stock of the compound to the HP-β-CD solution while vortexing.
-
Equilibration: Allow the mixture to shake or stir for several hours (or overnight) at room temperature to facilitate complex formation.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantification & Dilution: Determine the concentration of the solubilized compound in the filtrate. This concentrated, solubilized stock can then be diluted into the final assay medium.
-
Mandatory Visualizations
Decision Tree for Solubility Enhancement
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. ijpbr.in [ijpbr.in]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1H-Imidazole (CAS 288-32-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. 1H-Imidazole-2-Carboxaldehyde | Properties, Applications & Safety Data | China Manufacturer & Supplier [chemheterocycles.com]
- 14. 1H-Imidazole-2-carboxylic acid | C4H4N2O2 | CID 574321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijpsr.com [ijpsr.com]
Optimization of coupling agents for amide bond formation with 1H-imidazole-2-carboxylic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of coupling agents for amide bond formation with 1H-imidazole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with 1H-imidazole-2-carboxylic acid is resulting in a low or no yield. What are the common causes?
A1: Low yields with this substrate can stem from several factors. The most common issues involve the stability of the carboxylic acid, incomplete activation, or suboptimal reaction conditions.[1]
-
Decarboxylation: 1H-imidazole-2-carboxylic acid is prone to decarboxylation, especially when heated.[2] It is crucial to run the reaction at or below room temperature unless gentle heating is proven necessary for a specific sluggish reaction.
-
Incomplete Carboxylic Acid Activation: The coupling reagent may be inefficient or used in insufficient amounts. For heteroaromatic acids, more powerful coupling agents are often required.[1]
-
Side Reactions: The imidazole ring contains nucleophilic nitrogens that can potentially lead to side reactions, although this is less common than with other heteroaromatic systems.
-
Hydrolysis: The presence of water can hydrolyze the activated ester intermediate. Using anhydrous solvents and reagents is critical for success.[1][3]
-
Poor Solubility: The starting materials or reagents may not be fully dissolved in the chosen solvent, leading to a heterogeneous mixture and poor reaction kinetics.
Q2: Which coupling reagent is recommended for 1H-imidazole-2-carboxylic acid?
A2: The choice of coupling reagent is critical. For challenging substrates like heteroaromatic carboxylic acids, uronium/aminium or phosphonium-based reagents are generally superior to carbodiimides alone.
-
High-Efficiency Reagents: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is highly recommended.[4][5] It forms a very reactive OAt-ester, which leads to faster reaction times and often higher purity, minimizing side reactions.[4] COMU is another excellent, modern reagent with efficiency comparable to HATU but with a better safety profile as it does not contain potentially explosive HOBt or HOAt moieties.[6][7]
-
Phosphonium Reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a very effective alternative. A key advantage is that excess phosphonium reagents do not cause guanidinylation of the free amine, a potential side reaction with uronium salts like HBTU or HATU.
-
Cost-Effective Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a common choice, but it should almost always be used with an additive. HOAt (1-Hydroxy-7-azabenzotriazole) is a superior additive to HOBt for difficult couplings, leading to better yields.[6][8]
Q3: What is the best solvent and base to use for this reaction?
A3:
-
Solvent: N,N-Dimethylformamide (DMF ) is the most commonly used solvent due to its excellent ability to dissolve most starting materials and reagents.[5] Dichloromethane (DCM ) can also be used if solubility permits.[5] Ensure the solvent is anhydrous.[3]
-
Base: A non-nucleophilic, sterically hindered tertiary amine base is required. DIPEA (N,N-Diisopropylethylamine) is the most frequently recommended base for these couplings.[5][6] Triethylamine (TEA) can also be used, but DIPEA is generally preferred to minimize potential side reactions. Typically, 2-3 equivalents of the base are used.
Q4: I am observing a significant side product. How can I minimize its formation?
A4: Side product formation is often related to the stability of the activated intermediate or side reactions with the coupling reagent itself.
-
Use an Additive: If using a carbodiimide like EDC, additives such as HOAt or OxymaPure are essential to suppress racemization and improve efficiency.[1]
-
Control Stoichiometry: When using uronium reagents like HBTU or HATU, avoid a large excess of the coupling reagent relative to the carboxylic acid to prevent N-terminal guanidinylation of your amine.[6] Using a slight excess of the carboxylic acid relative to the amine is a common strategy.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can often improve selectivity and reduce the rate of side reactions.[1]
Q5: What is the optimal order of reagent addition?
A5: The order of addition can significantly impact the reaction's success by ensuring the carboxylic acid is activated before the amine is introduced. This "pre-activation" step minimizes the chance of an acid-base reaction between the carboxylic acid and the amine.[1] A recommended order is:
-
Dissolve the 1H-imidazole-2-carboxylic acid in an anhydrous solvent.
-
Add the base (e.g., DIPEA).
-
Add the coupling reagent (e.g., HATU) and stir for 15-30 minutes at room temperature.[1]
-
Add the amine to the activated acid mixture.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Reaction / Low Conversion | 1. Ineffective coupling reagent. 2. Reagent degradation (moisture). 3. Insufficient base. 4. Steric hindrance. | 1. Switch to a more powerful reagent (e.g., EDC → HATU or COMU).[4][6] 2. Use fresh, anhydrous solvents and reagents.[3] 3. Ensure at least 2 equivalents of a non-nucleophilic base like DIPEA are used. 4. Increase reaction time or gently warm the reaction (e.g., to 40 °C), monitoring for decarboxylation. |
| Starting Material Decarboxylation | 1. Reaction temperature is too high. | 1. Maintain the reaction at room temperature or cool to 0 °C. Avoid heating.[2] |
| Multiple Spots on TLC/LCMS | 1. Side reaction (e.g., guanidinylation). 2. Racemization. 3. Decomposition of product/reagents. | 1. Use a slight excess of the carboxylic acid relative to the coupling reagent. If the problem persists, switch to a phosphonium reagent like PyBOP. 2. Use an additive known to suppress racemization (HOAt, OxymaPure).[1] 3. Run the reaction at a lower temperature. |
| Difficulty in Product Purification | 1. Water-soluble byproducts from EDC. 2. Dicyclohexylurea (DCU) precipitate from DCC. | 1. Perform an aqueous workup to remove the urea byproduct from EDC. 2. Avoid DCC in solution-phase chemistry if possible. If used, DCU can be removed by filtration, but it is often difficult to remove completely.[9] |
Quantitative Data: Coupling Agent Performance
While specific yield data for 1H-imidazole-2-carboxylic acid is not widely published in a comparative format, the following table summarizes the relative performance of common coupling reagents based on their efficiency in challenging amide bond formations, which is applicable here.
| Coupling Reagent | Additive Required | Relative Reactivity | Key Advantages | Key Disadvantages |
| HATU | None | Very High | Fast reactions, high yields, effective for hindered substrates.[4][10] | Higher cost, potential for guanidinylation side reaction.[6] |
| HBTU | None | High | Widely used, effective, good solubility of byproducts.[6] | Less reactive than HATU, higher risk of epimerization.[4] |
| COMU | None | Very High | Comparable to HATU, non-explosive byproduct (Oxyma), good solubility.[6][7] | Higher cost. |
| PyBOP | None | High | Does not cause guanidinylation, excellent for sensitive substrates.[5] | Byproduct can be difficult to remove in some cases. |
| EDC | Yes (HOAt/Oxyma) | Moderate to High | Cost-effective, water-soluble byproducts are easy to remove.[5] | Requires an additive for high efficiency and to suppress racemization.[1] |
| DCC/DIC | Yes (HOAt/Oxyma) | Moderate | Inexpensive. | Forms insoluble urea byproduct (DCU/DIU) that is difficult to remove.[9][10] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for most applications, especially for less reactive amines or when maximizing yield is the primary goal.
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 1H-imidazole-2-carboxylic acid (1.0 equivalent).
-
Add anhydrous DMF to make an approximate 0.1 M solution and stir until fully dissolved.
-
Add DIPEA (2.5 equivalents) and stir for 2 minutes.
-
Add HATU (1.1 equivalents) in one portion and stir the mixture at room temperature for 20 minutes for pre-activation.[1]
-
Add the amine (1.05 equivalents) to the activated mixture.
-
Stir the reaction at room temperature for 2-8 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Cost-Effective Coupling using EDC/HOAt
This protocol is a viable alternative for more reactive amines where cost is a consideration.
-
To a round-bottom flask under an inert atmosphere, add 1H-imidazole-2-carboxylic acid (1.0 equivalent), HOAt (1.2 equivalents), and the amine (1.1 equivalents).
-
Add anhydrous DMF or DCM and stir to dissolve.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 equivalents).
-
Add EDC (1.2 equivalents) portion-wise, keeping the temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[5] Monitor progress by TLC or LC-MS.
-
Perform an aqueous workup and purification as described in Protocol 1.
Visualizations
Caption: General experimental workflow for amide bond formation.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. peptide.com [peptide.com]
Preventing side reactions in the synthesis of substituted imidazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of substituted imidazoles.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of substituted imidazoles, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of the Desired Imidazole Product
Q1: My reaction yield is significantly lower than expected in a Radziszewski-type synthesis. What are the most common causes?
A1: Low yields in the synthesis of substituted imidazoles, particularly via the Radziszewski reaction, can be attributed to several factors:
-
Side Reactions: The most common side reaction is the formation of oxazole byproducts. This can be mitigated by using a large excess of an ammonia source and maintaining alkaline reaction conditions.[1]
-
Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the progress by tracking the disappearance of the limiting starting material, often the aldehyde, using Thin Layer Chromatography (TLC).
-
Suboptimal Temperature: Temperature plays a critical role in both the rate and selectivity of the reaction. While many imidazole syntheses are initiated at room temperature, gentle heating might be necessary. However, excessive heat can promote the formation of side products.[1]
-
Purity of Reagents: The purity of the starting materials, especially the dicarbonyl compound and the aldehyde, is crucial. Impurities can lead to the formation of undesired byproducts.
-
Inefficient Purification: Significant loss of product can occur during work-up and purification. Substituted imidazoles can have varying polarities, so extraction solvents and chromatography conditions should be chosen carefully.
Issue 2: Formation of Significant Amounts of Byproducts
Q2: I am observing a significant amount of an oxazole byproduct. How can I minimize its formation?
A2: The formation of an oxazole byproduct is a known issue in imidazole synthesis, arising from the reaction of the α-amino carbonyl intermediate with an aldehyde before it can react with a second equivalent of ammonia to form the diimine intermediate required for imidazole formation.[2]
Prevention Strategies:
-
Excess Ammonia: Employing a significant molar excess of the ammonia source (e.g., ammonium acetate) relative to the aldehyde and dicarbonyl compound is the most effective strategy. This shifts the equilibrium towards the formation of the diimine intermediate necessary for imidazole synthesis.
-
Order of Addition: Adding the aldehyde slowly to a pre-mixed solution of the dicarbonyl compound and the ammonia source can also minimize oxazole formation. This ensures that the aldehyde is introduced into a high concentration of the ammonia-derived species.
-
Reaction Conditions: Microwave-assisted synthesis has been shown to be effective in reducing reaction times and, in some cases, can lead to cleaner product profiles with higher yields of the desired imidazole.
Q3: My synthesis of a 2,4(5)-diarylimidazole is producing a 2-aroyl-4(5)-arylimidazole side product. How can I prevent this?
A3: The formation of 2-aroyl-4(5)-arylimidazoles as side products is highly dependent on the reaction conditions.[3] To minimize this byproduct, careful optimization of the reaction parameters is necessary. Consider modifying the solvent, temperature, and catalyst. For instance, in some cases, running the reaction under solvent-free conditions or using a specific ionic liquid can improve the selectivity for the desired 2,4(5)-diarylimidazole.
Issue 3: Poor Regioselectivity in the Synthesis of Unsymmetrically Substituted Imidazoles
Q4: I am using an unsymmetrical 1,2-dicarbonyl compound and obtaining a mixture of regioisomers. How can I improve the regioselectivity?
A4: Achieving high regioselectivity with unsymmetrical dicarbonyls is a common challenge. The outcome is governed by a combination of steric and electronic factors of the reactants and the reaction mechanism.
Strategies to Enhance Regioselectivity:
-
Catalyst Selection: The choice of catalyst can have a significant impact on the regiochemical outcome. While some reactions proceed without a catalyst, various Lewis and Brønsted acids can improve both yield and selectivity.[4] For example, catalysts like CuI have been shown to be effective in certain multicomponent syntheses of imidazoles.[4]
-
Directing Groups: A substituent on one of the starting materials can sterically or electronically direct the cyclization to favor the formation of a single regioisomer.
-
Stepwise Synthesis: Instead of a one-pot, multicomponent reaction, a stepwise approach can provide greater control over the regioselectivity. This involves the controlled formation of the imidazole ring in a sequential manner.
-
Protecting Groups: Temporarily protecting a reactive site on one of the starting materials can prevent unwanted side reactions and direct the formation of the desired isomer. The protecting group can be removed in a subsequent step.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted imidazoles?
A1: Several classical and modern methods are widely used for the synthesis of substituted imidazoles:
-
Debus-Radziszewski Synthesis: A foundational method for preparing 2,4,5-trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[5]
-
Wallach Synthesis: This method produces 1,2-disubstituted chloroimidazoles from the reaction of N,N'-disubstituted oxamides with phosphorus oxychloride, followed by reduction.[5]
-
Marckwald Synthesis: This route is particularly useful for synthesizing 2-mercaptoimidazoles from α-aminoketones and cyanates or thiocyanates.[5][6]
-
Modern Methods: More recent approaches include microwave-assisted and ultrasound-assisted syntheses, which often offer advantages such as shorter reaction times, higher yields, and milder reaction conditions.[2][7]
Q2: How can I purify my substituted imidazole product effectively?
A2: The purification strategy will depend on the physical and chemical properties of your product and the impurities present. Common methods include:
-
Recrystallization: This is a powerful technique for purifying solid products. The key is to find a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at all temperatures.
-
Column Chromatography: This is a versatile method for separating compounds with different polarities. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase (eluent) is critical for achieving good separation.
-
Acid-Base Extraction: Since imidazoles are basic, they can be protonated and extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The pH of the aqueous phase is then adjusted to be basic, and the deprotonated imidazole is extracted back into an organic solvent.
Q3: Are there any safety precautions I should be aware of during imidazole synthesis?
A3: As with any chemical synthesis, it is essential to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Many of the reagents used in imidazole synthesis, such as aldehydes, strong acids, and organic solvents, can be hazardous. Always work in a well-ventilated fume hood and consult the Safety Data Sheets (SDS) for all chemicals before use.
Data Presentation
Table 1: Comparison of Catalyst Performance in the Synthesis of 2,4,5-Trisubstituted Imidazoles
| Catalyst | Catalyst Loading | Temperature (°C) | Reaction Time | Yield (%) | Reusability (Cycles) | Solvent |
| CuI | 15 mol% | Reflux | 20 min | 95 | Not Reported | Butanol |
| CuCl₂·2H₂O | 10 mol% | Microwave (300W) | 12 min | 92 | Not Reported | Solvent-free |
| MIL-101(Cr) | 5 mg | 120 | 10 min | 95 | 5 | Solvent-free |
| Fe₃O₄ Nanoparticles | 15 mol% | 50 | 5 h | High | Yes | Solvent-free |
| Fe₃O₄@chitosan | - | Reflux | - | Excellent | 6 | Ethanol |
| ZSM-11 Zeolite | - | - | 48 h | Excellent | 5 | Solvent-free |
This table summarizes data from various sources to provide a comparative overview.[7]
Table 2: Influence of Catalyst on the Regioselective Synthesis of Tetrasubstituted Imidazoles
| Catalyst | Yield of 1,2,4,5-Tetrasubstituted Imidazole (%) | Selectivity |
| HBF₄–SiO₂ | 95 | High |
| Zn(BF₄)₂ | 92 | High |
| LiBF₄ | 88 | Moderate |
| AgBF₄ | 85 | Moderate |
| Cu(BF₄)₂ | 80 | Low |
Data adapted from studies on multicomponent reactions for imidazole synthesis. The selectivity refers to the preferential formation of the tetrasubstituted imidazole over the trisubstituted byproduct.[8]
Experimental Protocols
Protocol 1: General Procedure for the Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol describes a general method for the synthesis of 2,4,5-trisubstituted imidazoles.
-
Materials:
-
1,2-Dicarbonyl compound (e.g., Benzil) (1.0 mmol)
-
Aldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
Ammonium acetate (5.0 - 10.0 mmol)
-
Glacial acetic acid (5-10 mL)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the 1,2-dicarbonyl compound, aldehyde, and ammonium acetate in glacial acetic acid.
-
Heat the mixture to reflux (approximately 120 °C) and maintain for 1-2 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2,4,5-trisubstituted imidazole.
-
Protocol 2: Microwave-Assisted Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles
This protocol outlines a rapid, microwave-assisted synthesis of tetrasubstituted imidazoles.
-
Materials:
-
1,2-Dicarbonyl compound (e.g., Benzil) (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Primary amine (1.0 mmol)
-
Ammonium acetate (2.0 mmol)
-
Catalyst (e.g., p-toluenesulfonic acid, 20 mol%)
-
Ethanol (2 mL)
-
-
Procedure:
-
In a microwave reaction vessel, suspend the 1,2-dicarbonyl compound, aldehyde, primary amine, and catalyst in ethanol.
-
Seal the vessel and heat the mixture in a microwave reactor at a specified temperature and time (e.g., 100 °C for 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent to obtain the pure tetrasubstituted imidazole.
-
Visualizations
Caption: A troubleshooting workflow for common issues in substituted imidazole synthesis.
Caption: Competing pathways for imidazole and oxazole formation.
References
- 1. Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 6. jetir.org [jetir.org]
- 7. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Potency of 1H-Imidazole-2-carboxamide Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-Imidazole-2-carboxamide based inhibitors. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in overcoming common challenges and enhancing the potency of your compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis, purification, and evaluation of this compound based inhibitors.
Synthesis and Purification
Question 1: My amide coupling reaction to form the this compound is giving a low yield. What are the common causes and how can I troubleshoot this?
Answer: Low yields in amide coupling reactions are a frequent challenge. The primary culprits often involve incomplete activation of the carboxylic acid, issues with the amine component, or suboptimal reaction conditions.[1]
-
Troubleshooting Steps:
-
Verify Starting Material Quality: Ensure your 1H-imidazole-2-carboxylic acid and amine starting materials are pure and dry. Impurities or residual water can interfere with the reaction. Use techniques like NMR and LC-MS to confirm purity.
-
Optimize Coupling Reagent: The choice of coupling reagent is critical. For sterically hindered substrates, consider using stronger coupling agents like HATU or T3P. Ensure the coupling reagent has not degraded.
-
Control Reaction Stoichiometry: A common starting point is to use a slight excess of the amine and the coupling reagent relative to the carboxylic acid.[2] However, the optimal ratio can vary, so it's a key parameter to optimize.
-
Manage Acidity: The basicity of the amine and the acidity of the carboxylic acid can lead to salt formation, rendering the amine non-nucleophilic. Adding a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can mitigate this.
-
Solvent Choice: Anhydrous polar aprotic solvents like DMF or DCM are generally preferred. Ensure your solvent is completely dry.
-
Temperature Control: While many amide couplings proceed at room temperature, some may benefit from cooling to 0°C to reduce side reactions, or gentle heating to overcome activation energy barriers.
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. This will help you determine if the reaction is stalling or if starting materials are being consumed.
-
Question 2: I'm observing significant side reactions during the synthesis of my imidazole derivatives. What are the common side reactions and how can I minimize them?
Answer: Side reactions in imidazole synthesis can be problematic. A common issue is the formation of regioisomers, especially when substituting the imidazole ring. Another frequent side reaction during amide coupling is racemization of chiral carboxylic acids.
-
Troubleshooting Steps:
-
Protecting Groups: Use appropriate protecting groups for reactive functionalities on your starting materials to prevent unwanted side reactions.
-
Control of Reaction Conditions: Carefully control the reaction temperature and the order of reagent addition. For instance, pre-activating the carboxylic acid before adding the amine can sometimes reduce side product formation.
-
Choice of Base: The choice of base can influence the reaction outcome. For instance, in reactions involving pyridine-based amines, using a non-nucleophilic base is crucial to avoid side reactions with the pyridine nitrogen.
-
Racemization Prevention: To minimize racemization during amide coupling of chiral carboxylic acids, consider using additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). Running the reaction at lower temperatures can also be beneficial.[1]
-
Question 3: I'm having difficulty purifying my final this compound product. What are some effective purification strategies?
Answer: Purification of imidazole-containing compounds can be challenging due to their polarity and potential for metal chelation.
-
Purification Strategies:
-
Chromatography: Reversed-phase HPLC is often effective for purifying polar imidazole derivatives. For column chromatography, a gradient elution with a polar solvent system (e.g., DCM/Methanol or Ethyl Acetate/Hexane with an amine additive like triethylamine to prevent streaking on silica gel) is recommended.
-
Crystallization: If the compound is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.
-
Acid-Base Extraction: Exploiting the basicity of the imidazole ring through acid-base extraction can be a useful preliminary purification step to remove non-basic impurities.
-
In Vitro Assays
Question 4: I'm not seeing the expected inhibitory activity in my kinase assay. What are the potential reasons for this?
Answer: A lack of activity in a kinase assay can stem from several factors, ranging from compound-related issues to problems with the assay itself.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Verify the purity and identity of your compound. Degradation or impurities can lead to a loss of activity.
-
Assess Solubility: Poor solubility of the inhibitor in the assay buffer can lead to artificially low potency. Visually inspect for precipitation and consider using a small percentage of a co-solvent like DMSO.
-
Check ATP Concentration: For ATP-competitive inhibitors, the IC50 value is dependent on the ATP concentration used in the assay. Ensure your ATP concentration is at or near the Km value for the kinase to obtain physiologically relevant results.[3]
-
Validate Enzyme Activity: Confirm that the kinase enzyme is active using a known control inhibitor.
-
Rule out Assay Interference: Some compounds can interfere with the assay technology itself (e.g., luciferase-based assays). Run a counterscreen without the kinase to check for assay artifacts.
-
Question 5: My IC50 values for a JNK inhibitor vary significantly when I use different peptide substrates (e.g., c-Jun vs. ATF2). Why is this happening?
Answer: The choice of substrate in a kinase assay can significantly influence the measured IC50 value of an inhibitor. Different substrates can have varying affinities (Km) for the kinase. This difference in affinity can affect the apparent potency of an inhibitor, especially for those that are not purely ATP-competitive.[4] For example, JNK1β1 has been reported to have a higher affinity for ATF2 (Km = 1.1 µM) compared to c-Jun (Km = 2.8 µM) in a particular study.[4]
-
Recommendation: When comparing the potency of different inhibitors, it is crucial to use the same substrate and assay conditions. If you are developing a substrate-competitive inhibitor, it is important to determine the IC50 at various substrate concentrations.
In Vivo and DMPK Studies
Question 6: My this compound inhibitor shows good in vitro potency but has poor in vivo efficacy. What are the likely causes?
Answer: Poor in vivo efficacy despite good in vitro potency is a common challenge in drug development and is often related to unfavorable drug metabolism and pharmacokinetic (DMPK) properties.
-
Potential Causes and Solutions:
-
Poor Metabolic Stability: The compound may be rapidly metabolized by liver enzymes, such as cytochrome P450s.[5]
-
Low Bioavailability: The compound may have poor absorption from the gastrointestinal tract or be subject to high first-pass metabolism.
-
Action: Evaluate the compound's permeability using a Caco-2 assay. Strategies to improve absorption include modifying the compound's physicochemical properties (e.g., lipophilicity, hydrogen bond donors/acceptors).
-
-
High Plasma Protein Binding: Extensive binding to plasma proteins can reduce the free concentration of the drug available to interact with its target.
-
Action: Determine the plasma protein binding of your compound. While some level of binding is expected, very high binding (>99.5%) can be problematic.
-
-
Rapid Clearance: The compound may be quickly cleared from the body through metabolism or excretion.
-
Action: Conduct pharmacokinetic studies in animal models to determine key parameters like clearance and half-life.
-
-
Data Presentation
Table 1: Comparative Potency of Selected this compound Based Inhibitors
| Inhibitor Class | Target | Example Compound | IC50 (nM) | Assay Type | Reference |
| TAK1 Inhibitor | TAK1 | NG25 | 22 | Biochemical | [8] |
| TAK1 Inhibitor | TAK1 | 5Z-7-Oxozeaenol | 11 | Radiometric | [9] |
| TAK1 Inhibitor | TAK1 | Compound 2 | 10 | Lanthascreen | [9] |
| TAK1 Inhibitor | TAK1 | HS-276 | 2.5 | Biochemical | [10] |
| VIM-2 Inhibitor | VIM-2 | Triazolylthioacetamide 1 | 20,000 | Nitrocefin-based | [11][12] |
| JNK Inhibitor | JNK1 | JNK-IN-8 | 4.7 | Enzymatic | [13] |
| JNK Inhibitor | JNK2 | JNK-IN-8 | 18.7 | Enzymatic | [13] |
| JNK Inhibitor | JNK3 | JNK-IN-8 | 1.0 | Enzymatic | [13] |
| JNK Inhibitor | JNK1 | SP600125 | 40 | Not Specified | [4] |
| JNK Inhibitor | JNK2 | SP600125 | 40 | Not Specified | [4] |
| JNK Inhibitor | JNK3 | SP600125 | 90 | Not Specified | [4] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis via Amide Coupling
This protocol describes a general method for the synthesis of this compound derivatives from a 1H-imidazole-2-carboxylic acid and an amine using HATU as the coupling agent.
Materials:
-
1H-imidazole-2-carboxylic acid derivative
-
Amine derivative
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1H-imidazole-2-carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve HATU (1.1-1.5 equivalents) in anhydrous DMF.
-
Add the HATU solution dropwise to the carboxylic acid solution at 0°C (ice bath).
-
Allow the mixture to stir at 0°C for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: In Vitro TAK1 Kinase Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against TAK1 kinase using a luminescence-based assay.[14][15][16]
Materials:
-
Recombinant human TAK1/TAB1 enzyme complex
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Test inhibitor compound
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the TAK1/TAB1 enzyme complex, the MBP substrate, and the diluted inhibitor to the kinase assay buffer.
-
Initiate the kinase reaction by adding a solution of ATP (at a concentration near the Km for TAK1).
-
Incubate the reaction for a specified time (e.g., 45 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Microsomal Stability Assay
This protocol describes a method to assess the metabolic stability of a compound in liver microsomes.[6][7][17][18][19]
Materials:
-
Human or other species liver microsomes
-
Test compound
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard
-
Incubator/shaking water bath
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm the liver microsomes and phosphate buffer at 37°C.
-
Add the test compound to the microsome solution (final concentration typically 1-10 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the rate of disappearance of the compound and calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 7. mttlab.eu [mttlab.eu]
- 8. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The structure of the metallo-β-lactamase VIM-2 in complex with a triazolylthioacetamide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The structure of the metallo-β-lactamase VIM-2 in complex with a triazolylthioacetamide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. promega.jp [promega.jp]
- 16. TAK1-TAB1 Kinase Enzyme System [worldwide.promega.com]
- 17. researchgate.net [researchgate.net]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Technical Support Center: Scaling Up 1H-Imidazole-2-carboxamide for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1H-Imidazole-2-carboxamide on a preclinical scale.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for scaling up this compound?
A1: There are two main scalable routes for the synthesis of this compound. The choice depends on the availability of starting materials, cost, and desired purity profile.
-
Route A: Amide Coupling. This route involves the coupling of 1H-Imidazole-2-carboxylic acid with an ammonia source. It is a direct and often high-yielding method.
-
Route B: Hydrolysis of Nitrile. This route starts with the synthesis of 2-cyanoimidazole, followed by a controlled hydrolysis to the corresponding carboxamide. This can be a cost-effective route if the nitrile precursor is readily available.
Q2: What are the critical process parameters to monitor during scale-up?
A2: Key parameters to monitor include temperature, reaction time, pH, and the rate of reagent addition. Inconsistent temperature control can lead to side product formation, while improper pH can affect reaction completion and product stability. The rate of addition for reactive reagents is crucial to maintain temperature and minimize impurity generation.
Q3: How can I best purify the final this compound product at a larger scale?
A3: For preclinical batches, purification strategies often involve crystallization or precipitation. An anti-solvent precipitation or cooling crystallization from a suitable solvent system (e.g., water, ethanol/water mixtures) is typically effective. For challenging purifications, acid-base extraction can be employed to remove non-basic impurities before the final crystallization step.
Q4: What are the most common impurities I should expect?
A4: Common impurities depend on the synthetic route. In the amide coupling route, unreacted 1H-imidazole-2-carboxylic acid is a potential impurity. In the nitrile hydrolysis route, incomplete hydrolysis can leave residual 2-cyanoimidazole or form the corresponding carboxylic acid through over-hydrolysis. Side-products from the initial imidazole ring formation can also carry through.[1]
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Reaction (Route A)
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting material (1H-Imidazole-2-carboxylic acid) | Inefficient activation of the carboxylic acid. | - Ensure the coupling reagent (e.g., EDC, HOBt) is fresh and added at the correct stoichiometry.- Optimize the reaction temperature; some coupling reactions require sub-ambient temperatures to avoid reagent decomposition.- Consider using a different, more robust coupling agent suitable for large-scale synthesis.[2][3] |
| Poor solubility of starting materials. | - Perform a solvent screen to find a system where both the carboxylic acid and the activated intermediate are sufficiently soluble.- Consider using a co-solvent to improve solubility. | |
| Formation of side products | Decomposition of the activated carboxylic acid intermediate. | - Control the reaction temperature carefully, especially after the addition of the coupling reagent.- Add the ammonia source promptly after the activation of the carboxylic acid. |
Issue 2: Incomplete or Over-Hydrolysis of 2-Cyanoimidazole (Route B)
| Symptom | Possible Cause | Troubleshooting Steps |
| High levels of residual 2-cyanoimidazole in the final product | Insufficiently harsh hydrolysis conditions. | - Increase the reaction temperature or prolong the reaction time.- Increase the concentration of the acid or base catalyst.- Ensure efficient mixing to prevent localized concentration gradients. |
| Significant formation of 1H-imidazole-2-carboxylic acid | Reaction conditions are too harsh, leading to over-hydrolysis of the amide. | - Reduce the reaction temperature or shorten the reaction time.- Decrease the concentration of the acid or base catalyst.- Quench the reaction promptly once the desired level of conversion is reached. |
| Inconsistent results between batches | Poor control over pH and temperature. | - Implement strict pH and temperature monitoring and control throughout the reaction.- Ensure the quality and concentration of the acid or base are consistent. |
Issue 3: Product Purification and Isolation Challenges
| Symptom | Possible Cause | Troubleshooting Steps |
| Product oils out during crystallization | The chosen solvent system is not optimal. | - Conduct a thorough solvent and anti-solvent screening to identify a system that promotes crystalline solid formation.- Control the rate of cooling and anti-solvent addition to allow for proper crystal growth. |
| Poor impurity rejection during crystallization | Co-precipitation of impurities with the product. | - Consider a hot filtration step to remove any insoluble impurities before crystallization.- Experiment with different pH conditions during work-up and crystallization to modulate the solubility of the product and impurities.- An acid-base extraction prior to crystallization can be effective in removing certain impurities.[1] |
| Product is difficult to filter or dry | Fine particle size or amorphous solid. | - Optimize crystallization conditions (cooling rate, agitation) to encourage the growth of larger crystals.- Consider milling the final product if a specific particle size distribution is required. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Route A: Amide Coupling | Route B: Hydrolysis of Nitrile |
| Starting Material | 1H-Imidazole-2-carboxylic acid | 2-Cyanoimidazole |
| Key Reagents | Coupling agents (e.g., EDC, HOBt), Ammonia source | Acid or Base (e.g., HCl, NaOH) |
| Typical Yield | 70-90% | 60-85% |
| Key Impurities | Unreacted carboxylic acid, coupling agent byproducts | Unreacted nitrile, over-hydrolyzed carboxylic acid |
| Process Steps | 1-2 | 1-2 |
| Scalability Concerns | Cost of coupling reagents, exotherms during work-up | Control of hydrolysis, potential for over-reaction |
Table 2: Typical Purification Parameters for Preclinical Batches
| Parameter | Crystallization | Acid-Base Extraction |
| Solvent System | Ethanol/Water, Isopropanol/Heptane | Dichloromethane/Aqueous HCl and NaOH |
| Typical Recovery | >85% | >90% |
| Purity Achieved | >98.5% | Can significantly improve purity before final crystallization |
| Key Advantage | Provides solid form control | Effective for removing non-basic impurities |
| Scalability | Readily scalable | Requires handling of large volumes of aqueous and organic phases |
Experimental Protocols
Protocol 1: Scale-Up Synthesis via Amide Coupling (Route A)
-
Reaction Setup: Charge a suitable reactor with 1H-Imidazole-2-carboxylic acid (1.0 eq) and a suitable solvent (e.g., DMF or CH3CN).[3]
-
Activation: Cool the mixture to 0-5 °C and add the coupling reagents (e.g., EDC, 1.1 eq and HOBt, 0.1 eq). Stir for 1-2 hours to ensure complete activation.
-
Amidation: Introduce the ammonia source (e.g., aqueous ammonia or ammonia gas) while maintaining the temperature below 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed (typically 4-8 hours).
-
Work-up: Quench the reaction with water and adjust the pH to precipitate the product.
-
Isolation: Filter the solid product, wash with water and a suitable organic solvent (e.g., ethanol).
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to achieve the desired purity.
-
Drying: Dry the purified product under vacuum at a controlled temperature.
Protocol 2: Scale-Up Synthesis via Nitrile Hydrolysis (Route B)
-
Reaction Setup: Charge a reactor with 2-cyanoimidazole (1.0 eq) and a suitable acidic or basic solution (e.g., 6M HCl or 4M NaOH).
-
Hydrolysis: Heat the mixture to a controlled temperature (e.g., 60-80 °C) and stir.
-
Reaction Monitoring: Monitor the reaction by HPLC to track the disappearance of the starting nitrile and the formation of the amide. Minimize the formation of the carboxylic acid impurity.
-
Work-up: Cool the reaction mixture and adjust the pH to near neutral to precipitate the crude product.
-
Isolation: Filter the solid, wash thoroughly with water to remove salts.
-
Purification: Recrystallize the crude product from a suitable solvent. An acid-base wash of a solution of the crude product in an organic solvent may be necessary prior to crystallization.
-
Drying: Dry the final product under vacuum.
Mandatory Visualizations
References
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 1H-Imidazole-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent synthetic routes to 1H-Imidazole-2-carboxamide, a key structural motif in numerous pharmacologically active compounds. The following sections detail the primary synthetic strategies, offering objective comparisons of their performance based on available experimental data. Detailed methodologies for the key synthetic steps are provided to support reproducible research.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The efficient and scalable synthesis of this core structure is crucial for the exploration of new therapeutic agents. This guide focuses on the most common and effective methods for the preparation of this compound, primarily involving the synthesis of the key intermediate, 1H-Imidazole-2-carboxylic acid, followed by amidation.
Comparison of Synthetic Routes
The synthesis of this compound is typically achieved through a two-step process: the formation of 1H-Imidazole-2-carboxylic acid and its subsequent conversion to the corresponding amide. The primary routes for the amidation step are compared below.
Data Presentation
| Route | Method | Key Reagents | Typical Yield | Reaction Time | Advantages | Disadvantages |
| 1 | Acyl Chloride Formation followed by Ammonolysis | Thionyl Chloride (SOCl₂), Ammonia source (e.g., NH₄OH) | Good to Excellent | 2-6 hours | Readily available and inexpensive reagents. | Two-step process, harsh reagents may not be suitable for sensitive substrates. |
| 2 | Peptide Coupling Reagents | HATU, DIPEA | High to Excellent | 1-12 hours | High yields, mild reaction conditions, low risk of racemization. | Reagents can be expensive. |
| 3 | Carbodiimide Coupling with Additives | EDC, HOBt, DIPEA | Good to High | 12-24 hours | Commonly used in peptide synthesis, readily available reagents. | Can be slower than other methods, potential for side reactions. |
| 4 | Condensation Agent | Phosphorus Oxychloride (POCl₃), Pyridine | Moderate to Good | 4-8 hours | Effective for certain substrates. | Can require elevated temperatures, purification can be challenging. |
Experimental Protocols
Synthesis of 1H-Imidazole-2-carboxylic acid (Precursor)
A highly efficient method for the synthesis of the carboxylic acid precursor proceeds from 2-imidazolecarboxaldehyde.
Procedure: To a stirred solution of 2-imidazolecarboxaldehyde (2.88 g, 0.030 mol) in water (10 ml), a 30% aqueous solution of hydrogen peroxide (10 g) is added dropwise. The reaction is stirred at room temperature for 72 hours. After completion, the water is removed under reduced pressure at room temperature to yield a white crystalline solid. The solid is then washed with a stirred mixture of diethyl ether and water (4:1) to remove any residual peroxide.[1]
Route 1: Acyl Chloride Formation followed by Ammonolysis
This classic method involves the activation of the carboxylic acid with thionyl chloride to form the acyl chloride, which is then reacted with an ammonia source.
Step 1: Formation of Imidazole-2-carbonyl chloride 1H-Imidazole-2-carboxylic acid is refluxed with an excess of thionyl chloride (SOCl₂) until the solid dissolves and gas evolution ceases. The excess thionyl chloride is then removed by distillation under reduced pressure.
Step 2: Ammonolysis The resulting crude imidazole-2-carbonyl chloride is dissolved in a suitable anhydrous solvent (e.g., THF, dioxane) and cooled in an ice bath. A solution of aqueous ammonia is then added dropwise with vigorous stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The product is then isolated by extraction and purified by recrystallization or chromatography.
Route 2: Amidation using Peptide Coupling Reagents (HATU)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that facilitates amide bond formation under mild conditions.
Procedure: To a solution of 1H-Imidazole-2-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as DMF, HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA; 2-3 equivalents) are added. The mixture is stirred at room temperature for a short period to activate the carboxylic acid. Subsequently, a source of ammonia (e.g., a solution of ammonia in an organic solvent or an ammonium salt) is added, and the reaction is stirred until completion (monitored by TLC or LC-MS). The product is then isolated through standard aqueous workup and purification procedures.
Route 3: Amidation using Carbodiimide Coupling (EDC/HOBt)
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a widely used system for amide bond formation.
Procedure: To a solution of 1H-Imidazole-2-carboxylic acid (1 equivalent) and HOBt (1.1 equivalents) in a suitable solvent (e.g., DMF or DCM), EDC hydrochloride (1.2 equivalents) is added at 0 °C. A tertiary amine base such as DIPEA or triethylamine (2-3 equivalents) is then added, followed by the ammonia source. The reaction is typically stirred at room temperature for 12-24 hours. Workup involves washing with aqueous solutions to remove the urea byproduct and excess reagents, followed by extraction and purification of the product.
Route 4: Amidation using a Condensing Agent (POCl₃)
Phosphorus oxychloride can be used to directly condense a carboxylic acid and an amine.
Procedure: 1H-Imidazole-2-carboxylic acid (1 equivalent) is dissolved in a solvent such as pyridine. The solution is cooled, and phosphorus oxychloride (POCl₃; 1.1 equivalents) is added dropwise. After a period of activation, the ammonia source is added, and the reaction mixture is stirred, potentially with heating, to drive the reaction to completion. The workup typically involves quenching with water or ice, followed by extraction and purification. Appreciable yields of 40-60% have been reported for the synthesis of related nitro-imidazole amide derivatives using this method.[2]
Mandatory Visualization
References
A Comparative Guide to the Structure-Activity Relationship of 1H-Imidazole-2-Carboxamide Analogs in Drug Discovery
The 1H-imidazole-2-carboxamide scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its ability to interact with a wide range of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, with a focus on their applications as enzyme inhibitors and anticancer agents. The information presented is compiled from recent studies to aid researchers and drug development professionals in the design of novel therapeutics.
Inhibition of Metallo-β-Lactamases (MBLs)
The emergence of bacterial resistance to β-lactam antibiotics, often mediated by metallo-β-lactamases (MBLs), poses a significant threat to global health. Researchers have explored 1H-imidazole-2-carboxylic acid derivatives as potent MBL inhibitors.
Key SAR Insights:
-
1-Position Substituents: Structure-activity relationship studies have highlighted the critical role of substituents at the 1-position of the imidazole ring for potent inhibition of Class B1 MBLs, particularly VIM-type enzymes. Appropriate substituents can engage with flexible active site loops, enhancing inhibitory activity.[1]
-
Metal-Binding Pharmacophore: The 1H-imidazole-2-carboxylic acid core is an effective metal-binding pharmacophore (MBP) for targeting multiple B1 MBLs.[2] While structurally similar MBPs have been explored, replacement of the 1H-imidazole-2-carboxylic acid core, with the exception of thiazole-4-carboxylic acid, generally leads to decreased MBL inhibition.[2]
Quantitative Data:
| Compound | Target | IC50 (µM) | Synergistic Activity with Meropenem | Reference |
| Inhibitor 55 | VIM-2 MBL | Potent (exact value not specified) | Displayed potent synergistic activity | [1] |
| Inhibitor 28 | VIM-2 | 0.018 | Showed improved synergistic effects | [2] |
| Inhibitor 28 | VIM-5 | 0.018 | Showed improved synergistic effects | [2] |
Experimental Protocols:
-
MBL Inhibition Assay: The inhibitory activity of the compounds against MBLs is typically determined using a spectrophotometric assay. The hydrolysis of a β-lactam substrate (e.g., imipenem or meropenem) by the purified enzyme is monitored in the presence and absence of the inhibitor. The concentration of inhibitor required to reduce the rate of hydrolysis by 50% is determined as the IC50 value.
-
Synergistic Antibacterial Activity: The ability of the inhibitors to restore the activity of β-lactam antibiotics is assessed using checkerboard assays. The minimum inhibitory concentration (MIC) of the antibiotic is determined against MBL-producing bacterial strains in the presence of varying concentrations of the inhibitor. A significant reduction in the MIC of the antibiotic indicates synergistic activity.[2]
Experimental Workflow for MBL Inhibitor Evaluation:
Caption: Workflow for the evaluation of this compound analogs as MBL inhibitors.
Anticancer Activity
Imidazole-based compounds have demonstrated significant potential as anticancer agents by targeting various components of cell signaling pathways involved in cancer progression.
c-Jun-N-terminal Kinase 3 (JNK3) is a key target in the treatment of neurodegenerative diseases and has also been implicated in certain cancers. Novel 1-pyrimidinyl-2-aryl-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxamide derivatives have been designed as selective JNK3 inhibitors.[3][4]
Key SAR Insights:
-
Scaffold Design: A novel scaffold was designed to enhance pharmacokinetic properties and activity based on previous 1-phenyl-2-pyrimidyl-1H-benzimidazole derivatives.[3]
-
Amino Group Configuration: The size and configuration of the amino group in the pyrrolidine ring are crucial for optimal binding and extra hydrogen bonding interactions.[3]
Quantitative Data:
| Compound | Target | IC50 (nM) | Reference |
| 18a | JNK3 | 2.69 | [3][4] |
Experimental Protocols:
-
Kinase Inhibition Assay: The inhibitory activity against JNK3 and other kinases is typically evaluated using in vitro kinase assays. These assays measure the phosphorylation of a substrate by the kinase in the presence of the inhibitor. The IC50 value is determined as the concentration of the inhibitor that reduces kinase activity by 50%.
Elevated expression of fatty acid synthase (FASN) is a hallmark of many cancers, making it an attractive therapeutic target. (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivatives have been developed as novel FASN inhibitors.[5]
Key SAR Insights:
-
The specific structure-activity relationships for this series are still under investigation, but the core scaffold has shown promising FASN inhibitory activity.[5]
Quantitative Data:
| Compound | Target | IC50 (µM) | Reference |
| CTL-06 | FASN | 3 ± 0.25 | [5] |
| CTL-12 | FASN | 2.5 ± 0.25 | [5] |
| Orlistat (control) | FASN | 13.5 ± 1.0 | [5] |
Experimental Protocols:
-
FASN Inhibition Assay: The inhibitory effect on FASN activity is measured by monitoring the oxidation of NADPH in a reaction mixture containing the purified enzyme and substrates. The decrease in absorbance at 340 nm is recorded, and the IC50 is calculated.
-
Cell Viability Assay (MTT Assay): The cytotoxicity of the compounds against cancer cell lines (e.g., HCT-116, MCF-7) and normal cell lines is assessed using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[6]
Signaling Pathway of FASN Inhibition Leading to Apoptosis:
References
- 1. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 1-Pyrimidinyl-2-Aryl-4,6-Dihydropyrrolo [3,4-d]Imidazole-5(1H)-Carboxamide as a Novel JNK Inhibitor | MDPI [mdpi.com]
- 4. Discovery of 1-Pyrimidinyl-2-Aryl-4,6-Dihydropyrrolo [3,4-d]Imidazole-5(1 H)-Carboxamide as a Novel JNK Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Validating the inhibitory activity of 1H-Imidazole-2-carboxamide against specific enzymes
For Immediate Release: A comprehensive analysis of novel 2,4-1H-imidazole carboxamide derivatives demonstrates their potent and selective inhibitory activity against Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key signaling protein in inflammatory pathways. This guide provides a comparative overview of their performance against other known TAK1 inhibitors, supported by experimental data, to inform researchers and professionals in drug development.
Introduction to TAK1 Inhibition
Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, is a critical enzyme in the mitogen-activated protein kinase (MAPK) signaling cascade.[1] It plays a pivotal role in mediating signals from pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1).[1][2][3] Dysregulation of the TAK1 signaling pathway is implicated in a variety of inflammatory diseases and cancers, making it a significant therapeutic target.[1][4][5] The inhibition of TAK1 can block the activation of downstream pathways like NF-κB and JNK/p38, thereby reducing the inflammatory response and potentially inducing apoptosis in cancer cells.[1][6]
Performance Comparison of TAK1 Inhibitors
A novel series of 2,4-1H-imidazole dicarboxamides has been identified as potent and selective inhibitors of TAK1.[1][7][8] The inhibitory activities of these compounds, particularly compound 54 , have been quantified and compared with other established TAK1 inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of their biochemical potency. Lower IC50 values indicate greater potency.
| Inhibitor Class | Compound | TAK1 IC50 (nM) | Notes |
| 1H-Imidazole-2-carboxamide | Compound 54 | 2 | Optimized derivative from the 2,4-1H-imidazole dicarboxamide series.[1] |
| Compound 22 | 55 (Kd) | Scaffold-hopped imidazole derivative.[1] | |
| Alternative TAK1 Inhibitors | 5Z-7-oxozeaenol | 5.6 | Natural product, irreversible inhibitor with known off-target effects.[1][9] |
| Takinib | ~9 | A selective inhibitor of TAK1.[2] | |
| Compound 2 (OSI Pharmaceuticals) | 10 | Aminopyridine-based inhibitor.[1] | |
| Compound 3 (Chugai Pharmaceuticals) | 30 | ||
| Staurosporine | 39 | Broad-spectrum kinase inhibitor used as a positive control.[1] | |
| AZ-TAK1 | <100 | Thiophenecarboxamide inhibitor.[1][3][9] | |
| NG-25 | 149 | A type II inhibitor that also targets MAP4K2.[1][10] | |
| HS-276 | 2.5 | A highly selective and orally bioavailable TAK1 inhibitor.[11] |
Experimental Protocols
The determination of the inhibitory activity of the 2,4-1H-imidazole carboxamide series was conducted using a LanthaScreen™ biochemical kinase inhibition assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for quantifying kinase activity.
LanthaScreen™ Kinase Inhibition Assay Protocol
-
Reagents:
-
TAK1-TAB1 fusion protein (as the enzyme source).
-
Fluorescein-labeled substrate peptide.
-
Europium-labeled anti-phospho-substrate antibody.
-
ATP (Adenosine triphosphate) at a concentration of 10 µM.
-
Test compounds (this compound derivatives and alternatives) at varying concentrations.
-
Assay buffer.
-
-
Procedure:
-
The TAK1-TAB1 enzyme is incubated with the test inhibitor at various concentrations in the assay buffer.
-
The kinase reaction is initiated by the addition of the ATP and the fluorescein-labeled substrate peptide mixture.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature, during which the enzyme phosphorylates the substrate.
-
The reaction is terminated by the addition of a solution containing the Europium-labeled anti-phospho-substrate antibody.
-
After an incubation period to allow for antibody binding to the phosphorylated substrate, the TR-FRET signal is measured.
-
-
Data Analysis:
-
The TR-FRET signal is proportional to the amount of phosphorylated substrate.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control.
-
The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the dose-response data to a four-parameter logistic curve.
-
An alternative and commonly used method for assessing TAK1 activity is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[12][13][14][15]
Visualizing the TAK1 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.
Caption: Simplified TAK1 signaling pathway illustrating key downstream effectors and the point of inhibition.
Caption: Workflow for the LanthaScreen™ biochemical kinase inhibition assay.
References
- 1. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 5. researchgate.net [researchgate.net]
- 6. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of 2,4-1 H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-guided development of covalent TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. promega.jp [promega.jp]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to Metallo-β-Lactamase Inhibitors: 1H-Imidazole-2-Carboxamide and Beyond
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), presents a formidable challenge to global health. These enzymes readily hydrolyze a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems, rendering them ineffective. The development of potent MBL inhibitors to be co-administered with β-lactams is a critical strategy to combat this threat. This guide provides an objective comparison of various MBL inhibitor scaffolds, with a focus on the emerging 1H-imidazole-2-carboxamide/carboxylic acid class, supported by quantitative data and detailed experimental protocols.
Performance Comparison of MBL Inhibitor Scaffolds
The inhibitory activity of different chemical scaffolds against clinically significant MBLs, such as New Delhi Metallo-β-lactamase (NDM-1), Verona Integron-encoded Metallo-β-lactamase (VIM), and Imipenemase (IMP), is a key determinant of their therapeutic potential. The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative compounds from four major inhibitor classes.
Note: IC50 values are compiled from various studies and should be compared with caution, as experimental conditions may differ.
Table 1: Inhibitory Activity (IC50 in µM) of 1H-Imidazole-2-Carboxylic Acid Derivatives
| Compound | NDM-1 | VIM-1 | VIM-2 | IMP-1 | Reference(s) |
| Compound 28 | - | - | 0.018 | - | [1] |
| Compound 55 | - | - | Potent Inhibition | - | [2] |
| General Scaffold | Potent Inhibition | - | Potent Inhibition | Decreased Inhibition | [3] |
Table 2: Inhibitory Activity (IC50 in µM) of Thiol-Containing Scaffolds
| Compound | NDM-1 | VIM-1 | VIM-2 | IMP-1 | IMP-7 | Reference(s) |
| D-Captopril | 7.9 | - | - | - | - | [4] |
| L-Captopril | 202.0 | - | - | - | - | [4] |
| Thiorphan | 1.8 | - | - | - | - | [4] |
| Dimercaprol | 1.3 | - | - | - | - | [4] |
| Unithiol | Potent Inhibition | Potent Inhibition | - | - | - | [1] |
| PhenylC4SH | - | - | 1.1 | 1.2 | - | [5] |
| QuinolineC4SH | - | - | 2.4 | 2.5 | - | [5] |
Table 3: Inhibitory Activity (IC50 in µM) of Other Carboxylate Scaffolds
| Compound | NDM-1 | VIM-2 | IMP-28 | Reference(s) |
| Nitrilotriacetic acid (NTA) | 0.8 ± 0.1 | 0.5 ± 0.1 | >100 | [6][7] |
| N-(phosphonomethyl)iminodiacetic acid | 0.2 ± 0.05 | 0.1 ± 0.02 | >100 | [6][7] |
| Dipicolinic acid (DPA) | 15 ± 2 | 20 ± 3 | >100 | [6][7] |
Table 4: Inhibitory Activity (IC50/pIC50) of Boronic Acid Scaffolds
| Compound | NDM-1 | VIM-1 | VIM-2 | IMP-1 | Reference(s) |
| Taniborbactam (VNRX-5133) | pIC50 5.6 | pIC50 ~6.0 | - | pIC50 5.6 | [8],[9] |
| QPX7728 | 55 nM | 14 nM | - | 610 nM | [10] |
| Cyclobutanone-based inhibitor | - | - | - | 213 µM | [11] |
Mechanism of MBL Inhibition
The primary mechanism of action for most MBL inhibitors involves the chelation of the zinc ions essential for the enzyme's catalytic activity. Different scaffolds achieve this through various zinc-binding pharmacophores.
Experimental Protocols
Detailed and standardized experimental procedures are crucial for the accurate evaluation and comparison of MBL inhibitors.
Metallo-β-Lactamase Inhibition Assay (Nitrocefin-based)
This spectrophotometric assay is widely used to determine the inhibitory potency of compounds against MBLs.
Materials:
-
Purified MBL enzyme (e.g., NDM-1, VIM-2, IMP-1)
-
Nitrocefin (chromogenic substrate)
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Nitrocefin in DMSO. Further dilute in Assay Buffer to the desired working concentration (typically 50-100 µM).
-
Prepare serial dilutions of the test inhibitor in Assay Buffer.
-
Dilute the purified MBL enzyme in Assay Buffer to a concentration that yields a linear rate of hydrolysis of Nitrocefin for at least 10 minutes.
-
-
Assay Setup:
-
To each well of a 96-well plate, add 50 µL of the appropriate inhibitor dilution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 25 µL of the diluted MBL enzyme to each well (except the negative control).
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the Nitrocefin working solution to all wells.
-
Immediately begin monitoring the change in absorbance at 490 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Checkerboard Synergy Assay
This assay is used to assess the synergistic effect of an MBL inhibitor in combination with a β-lactam antibiotic against a specific bacterial strain.[12]
Materials:
-
MBL-producing bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
MBL inhibitor
-
β-lactam antibiotic (e.g., meropenem)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Culture the MBL-producing bacterial strain overnight in CAMHB.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, then dilute to a final concentration of approximately 5 x 10^5 CFU/mL in CAMHB.[13]
-
-
Plate Setup:
-
In a 96-well plate, prepare a two-dimensional serial dilution of the MBL inhibitor (horizontally) and the β-lactam antibiotic (vertically) in CAMHB.[13]
-
Typically, row H contains serial dilutions of the antibiotic alone, and column 12 contains serial dilutions of the inhibitor alone.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control well (no drugs) and a sterility control well (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
MBL Inhibitor Discovery Workflow
The discovery and development of novel MBL inhibitors is a multi-step process that involves a combination of computational and experimental approaches.
Conclusion
The this compound/carboxylic acid scaffold represents a promising class of MBL inhibitors, demonstrating potent activity, particularly against VIM-type enzymes. However, thiol-containing compounds and certain advanced carboxylates and boronic acids also exhibit broad-spectrum and potent inhibition. The choice of scaffold for further development will depend on a variety of factors, including potency against a range of clinically relevant MBLs, pharmacokinetic properties, and safety profiles. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers dedicated to addressing the urgent threat of MBL-mediated antibiotic resistance.
References
- 1. Drug Repurposing of the Unithiol: Inhibition of Metallo-β-Lactamases for the Treatment of Carbapenem-Resistant Gram-Negative Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study of the inhibition of metallo-beta-lactamases (IMP-1 and VIM-2) by thiol compounds that contain a hydrophobic group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small Molecule Carboxylates Inhibit Metallo-β-lactamases and Resensitize Carbapenem-Resistant Bacteria to Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Current Strategy for Targeting Metallo-β-Lactamase with Metal-Ion-Binding Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New β-Lactamase Inhibitors: a Therapeutic Renaissance in an MDR World - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Comparative Efficacy of 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors: An In Vitro and In Vivo Correlation Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of carbapenem-resistant Gram-negative bacteria, largely driven by the production of metallo-β-lactamases (MBLs), presents a significant challenge to global health.[1][2] Verona Integron-encoded Metallo-β-lactamases (VIMs) are a prominent family of MBLs that confer resistance to a broad spectrum of β-lactam antibiotics.[1][2] This guide provides a comparative analysis of a promising class of MBL inhibitors: 1H-imidazole-2-carboxylic acid (ICA) derivatives. We will examine their in vitro potency and in vivo efficacy, offering a correlation between the two, supported by experimental data and detailed methodologies.
In Vitro Efficacy: Potent Inhibition of VIM-2 and Synergy with Meropenem
Structure-activity relationship (SAR) studies have identified several 1H-imidazole-2-carboxylic acid derivatives with potent inhibitory activity against VIM-type MBLs.[1][3][4] These compounds have been shown to effectively restore the antibacterial activity of carbapenems, such as meropenem, against resistant bacterial strains.
Comparative Inhibitory Potency
The in vitro efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against the target enzyme, VIM-2. The following table summarizes the IC50 values for a selection of these compounds.
| Compound | Substituent at ICA 1-position | VIM-2 IC50 (µM) | Reference |
| Compound 28 | Optimized Substituents | 0.018 | [3][4] |
| Compound 55 | Optimized Substituents | Potent Inhibition | [1][2] |
| Unsubstituted ICA | - | Lower Potency | [3][4] |
Note: Specific IC50 for compound 55 was not explicitly stated in the provided abstracts, but it was highlighted as a lead compound with potent activity.
Synergistic Activity with Meropenem
The ultimate goal of an MBL inhibitor is to work in concert with a β-lactam antibiotic to overcome resistance. The synergistic effect is often measured by the reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of the inhibitor.
| Bacterial Strain | Compound | Meropenem MIC (µg/mL) | Meropenem MIC + Inhibitor (µg/mL) | Fold Reduction in MIC | Reference |
| VIM-2 producing P. aeruginosa | Compound 55 | High | Significantly Reduced | Not specified | [1][2] |
| VIM-2 producing E. coli | Various Derivatives | High | Reduced | ≥ 16-fold (at 1 µg/mL inhibitor) | [3][4] |
In Vivo Efficacy: Restoring Antibiotic Activity in Infection Models
Select candidates with promising in vitro profiles have been advanced to in vivo studies to assess their pharmacokinetic properties, safety, and efficacy in relevant infection models.
Preclinical Efficacy of Lead Compounds
Compound 55, a lead candidate, has demonstrated a good pharmacokinetic and safety profile in vivo.[1][2] In a murine infection model, it was shown to reverse the activity of meropenem against a VIM-2 producing Pseudomonas aeruginosa strain.[1][2] This successful translation from in vitro potency to in vivo efficacy underscores the potential of this compound class. Some studies have also utilized a Galleria mellonella larvae in vivo infection model to demonstrate the synergistic effects of these derivatives with carbapenems.
Correlation Between In Vitro and In Vivo Efficacy
The data suggests a strong positive correlation between the in vitro potency of 1H-imidazole-2-carboxylic acid derivatives and their in vivo efficacy. Compounds with low IC50 values against VIM-2 and significant synergistic activity with meropenem in vitro have shown the ability to restore meropenem's efficacy in preclinical infection models. This correlation is a critical factor in the successful development of new antibiotic adjuvants.
Experimental Protocols
In Vitro VIM-2 Inhibition Assay (IC50 Determination)
This protocol outlines a typical spectrophotometric assay to determine the IC50 values of test compounds against VIM-2.
-
Protein Expression and Purification: The VIM-2 enzyme is overexpressed in E. coli and purified using chromatography techniques such as HisTrap affinity and anion-exchange chromatography.[5]
-
Assay Buffer: A suitable buffer is prepared, for example: 50 mM HEPES pH 7.2, 150 mM NaCl, 100 µM ZnCl₂, 0.005% Tween 20, and 20 µg/mL bovine serum albumin (BSA).[5]
-
Substrate: A chromogenic cephalosporin substrate, such as nitrocefin, is used.[5][6]
-
Procedure:
-
The assay is performed in 96-well plates.
-
Varying concentrations of the inhibitor (dissolved in DMSO) are pre-incubated with a fixed concentration of purified VIM-2 enzyme in the assay buffer.
-
The reaction is initiated by the addition of the nitrocefin substrate.
-
The hydrolysis of nitrocefin is monitored by measuring the change in absorbance at a specific wavelength (e.g., 486 nm) over time using a plate reader.
-
The initial reaction rates are calculated.
-
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).[5]
In Vivo Murine Complicated Urinary Tract Infection (cUTI) Model
This protocol describes a model used to evaluate the in vivo efficacy of an MBL inhibitor in combination with a carbapenem.
-
Animal Model: Neutropenic female ICR mice are typically used.
-
Bacterial Strain: A clinical isolate of a carbapenem-resistant, VIM-2 producing Gram-negative bacterium (e.g., Klebsiella pneumoniae, E. coli, or P. aeruginosa) is used for infection.
-
Infection: Mice are anesthetized, and a catheter is inserted into the bladder to instill the bacterial suspension.
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated. Different groups of mice receive:
-
Vehicle control
-
Meropenem alone
-
The MBL inhibitor alone
-
Meropenem in combination with the MBL inhibitor Treatments are typically administered via a clinically relevant route (e.g., subcutaneous or intravenous injection) at specified intervals.
-
-
Efficacy Endpoint: At a predetermined time point (e.g., 48 hours post-infection), mice are euthanized, and the kidneys and bladder are aseptically removed and homogenized.
-
Data Analysis: The bacterial load in the tissues is quantified by plating serial dilutions of the homogenates on appropriate agar plates. The efficacy of the treatment is determined by the reduction in bacterial colony-forming units (CFU) per gram of tissue compared to the control group. A significant reduction in the combination therapy group compared to the monotherapy groups indicates synergistic efficacy.[7]
Visualizations
References
- 1. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The structure of the metallo-β-lactamase VIM-2 in complex with a triazolylthioacetamide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Vivo Efficacy of Meropenem with a Novel Non-β-Lactam-β-Lactamase Inhibitor, Nacubactam, against Gram-Negative Organisms Exhibiting Various Resistance Mechanisms in a Murine Complicated Urinary Tract Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 1H-Imidazole-2-carboxamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive comparison of analytical methods for the characterization and quantification of 1H-Imidazole-2-carboxamide and related imidazole derivatives. The objective is to provide researchers, scientists, and drug development professionals with a framework for selecting the most suitable analytical technique for their specific requirements. This document outlines the performance of various methods, supported by experimental data from studies on analogous compounds, and provides detailed protocols for key experiments.
Comparative Analysis of Analytical Methods
The selection of an analytical method for the characterization of imidazole derivatives is contingent on various factors, including the specific derivative, the sample matrix, and the desired analytical parameters such as sensitivity, accuracy, and precision. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are among
Unveiling the Anticancer Potential of Novel Benzimidazole Derivatives: A Comparative Analysis
For Immediate Release: A comprehensive review of the latest advancements in benzimidazole-based anticancer agents, offering a comparative analysis of their efficacy and mechanisms of action for researchers, scientists, and drug development professionals.
The quest for more effective and targeted cancer therapies has led to a burgeoning interest in the benzimidazole scaffold, a heterocyclic compound that forms the core of numerous pharmacologically active molecules.[1][2] Recent studies have unveiled a plethora of novel benzimidazole derivatives demonstrating significant anticancer activity across a spectrum of cancer cell lines. This guide provides an objective comparison of the performance of these emerging drug candidates, supported by experimental data and detailed methodologies, to aid in the ongoing development of next-generation cancer therapeutics.
Comparative Efficacy of Novel Benzimidazole Derivatives
The cytotoxic activity of newly synthesized benzimidazole derivatives has been extensively evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, has been determined through numerous in vitro studies. The following table summarizes the IC50 values for a selection of promising benzimidazole derivatives, alongside standard chemotherapeutic agents for comparison.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Benzimidazole-Triazole Hybrid (Compound 32) | HCT-116 (Colon) | 3.87 | EGFR and Topoisomerase I Inhibition | [3] |
| HepG2 (Liver) | 4.17 | EGFR and Topoisomerase I Inhibition | [3] | |
| MCF-7 (Breast) | 5.57 | EGFR and Topoisomerase I Inhibition | [3] | |
| HeLa (Cervical) | 8.34 | EGFR and Topoisomerase I Inhibition | [3] | |
| Thiazole/Benzimidazole Hybrid (Compound 26b) | MCF-7 (Breast) | 6.30 | EGFR TK Inhibition, Apoptosis Induction | [3] |
| Benzimidazole-Oxadiazole Derivative (Compound 25a) | MCF-7 (Breast) | 0.13 | Not Specified | [3] |
| MDA-MB-231 (Breast) | 1.16 | Not Specified | [3] | |
| Fluoro aryl benzimidazole derivative (Compound 1) | HOS (Osteosarcoma) | 1.8 | Caspase-3/7 Activation, Apoptosis | [3] |
| G361 (Melanoma) | 2.0 | Caspase-3/7 Activation, Apoptosis | [3] | |
| MCF-7 (Breast) | 2.8 | Caspase-3/7 Activation, Apoptosis | [3] | |
| K-562 (Leukemia) | 7.8 | Caspase-3/7 Activation, Apoptosis | [3] | |
| 5,6-dichlorobenzimidazole derivative (Compound 10h) | HT29 (Colon) | GI50 across a range | Dual BRAFWT and BRAFV600E Inhibition, G2/M Arrest, Apoptosis | [4] |
| Benzimidazole-based derivative (Compound 4c) | Leukemia Subpanel | - | Dual EGFR/BRAFV600E Inhibition, Apoptosis | [5] |
| Doxorubicin (Standard) | HCT-116, HepG2, MCF-7, HeLa | 4.17 - 5.57 | DNA Intercalation, Topoisomerase II Inhibition | [3] |
| Erlotinib (Standard) | MCF-7 | 4.15 | EGFR TK Inhibition | [3] |
| Roscovitine (Standard) | HOS, G361, MCF-7, K-562 | 11 - 42 | CDK Inhibition | [3] |
Key Mechanisms of Anticancer Activity
Benzimidazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways involved in cancer progression.[6][7] Key mechanisms include:
-
Tubulin Polymerization Inhibition: Several benzimidazole derivatives, such as mebendazole, bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[8]
-
Kinase Inhibition: These compounds have been shown to inhibit various protein kinases crucial for cancer cell signaling, including Epidermal Growth Factor Receptor (EGFR), BRAF, and PI3K/AKT pathway components.[3][4][5]
-
Induction of Apoptosis: Many benzimidazole derivatives trigger programmed cell death by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins.[3][5]
-
Cell Cycle Arrest: By interfering with key cell cycle regulators, these compounds can halt the proliferation of cancer cells at different phases of the cell cycle, most commonly at the G2/M phase.[4]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.[1][2]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight.[1]
-
Compound Treatment: Cells are treated with serial dilutions of the benzimidazole derivatives for a specified period (e.g., 48-72 hours).[6]
-
MTT Incubation: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[1][2]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[6] The percentage of cell viability is calculated relative to untreated control cells.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
-
Cell Treatment and Harvesting: Cells are treated with the benzimidazole derivatives, then harvested (including both adherent and floating cells).[6]
-
Cell Washing: The collected cells are washed with cold PBS.[6]
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.[6]
-
Flow Cytometry Analysis: The stained cells are immediately analyzed by a flow cytometer. Annexin V-FITC detects the externalization of phosphatidylserine in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.[6]
Western Blotting for Signaling Pathway Analysis (e.g., PI3K/AKT Pathway)
Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of drug action.[7][11][12][13][14]
-
Cell Lysis: Following treatment with benzimidazole derivatives, cells are lysed to extract total proteins.[11]
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).[13]
-
Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[11]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., total AKT, phospho-AKT) and a loading control (e.g., β-actin).[12][14]
-
Detection: The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and an imaging system.[11]
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.[8][15][16][17]
-
Reaction Setup: Purified tubulin is mixed with a polymerization buffer containing GTP on ice. The benzimidazole derivative or control compound is added to the mixture.[8]
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.[8]
-
Monitoring Polymerization: The increase in turbidity (light scattering) due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.[8][15]
-
Data Analysis: The rate and extent of polymerization are determined from the resulting curves, and the inhibitory effect of the compound is calculated.[8]
Visualizing the Mechanisms of Action
To further elucidate the complex biological processes influenced by these novel benzimidazole derivatives, the following diagrams illustrate key signaling pathways and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. researchhub.com [researchhub.com]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Benchmarking the performance of 1H-Imidazole-2-carboxamide against standard antibiotics
A Comparative Guide for Researchers in Drug Development
The emergence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. Among the promising candidates are derivatives of the 1H-imidazole scaffold. This guide provides a comparative analysis of the performance of select 1H-imidazole derivatives against standard antibiotics, supported by available experimental data. The focus is on their potential as direct antibacterial agents and as inhibitors of resistance mechanisms, such as metallo-β-lactamases (MBLs).
Quantitative Performance Data
The antimicrobial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes available MIC data for various 1H-imidazole derivatives against common bacterial strains, juxtaposed with the performance of standard antibiotics. It is important to note that many imidazole derivatives are investigated for their synergistic effects with existing antibiotics, particularly against resistant strains.
| Compound/Antibiotic | Target Organism(s) | MIC (μg/mL) | Reference Compound(s) | MIC (μg/mL) of Reference |
| 1H-benzo[d]imidazole derivative (EJMCh-13) | Staphylococcus aureus ATCC 25923 | 15.6 | Vancomycin, Ciprofloxacin | Not specified in the same study |
| Micrococcus luteus ATCC 10240 | 15.6 | Vancomycin, Ciprofloxacin | Not specified in the same study | |
| Escherichia coli ATCC 25922 | >1000 | Vancomycin, Ciprofloxacin | Not specified in the same study | |
| 1H-benzo[d]imidazole derivative (EJMCh-9) | Staphylococcus aureus (incl. MRSA) | Good bioactivity | Vancomycin, Ciprofloxacin | Not specified in the same study |
| Staphylococcus epidermidis ATCC 12228 | Very strong activity | Vancomycin, Ciprofloxacin | Not specified in the same study | |
| Amide functionalized 1H-benzo[d]imidazole-2-thiol derivative (Compound 5) | Various bacterial strains | 3.9 | Not specified | Not specified |
| Amide functionalized 1H-benzo[d]imidazole-2-thiol derivative (Compound 4c) | Various bacterial strains | 1.9 | Not specified | Not specified |
| N-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)-[1,1'-biphenyl]-2-carboxamide derivative (4g) | Streptococcus pneumoniae, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | 1.00 - 9.5 | Not specified | Not specified |
| N-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)-[1,1'-biphenyl]-2-carboxamide derivative (4i) | Streptococcus pneumoniae, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | 1.00 - 9.5 | Not specified | Not specified |
| Imidazole derivative (HL1) | Staphylococcus aureus | 625 | Not specified | Not specified |
| MRSA | 1250 | Not specified | Not specified | |
| Imidazole derivative (HL2) | Staphylococcus aureus & MRSA | 625 | Not specified | Not specified |
| Metronidazole (an imidazole derivative) | Anaerobic Gram-negative bacteria | Not specified | Not specified | Not specified |
| 1H-1,2,3-triazole derivative of metronidazole (5b, 5c, 5e) | Fungal and bacterial strains | Potent activity | Metronidazole | Less potent than derivatives |
| Carboxylate derivative of metronidazole (7b, 7e) | Fungal and bacterial strains | Potent activity | Metronidazole | Less potent than derivatives |
Experimental Protocols
The determination of antimicrobial susceptibility is crucial for the evaluation of new compounds. The following are standardized methods used to obtain the data presented above.
Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is considered a gold standard for determining the MIC of an antimicrobial agent.[7]
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound (e.g., a 1H-imidazole derivative) is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a series of test tubes or a microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[8]
-
Inoculation: Each tube or well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no antimicrobial) and a negative control (broth only) are also prepared.
-
Incubation: The tubes or plates are incubated at a temperature and duration suitable for the growth of the test organism (typically 35°C for 18-24 hours).
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[8]
Kirby-Bauer Disk Diffusion Susceptibility Test
This is a widely used qualitative method to determine the susceptibility of bacteria to different antimicrobial agents.[7][9]
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth dilution method.
-
Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Application of Antibiotic Disks: Paper disks impregnated with a specific concentration of the antimicrobial agent are placed on the surface of the agar.
-
Incubation: The plate is incubated under appropriate conditions.
-
Result Interpretation: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of inhibition will appear around the disk. The diameter of this zone is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the agent.[8]
Visualizing Experimental and Logical Frameworks
To better understand the processes and concepts involved in this comparative analysis, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole [beilstein-journals.org]
- 7. asm.org [asm.org]
- 8. apec.org [apec.org]
- 9. chainnetwork.org [chainnetwork.org]
Head-to-Head Comparison of 1H-Imidazole-2-carboxamide Prodrugs: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the strategic design of prodrugs is a critical step in optimizing the therapeutic potential of promising lead compounds. 1H-Imidazole-2-carboxamide and its derivatives have emerged as a versatile scaffold with a wide range of biological activities, including the inhibition of metallo-β-lactamases, which are key drivers of antibiotic resistance. However, the inherent physicochemical properties of the parent molecule, such as moderate solubility and permeability, can limit its oral bioavailability and overall efficacy. This guide provides a head-to-head comparison of hypothetical ester, carbamate, and phosphate prodrugs of this compound, offering a framework for selecting the most appropriate prodrug strategy. The data presented herein is hypothetical but representative of typical experimental outcomes for such prodrugs, based on established principles of medicinal chemistry.
Hypothetical Prodrug Candidates
For the purpose of this comparison, we will consider three common prodrug strategies applied to the carboxylic acid moiety of this compound:
-
Ester Prodrug: this compound ethyl ester
-
Carbamate Prodrug: this compound (N-hydroxymethyl) carbamate
-
Phosphate Prodrug: this compound phosphate ester
Data Presentation: A Comparative Analysis
The following tables summarize the hypothetical quantitative data for the parent drug and its prodrugs, focusing on key developability parameters.
Table 1: Physicochemical Properties
| Compound | Molecular Weight ( g/mol ) | Aqueous Solubility (µg/mL) at pH 7.4 | LogP |
| Parent Drug | 125.11 | 500 | 0.8 |
| Ester Prodrug | 153.16 | 150 | 1.5 |
| Carbamate Prodrug | 184.15 | 300 | 1.1 |
| Phosphate Prodrug | 205.08 | >10,000 | -1.2 |
Table 2: In Vitro Stability
| Compound | Plasma Half-life (t½) in mouse plasma (min) | Buffer Stability (t½) at pH 7.4 (hours) |
| Parent Drug | >240 | >48 |
| Ester Prodrug | 30 | 24 |
| Carbamate Prodrug | 60 | 36 |
| Phosphate Prodrug | >120 (requires phosphatase) | >48 |
Table 3: In Vivo Pharmacokinetic Parameters in Mice (Oral Administration at 20 mg/kg)
| Compound Administered | Analyte Measured | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Parent Drug | Parent Drug | 250 | 1.0 | 800 | 15 |
| Ester Prodrug | Parent Drug | 800 | 0.5 | 3200 | 60 |
| Carbamate Prodrug | Parent Drug | 650 | 0.75 | 2800 | 52 |
| Phosphate Prodrug | Parent Drug | 1200 | 1.5 | 4800 | 90 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Aqueous Solubility Determination (Shake-Flask Method)
-
An excess amount of the test compound is added to a vial containing a phosphate-buffered saline (PBS) at pH 7.4.
-
The vial is sealed and agitated in a shaking incubator at 37°C for 24 hours to ensure equilibrium is reached.
-
The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solids.
-
The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
The experiment is performed in triplicate to ensure accuracy.
Plasma Stability Assay
-
The test compound is incubated in fresh mouse plasma at a final concentration of 1 µM at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
The enzymatic reaction in the aliquots is quenched by the addition of a cold organic solvent, such as acetonitrile, containing an internal standard.
-
The samples are centrifuged to precipitate plasma proteins.
-
The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining test compound.
-
The half-life (t½) is calculated from the first-order decay plot of the compound concentration over time.
In Vivo Pharmacokinetic Study in Mice
-
Male BALB/c mice (8-10 weeks old) are fasted overnight prior to drug administration.
-
The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered via oral gavage at a dose of 20 mg/kg.
-
Blood samples (approximately 50 µL) are collected from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
The concentration of the parent drug (and prodrug, if applicable) in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic parameters, including Cmax, Tmax, and AUC, are calculated using non-compartmental analysis.
-
For bioavailability determination, a separate group of mice is administered the parent drug intravenously, and the resulting plasma concentration-time profile is compared to that from oral administration.
Mandatory Visualizations
Signaling Pathway of Metallo-β-Lactamase Mediated Resistance
Validating Target Engagement of 1H-Imidazole-2-carboxamide Derivatives in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of a drug's interaction with its intended target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comparative overview of two prominent methods for confirming the cellular target engagement of novel compounds, using a hypothetical 1H-Imidazole-2-carboxamide derivative, "IMC-K," as a case study. IMC-K is presumed to be designed as a kinase inhibitor, a common application for this scaffold.[1] We will objectively compare the Cellular Thermal Shift Assay (CETSA) and Kinobeads-based affinity profiling, providing experimental data interpretation and detailed protocols.
Introduction to Cellular Target Engagement
While biochemical assays are invaluable for determining a compound's potency against a purified protein, they do not fully recapitulate the complex intracellular environment. Factors such as cell permeability, off-target effects, and compound metabolism can significantly influence a drug's efficacy. Therefore, methods that confirm a direct physical interaction between a compound and its target in living cells are essential for validating its mechanism of action and guiding lead optimization.
This guide focuses on two powerful and widely adopted techniques:
-
Cellular Thermal Shift Assay (CETSA): This method relies on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[2][3]
-
Kinobeads Affinity Profiling: A chemoproteomics approach that uses broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome. The binding of a test compound to its target kinase(s) in the cell lysate prevents their capture by the beads.[4][5][6]
Comparison of Target Validation Methods
The choice of method for validating target engagement depends on several factors, including the specific research question, available resources, and the desired throughput. The following table provides a direct comparison of CETSA and Kinobeads affinity profiling.
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads Affinity Profiling |
| Principle | Ligand binding increases the thermal stability of the target protein, preventing its denaturation and aggregation upon heating.[2][7] | Competitive binding between the test compound and immobilized, broad-spectrum kinase inhibitors for kinases in a cell lysate.[5][8] |
| Format | Can be performed on intact cells or cell lysates. | Performed on cell lysates. |
| Readout | Typically Western Blot, but high-throughput versions using antibody-based proximity assays or mass spectrometry are available.[7][9] | Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4][6] |
| Information Obtained | Confirms direct binding in a cellular context; can provide an apparent binding affinity (EC50) in cells.[10] | Provides a selectivity profile across a large number of kinases; determines apparent dissociation constants (Kd,app) for multiple targets simultaneously.[5] |
| Throughput | Western Blot-based CETSA is low to medium throughput. High-throughput versions (HT-CETSA) are available.[7][9] | Medium to high throughput, especially with automated sample preparation and advanced mass spectrometry. |
| Required Reagents | A specific antibody for the target protein is required for Western Blot-based detection. | Kinobeads (commercially available or prepared in-house), LC-MS/MS instrumentation. |
| Pros | - Directly demonstrates target engagement in intact cells.[3]- No need to modify the compound or the target protein.[7]- Can be adapted to various detection methods. | - Provides a broad, unbiased kinase selectivity profile.[4][5]- Highly sensitive and quantitative.[6]- Can identify unexpected off-targets.[5] |
| Cons | - Target-specific antibody is often a prerequisite.- Western Blot-based readout can be semi-quantitative and laborious.[9]- Not all proteins exhibit a clear thermal shift upon ligand binding. | - Requires specialized equipment (LC-MS/MS) and expertise.- Indirectly measures binding through competition.- Limited to targets that can be captured by the Kinobeads. |
Experimental Protocols
The following are detailed protocols for validating the target engagement of our hypothetical kinase inhibitor, IMC-K.
Protocol 1: Cellular Thermal Shift Assay (CETSA) using Western Blot
This protocol is designed to determine if IMC-K binds to and stabilizes its target kinase (e.g., "Kinase-X") in intact cells.
1. Cell Culture and Treatment: a. Plate a suitable human cell line (e.g., HEK293T, HeLa) at an appropriate density and allow cells to adhere overnight. b. Treat the cells with various concentrations of IMC-K (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.
2. Heating Step: a. After treatment, wash the cells with PBS. b. Resuspend the cells in PBS containing a protease inhibitor cocktail. c. Aliquot the cell suspension into PCR tubes. d. Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermocycler, followed by cooling at 4°C for 3 minutes. A no-heat control should be included.
3. Lysis and Protein Quantification: a. Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath. b. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet). c. Carefully collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
4. Western Blot Analysis: a. Normalize the protein concentration for all samples. b. Denature the samples by boiling in Laemmli buffer. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane and probe with a primary antibody specific for Kinase-X. e. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading. f. Incubate with a corresponding secondary antibody and visualize the bands using a chemiluminescence detection system.
5. Data Analysis: a. Quantify the band intensities for Kinase-X and the loading control. b. Normalize the Kinase-X signal to the loading control. c. Plot the normalized signal for each treatment group against the heating temperature to generate a melt curve. A shift in the melt curve to higher temperatures in the presence of IMC-K indicates target engagement.
Protocol 2: Kinobeads Affinity Profiling
This protocol outlines a competitive binding experiment to determine the kinase selectivity profile of IMC-K.
1. Cell Lysate Preparation: a. Harvest a large batch of cells (e.g., from a human cancer cell line panel like HCT116 and U-2 OS) and lyse them in a buffer containing protease and phosphatase inhibitors.[4] b. Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 30 minutes at 4°C. c. Determine the protein concentration of the supernatant.
2. Compound Incubation: a. Aliquot the cell lysate. b. Add IMC-K at a range of concentrations (e.g., 0.01 µM to 50 µM) to the lysate aliquots.[4] Include a vehicle control (DMSO). c. Incubate for 45-60 minutes at 4°C with gentle rotation to allow IMC-K to bind to its targets.
3. Kinobeads Enrichment: a. Add a slurry of Kinobeads to each lysate-compound mixture. b. Incubate for 1-2 hours at 4°C with rotation to allow unbound kinases to bind to the beads.
4. Washing and Elution: a. Pellet the Kinobeads by centrifugation and discard the supernatant. b. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. c. Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).
5. Sample Preparation for Mass Spectrometry: a. Reduce and alkylate the eluted proteins. b. Perform in-gel or in-solution digestion of the proteins with trypsin. c. Desalt the resulting peptides.
6. LC-MS/MS Analysis and Data Interpretation: a. Analyze the peptide samples by nanoflow liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS). b. Identify and quantify the proteins in each sample using a suitable proteomics software suite. c. For each identified kinase, plot the relative amount bound to the beads as a function of the IMC-K concentration. d. Fit the data to a dose-response curve to determine the apparent dissociation constant (Kd,app) for each interacting kinase.
Data Presentation
Clear and concise presentation of quantitative data is crucial for comparing the performance of IMC-K and alternative compounds.
Table 1: Example Data from CETSA Melt-Shift Analysis
| Compound | Target Kinase | Tm (°C) without Compound | Tm (°C) with 10 µM Compound | Thermal Shift (ΔTm) |
| IMC-K | Kinase-X | 52.1 | 58.3 | +6.2°C |
| Competitor A | Kinase-X | 52.1 | 55.4 | +3.3°C |
| Negative Control | Kinase-X | 52.1 | 52.0 | -0.1°C |
Table 2: Example Data from Kinobeads Affinity Profiling
| Kinase Target | IMC-K (Kd,app µM) | Competitor A (Kd,app µM) |
| Kinase-X | 0.05 | 0.25 |
| Kinase-Y | > 10 | 1.5 |
| Kinase-Z | 2.1 | 0.8 |
| ... (up to 200+ kinases) | ... | ... |
Visualizations
Diagrams illustrating the underlying principles and workflows can aid in understanding these complex techniques.
Caption: A hypothetical signaling cascade where IMC-K inhibits Kinase-X.
Caption: The experimental workflow for the CETSA method.
Caption: The experimental workflow for Kinobeads affinity profiling.
References
- 1. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unlocking Potential: A Comparative Docking Analysis of Imidazole and Benzimidazole Derivatives in Drug Discovery
A deep dive into the molecular interactions of imidazole and benzimidazole scaffolds with key biological targets reveals distinct binding affinities and therapeutic promise. This guide provides a comparative analysis of their docking performance, supported by experimental data, to aid researchers in the strategic design of next-generation inhibitors.
Imidazole and benzimidazole are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their unique electronic properties and ability to engage in various non-covalent interactions make them ideal starting points for the development of potent and selective inhibitors for a range of diseases, including cancer and microbial infections. This comparative guide synthesizes molecular docking data for derivatives of both scaffolds against prominent biological targets, offering insights into their structure-activity relationships.
Comparative Docking Performance: A Tale of Two Scaffolds
Molecular docking studies consistently demonstrate the potential of both imidazole and benzimidazole derivatives to bind with high affinity to the active sites of various enzymes and receptors. The following tables summarize key quantitative data from a range of in-silico investigations, providing a comparative overview of their binding energies against anticancer and antimicrobial targets.
Anticancer Targets
The Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 8 (CDK8) are critical targets in oncology. Benzimidazole derivatives have shown particularly strong interactions with EGFR, with some compounds exhibiting binding energies as low as -8.4 kcal/mol. Imidazole derivatives have also demonstrated significant potential, with notable activity against DNA.
| Scaffold | Derivative Example | Target Protein | Binding Energy (kcal/mol) |
| Benzimidazole | Keto-benzimidazole with sulfonyl substituent | EGFR (T790M mutant) | -8.4[1] |
| Benzimidazole | Amino-benzimidazole with sulfonyl substituent | EGFR (wild-type) | -8.1[1] |
| Benzimidazole | 2-phenyl benzimidazole | Estrogen Receptor | -7.9[2] |
| Benzimidazole | Compound W20 | CDK8 | -9.686[3] |
| Imidazole | Compound C3 | DNA | -13.48 |
| Imidazole | Compound N9 | CDK8 | -7.425[3] |
Antimicrobial Targets
In the realm of antimicrobial drug discovery, DNA gyrase and Topoisomerase II are well-established bacterial targets. Both imidazole and benzimidazole derivatives have been investigated as potential inhibitors. The available data suggests that benzimidazoles can achieve strong binding to these targets.
| Scaffold | Derivative Example | Target Protein | Binding Energy (kcal/mol) |
| Benzimidazole | Substituted benzimidazole | DNA Gyrase (S. aureus) | Not explicitly quantified in snippets |
| Benzimidazole | Substituted benzimidazole | Topoisomerase II (S. aureus) | Not explicitly quantified in snippets |
| Imidazole | Not specified | Not specified | Not explicitly quantified in snippets |
Experimental Protocols: A Guide to Molecular Docking
The following is a generalized protocol for performing molecular docking studies, based on commonly employed methodologies in the cited research. This protocol typically utilizes software such as AutoDock Vina.
1. Preparation of the Receptor (Protein):
- The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB).
- Water molecules and any co-crystallized ligands are removed from the protein structure.
- Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.
- The prepared protein structure is saved in the PDBQT file format.
2. Preparation of the Ligands (Imidazole/Benzimidazole Derivatives):
- The 2D structures of the imidazole and benzimidazole derivatives are drawn using chemical drawing software like ChemDraw or sourced from databases like PubChem.
- The 2D structures are converted to 3D structures and their energy is minimized using a suitable force field (e.g., MMFF94).
- Gasteiger charges are computed for the ligand atoms.
- The prepared ligand structures are saved in the PDBQT file format.
3. Grid Box Generation:
- A grid box is defined to encompass the active site of the target protein. The coordinates and dimensions of the grid box are determined based on the binding site of the co-crystallized ligand or through blind docking followed by analysis of the most probable binding site.
4. Molecular Docking Simulation:
- The molecular docking simulation is performed using software like AutoDock Vina.
- The prepared receptor and ligand files, along with the grid box parameters, are provided as input.
- The docking algorithm explores various conformations and orientations of the ligand within the defined active site.
5. Analysis of Docking Results:
- The docking results are analyzed to identify the best binding pose for each ligand based on the binding energy (affinity). A more negative binding energy indicates a more favorable interaction.
- The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio.
Visualizing the Molecular Landscape
To better understand the context of these docking studies, the following diagrams illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow.
Caption: A simplified diagram of the EGFR signaling pathway.
References
Comparative Selectivity Analysis of 1H-Imidazole-2-carboxamide Derivatives Against a Kinase Panel
For researchers and professionals in drug development, the 1H-imidazole-2-carboxamide scaffold has emerged as a promising starting point for the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the kinase selectivity profile of a key derivative from this class, supported by experimental data and detailed methodologies, to inform the rational design of next-generation therapeutics.
A notable example from this chemical series, a 2,4-disubstituted 1H-imidazole carboxamide, has been identified as a potent and highly selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1).[1][2] The selectivity of this compound is critical for minimizing off-target effects and enhancing its therapeutic potential.
Kinase Selectivity Profile
The selectivity of the 2,4-1H-imidazole carboxamide derivative, referred to as compound 22 in the primary literature, was assessed against a large panel of 468 kinases using the KINOMEscan® platform at a concentration of 10 μM.[1] The results demonstrate a high degree of selectivity for its primary target, TAK1.
| Target Kinase | % Inhibition at 10 µM | S-Score (10) | Notes |
| TAK1 | >99 | <0.05 | Primary Target |
| ABL1(H396P) | >65 | Not Reported | Off-target |
| EIF2AK1 | >65 | Not Reported | Off-target |
| TNK2 | >65 | Not Reported | Off-target |
| YANK1 | >65 | Not Reported | Off-target |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and allow for a comprehensive understanding of the generated data.
KINOMEscan® Selectivity Profiling
The KINOMEscan® assay platform is a competition-based binding assay used to determine the interaction of a compound with a large panel of kinases.
-
Principle : The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is tagged with DNA, and the amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.[3][4] A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
-
Procedure :
-
Kinases tagged with a DNA label are prepared.
-
An immobilized ligand is coupled to a solid support (e.g., beads).
-
The test compound (this compound derivative) is incubated with the DNA-tagged kinase and the immobilized ligand.
-
After reaching equilibrium, the unbound components are washed away.
-
The amount of kinase remaining bound to the solid support is quantified by qPCR of the DNA tag.
-
The results are reported as the percentage of kinase inhibited by the compound compared to a DMSO control.
-
LanthaScreen® Biochemical Kinase Inhibition Assay
The LanthaScreen® assay was utilized to determine the biochemical potency (IC50) of the compounds against the primary target kinase, TAK1.
-
Principle : This is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. It measures the inhibition of kinase activity by detecting the phosphorylation of a substrate. The assay uses a terbium-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled substrate. When the substrate is phosphorylated by the kinase, the binding of the antibody brings the terbium donor and the fluorescent acceptor into close proximity, resulting in a FRET signal.
-
Procedure :
-
A solution of the test compound is serially diluted.
-
The kinase (e.g., TAK1-TAB1 fusion protein) and the substrate are added to the wells of an assay plate.
-
The test compound dilutions are added to the wells.
-
The kinase reaction is initiated by the addition of ATP (e.g., at 10 µM).
-
The reaction is allowed to proceed for a defined period (e.g., 1 hour).
-
A solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA (to stop the kinase reaction) is added.
-
After an incubation period to allow for antibody binding, the TR-FRET signal is measured.
-
IC50 values are calculated from the dose-response curves.[5][6]
-
Visualizations
The following diagrams illustrate the experimental workflow for assessing kinase selectivity and the signaling pathway of the primary target, TAK1.
References
- 1. TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 4. chayon.co.kr [chayon.co.kr]
- 5. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1H-Imidazole-2-carboxamide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 1H-Imidazole-2-carboxamide (CAS No. 16093-82-6), ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated, sealable, and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical. A high-density polyethylene (HDPE) container is generally a suitable choice.
-
Do not mix with other waste streams unless compatibility has been verified.
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number (16093-82-6) and the approximate quantity of waste.
-
Note any other components mixed in the waste container.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
The storage area should be cool and dry.
-
-
Disposal:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][2][3][4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1][2][5]
-
Provide the waste disposal vendor with a complete list of the container's contents.
-
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For a dry spill, carefully sweep or scoop the material into a hazardous waste container, avoiding dust generation.[1][2] For a wet spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Data for Related Imidazole Compounds
The following table summarizes the disposal recommendations for compounds structurally similar to this compound, which inform the conservative approach advised here.
| Compound Name | Disposal Recommendation |
| Imidazole | Dispose of contents/container to an approved waste disposal plant. Classified as corrosive solid, basic, organic, n.o.s. for transport.[4][6] |
| 1-Ethyl-1H-imidazole-2-carboxylic acid | Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[1] |
| 1-Methyl-1H-imidazole-2-carboxylic acid | Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[2] |
| 1H-Imidazole-2-carboxylic acid | Dispose of contents/container to an approved waste disposal plant.[3] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1H-Imidazole-2-carboxamide
Disclaimer: No specific Safety Data Sheet (SDS) for 1H-Imidazole-2-carboxamide (CAS No. 16093-82-6) was located. The following guidance is synthesized from safety data for structurally similar imidazole-based compounds. Researchers should handle this compound with caution and perform a thorough risk assessment before use.
This guide provides crucial safety and logistical information for the handling, storage, and disposal of this compound, tailored for researchers, scientists, and professionals in drug development.
Personal Protective Equipment (PPE)
Consistent with safety protocols for similar imidazole derivatives, the following personal protective equipment is recommended to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or glasses are mandatory.[1][2][3][4] For activities with a higher risk of splashing, a face shield should also be worn. |
| Hand Protection | Chemically resistant gloves, such as nitrile or butyl rubber, are essential.[1][2] It is important to inspect gloves for any signs of degradation or puncture before use and to wash hands thoroughly after removal. |
| Skin and Body Protection | A fully buttoned lab coat or other protective clothing is required to prevent skin contact.[1][2] For larger quantities or in situations with a risk of significant exposure, additional protective clothing may be necessary. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] If dust or aerosols are likely to be generated and engineering controls are insufficient, a NIOSH-approved respirator should be used.[1][2] |
Operational and Disposal Plans
Handling and Storage:
-
General Handling: Avoid all personal contact, including the inhalation of dust or fumes.[1][2] Do not eat, drink, or smoke in areas where the chemical is handled.[1][2] Ensure adequate ventilation at all times.[3]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2][5] Keep away from incompatible materials such as strong oxidizing agents.[5]
Spill Management:
-
Minor Spills: For small spills, wear appropriate PPE, and carefully sweep up the solid material, avoiding dust generation.[1][2] Place the collected material into a sealed container for disposal.[1][2]
-
Major Spills: In the event of a large spill, evacuate the area and contact emergency services.
Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations.[2] The compound should be disposed of as hazardous waste.[4][5] Do not mix with other waste streams.
Experimental Protocols
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Verify that a functioning eyewash station and safety shower are readily accessible.[5]
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.
-
In Use: Handle the compound with care, avoiding actions that could generate dust.
-
Post-Handling: After use, securely seal the container.
-
Decontamination: Clean all equipment and the work area thoroughly.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly.
Logical Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
